Holomycin-d3
Description
Properties
Molecular Formula |
C₇H₃D₃N₂O₂S₂ |
|---|---|
Molecular Weight |
217.28 |
Synonyms |
N-(4,5-Dihydro-5-oxo-1,2-dithiolo[4,3-b]pyrrol-6-yl)acetamide-d3; 6-Acetamido-1,2-dithiolo[4,3-b]pyrrol-5(4H)-one-d3; 6-(Acetylamino)-1,2-dithiolo[4,3-b]pyrrol-5(4H)-one-d3 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Evolving Mechanism of Action of Holomycin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Holomycin, a member of the dithiolopyrrolone class of antibiotics, has long been recognized for its broad-spectrum antibacterial activity. Initial investigations into its mechanism of action pointed towards the direct inhibition of bacterial RNA polymerase (RNAP), a well-established target for antibiotics. However, subsequent research has unveiled a more complex and nuanced mechanism, shifting the paradigm from direct enzymatic inhibition to the disruption of fundamental cellular processes. This guide provides a comprehensive overview of the scientific journey to understand holomycin's mode of action, from the early RNAP inhibition hypothesis to the current model of holomycin as a prodrug that disrupts bacterial metal homeostasis. We will delve into the key experimental evidence that has shaped our understanding, provide detailed protocols for relevant assays, and discuss the implications for future antibiotic development. While the focus of this guide is holomycin, the principles discussed are largely applicable to its deuterated analogue, holomycin-d3, which is often utilized in pharmacokinetic and metabolic studies.
Introduction to Holomycin: A Dithiolopyrrolone Antibiotic
Holomycin is a natural product first isolated from Streptomyces clavuligerus.[1] It belongs to the dithiolopyrrolone family of antibiotics, characterized by a pyrrolinone ring fused with a dithiole ring containing a reactive disulfide bond.[2] Holomycin exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[3][4] Notably, it has shown efficacy against clinically significant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[5]
The initial interest in holomycin and its analogues, such as thiolutin, was fueled by their potent antibacterial effects and the urgent need for new classes of antibiotics to combat rising drug resistance. The early focus of mechanistic studies was on the inhibition of macromolecular synthesis, with RNA synthesis being identified as a primary target.[3]
The RNA Polymerase Inhibition Hypothesis: An Early Perspective
Early studies in whole bacterial cells demonstrated that holomycin rapidly inhibits RNA synthesis.[3][6] This observation led to the logical hypothesis that holomycin directly targets and inhibits DNA-dependent RNA polymerase, the enzyme responsible for transcription. Further experiments examining the kinetics of β-galactosidase induction in Escherichia coli were consistent with the inhibition of RNA chain elongation.[3][4] This was in contrast to well-characterized RNAP inhibitors like rifampicin, which inhibits transcription initiation.[3]
This hypothesis was attractive as bacterial RNAP is a validated and highly attractive target for antibiotic development.[1][7] The prospect of a new RNAP inhibitor with a novel mechanism of action spurred further investigation.
Re-evaluating the Target: Evidence Against Direct RNA Polymerase Inhibition
Despite the compelling in vivo data, attempts to demonstrate direct inhibition of purified E. coli RNA polymerase by holomycin in vitro yielded perplexing results. Holomycin was found to be a weak inhibitor of RNAP in cell-free transcription assays, and the concentrations required for inhibition were significantly higher than the minimum inhibitory concentrations (MICs) observed for bacterial growth.[3][4][6] This discrepancy cast considerable doubt on the hypothesis that direct RNAP inhibition was the primary mechanism of action.
This led to the proposal that holomycin might be a prodrug, requiring intracellular activation to an active form that could then inhibit RNA polymerase.[3][4][6] This would explain the potent in vivo activity despite the weak in vitro inhibition of the purified enzyme by the parent compound.
The Current Paradigm: Holomycin as a Prodrug and Metal Chelator
More recent and comprehensive studies have shifted the understanding of holomycin's mechanism of action away from direct RNAP inhibition and towards the disruption of metal homeostasis.[5][8][9] This current model posits that holomycin acts as a prodrug that undergoes intracellular reduction of its disulfide bond to form a reactive ene-dithiol.[2][8] This reduced form of holomycin is a potent chelator of divalent metal ions, with a particularly high affinity for zinc (Zn²⁺).[8][9]
Zinc is an essential cofactor for a multitude of bacterial enzymes and proteins, including those involved in metabolism, DNA replication, and gene expression. By sequestering intracellular zinc, the active form of holomycin is thought to inhibit a subset of these critical zinc-dependent metalloenzymes.[8][9] This disruption of metal homeostasis leads to a cascade of downstream effects, ultimately inhibiting bacterial growth.[9]
Crucially, in vitro experiments have shown that reduced holomycin can inhibit zinc-dependent enzymes like E. coli class II fructose bisphosphate aldolase, while still exhibiting weak to no inhibition of purified E. coli RNA polymerase.[8] This strongly suggests that RNA polymerase is not the primary target of holomycin.[8][9]
Figure 2: Workflow for an in vitro transcription assay.
DNase I Footprinting Assay
This technique is used to identify the specific binding site of a protein on a DNA fragment. [10][11]While holomycin is not expected to bind DNA directly, this assay is crucial for studying inhibitors that do bind to the RNAP-DNA complex and protect the DNA from cleavage.
Objective: To determine if a putative RNAP inhibitor alters the interaction of RNAP with its promoter DNA.
Materials:
-
DNA probe containing the promoter of interest, uniquely end-labeled with ³²P.
-
Purified RNA polymerase.
-
Putative inhibitor.
-
DNase I.
-
Binding buffer (e.g., 10 mM Tris-HCl pH 7.9, 50 mM KCl, 1 mM DTT, 5% glycerol).
-
Stop solution (e.g., 20 mM EDTA, 1% SDS, 200 mM NaCl, 100 µg/ml sheared salmon sperm DNA).
-
Denaturing polyacrylamide sequencing gel.
Procedure:
-
Binding Reaction: Incubate the end-labeled DNA probe with RNA polymerase in the binding buffer to allow the formation of the open promoter complex. Prepare parallel reactions with and without the inhibitor. Also, include a control reaction with no protein.
-
DNase I Digestion: Add a pre-determined, limiting amount of DNase I to each reaction and incubate for a short, precisely controlled time (e.g., 1 minute) at room temperature.
-
Termination: Stop the digestion by adding the stop solution.
-
Purification: Extract the DNA with phenol:chloroform and precipitate with ethanol.
-
Analysis: Resuspend the DNA pellets in loading buffer, denature at 90°C, and separate the fragments on a sequencing gel.
-
Visualization: Expose the gel to a phosphor screen and visualize the resulting ladder of DNA fragments.
Expected Results: In the lane with RNAP alone, a "footprint" will be visible as a region of protection from DNase I cleavage where the polymerase is bound to the DNA. If an inhibitor disrupts this binding, the footprint will be diminished or absent. If an inhibitor stabilizes the complex, the footprint may be enhanced.
Conclusion and Future Directions
The scientific journey to elucidate the mechanism of action of holomycin serves as a compelling case study in the complexities of antibiotic research. While initially believed to be a direct inhibitor of RNA polymerase, the current body of evidence strongly supports a model where holomycin acts as a prodrug that disrupts bacterial metal homeostasis through zinc chelation. The observed inhibition of transcription is likely an indirect, downstream consequence of this primary mechanism.
This revised understanding has significant implications for drug development. It highlights the potential of targeting metal homeostasis as an antibacterial strategy and underscores the importance of a multi-faceted experimental approach to deconvolute the mechanism of action of novel compounds.
Future research in this area could focus on:
-
Identifying the full spectrum of metalloenzymes inhibited by reduced holomycin. This would provide a more complete picture of its cellular effects.
-
Elucidating the precise molecular mechanisms by which the disruption of metal homeostasis leads to the inhibition of transcription.
-
Investigating the potential for synergistic interactions between holomycin and other antibiotics.
-
Exploring the structure-activity relationships of the dithiolopyrrolone scaffold to design new analogues with improved potency and selectivity.
By continuing to unravel the intricate details of holomycin's mechanism of action, we can gain valuable insights that will inform the development of the next generation of antibiotics.
References
- A Comparative Guide to Biochemical Assays for Evaluating RNA Polymerase Inhibitors - Benchchem. (n.d.).
- In vitro Transcription (IVT) and tRNA Binding Assay - Bio-protocol. (2014, September 20).
- Antimicrobial Properties and Mode of Action of the Pyrrothine Holomycin - PMC - NIH. (n.d.).
- Bacterial Transcription as a Target for Antibacterial Drug Development - PMC - NIH. (n.d.).
- Antimicrobial properties and mode of action of the pyrrothine holomycin - PubMed. (n.d.).
- RNA polymerase assay kit - ProFoldin. (n.d.).
- Antimicrobial Properties and Mode of Action of the Pyrrothine Holomycin - ResearchGate. (2025, August 5).
- Comparing Thiolutin and holomycin as transcription inhibitors - Benchchem. (n.d.).
- In Vitro Transcription Assays and Their Application in Drug Discovery - PMC - NIH. (2016, September 20).
- Role for dithiolopyrrolones in disrupting bacterial metal homeostasis - PNAS. (2017, February 16).
- Role for dithiolopyrrolones in disrupting bacterial metal homeostasis - PubMed Central - NIH. (2017, February 16).
- DNase I Footprinting - National Diagnostics. (2011, November 16).
- DNAse I Footprint Analysis of DNA-Protein Binding. (n.d.).
- Overview of In Vitro Transcription | Thermo Fisher Scientific - US. (n.d.).
- Novel Hybrid-Type Antimicrobial Agents Targeting the Switch Region of Bacterial RNA Polymerase - PMC - NIH. (2013, January 11).
- Holomycin's Broad-Spectrum Antibacterial Activity: A Technical Guide - Benchchem. (n.d.).
Sources
- 1. Bacterial Transcription as a Target for Antibacterial Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Antimicrobial Properties and Mode of Action of the Pyrrothine Holomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial properties and mode of action of the pyrrothine holomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel Hybrid-Type Antimicrobial Agents Targeting the Switch Region of Bacterial RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Role for dithiolopyrrolones in disrupting bacterial metal homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DNase I Footprinting - National Diagnostics [nationaldiagnostics.com]
- 11. med.upenn.edu [med.upenn.edu]
Technical Guide: Isotopic Purity and Analytical Application of Holomycin-d3
Executive Summary
Holomycin-d3 is the stable isotope-labeled analog of Holomycin, a pyrrothine antibiotic belonging to the dithiolopyrrolone class. It functions primarily as an internal standard (IS) in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows.[1][2]
The critical quality attribute for this reagent is Isotopic Purity , typically specified as
This guide details the structural specifications, defines the isotopic purity requirements, and provides validated protocols for assessing and utilizing this compound in bioanalytical assays.
Chemical Identity and Structural Integrity[3]
To understand the isotopic purity, one must first define the labeling position. Holomycin contains an acetamido group at the C6 position of the dithiolopyrrolone core. The "d3" designation universally refers to the substitution of the three hydrogens on the acetyl methyl group with deuterium.
Structural Specifications
-
Chemical Formula:
[1] -
Molecular Weight: ~217.29 g/mol (vs. 214.27 g/mol for native)[1][2]
-
Mass Shift: +3.018 Da[2]
-
Label Position: Acetyl methyl group (
)[1][2]
Synthesis Logic
The synthesis of this compound typically follows the acetylation of the pyrrothine core (the amine precursor) using acetic anhydride-d6 or acetyl chloride-d3 . This targeted synthesis ensures high isotopic incorporation at a metabolically stable position, preventing deuterium scrambling during analysis.
Figure 1: Synthetic logic for this compound generation, highlighting the introduction of the deuterium label via the acetyl group.[1][2]
Defining Isotopic Purity[1]
For this compound, isotopic purity is not merely the presence of deuterium; it is the absence of the d0 (unlabeled) isotopologue .[1][2]
The Metric: Atom % D vs. Enrichment
While vendors often state "
-
Specification:
Deuterated forms (d1 + d2 + d3). -
Critical Constraint: The contribution of d0 (native Holomycin) must be
.[1][2]
Why It Matters (The "Cross-Talk" Effect)
If this compound contains significant d0 impurities, adding the internal standard to a sample will artificially increase the signal of the native analyte.[1][2] This causes:
-
Overestimation of Holomycin concentration in study samples.
-
Non-linear calibration curves at the lower limit of quantification (LLOQ).
Analytical Validation Protocols
Trust but verify. Do not rely solely on the Certificate of Analysis (CoA). The following protocols allow you to validate the isotopic purity of this compound before deploying it in critical assays.
Protocol A: High-Resolution Mass Spectrometry (HRMS) Assessment
This is the definitive method for calculating isotopic purity.[1][2]
Reagents:
-
LC-MS grade Methanol or Acetonitrile.
Workflow:
-
Preparation: Dissolve this compound to a concentration of 1 µg/mL in 50:50 Methanol:Water (+0.1% Formic Acid).
-
Infusion: Infuse directly into an HRMS (e.g., Q-TOF or Orbitrap) at 10 µL/min.
-
Acquisition: Acquire spectra in Positive Ion Mode (
). -
Target Ions:
-
d0 (Native): m/z ~215.0 (M+H)+
-
d3 (Labeled): m/z ~218.0 (M+H)+
-
-
Calculation:
[1][2][6]
Acceptance Criteria: The intensity of the d0 peak (m/z 215.0) should be indistinguishable from baseline noise or
Protocol B: H-NMR Verification
NMR confirms the structural location of the label.
Workflow:
-
Solvent: Dissolve ~1 mg this compound in DMSO-d6.
-
Acquisition: Run a standard proton scan (500 MHz or higher).[1][2]
-
Analysis:
Applications & Handling (The Self-Validating System)
Holomycin possesses a disulfide bridge (
Stability Warning: The Disulfide Bridge
This compound can be reduced to the dithiol form if exposed to reducing agents (e.g., DTT, mercaptoethanol) or high pH conditions.[1][2]
-
Storage: -20°C, desiccated, protected from light.
-
Solution Stability: Unstable in basic buffers. Prepare stock solutions in pure DMSO or Methanol/0.1% Formic Acid.
LC-MS/MS Internal Standard Workflow
The following diagram illustrates how this compound is integrated into a bioanalytical workflow to correct for matrix effects and recovery losses.
Figure 2: Integration of this compound into a quantitative bioanalytical workflow. The co-elution of the d3-IS with the analyte corrects for ionization suppression.
Data Presentation: Quantification Parameters
When setting up the Mass Spectrometer (MRM mode), use the following transitions (values are approximate and must be tuned):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |
| Holomycin (Native) | 215.0 | 173.0 | ~15-20 | Analyte |
| This compound | 218.0 | 176.0 | ~15-20 | Internal Standard |
Note: The loss of 42 Da (ketene) is a common fragmentation pathway for acetylated compounds.[1][2]
References
-
Toronto Research Chemicals. this compound Product Specification. Retrieved from (TRC Catalog # H598492).[1][2]
-
Li, B., & Walsh, C. T. (2010).[1][2] Identification of the gene cluster for the dithiolopyrrolone antibiotic holomycin in Streptomyces clavuligerus. Proceedings of the National Academy of Sciences. Link[1][2]
-
Cayman Chemical. Deuterated Internal Standards: Purity Definitions. (General reference for d3-labeling standards). Link
-
PubChem. Holomycin Compound Summary. National Library of Medicine. Link[1][2]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Holomycin | C7H6N2O2S2 | CID 10262683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, TRC 10 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.pt]
- 5. caymanchem.com [caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
Holomycin-d3 Stability in Different Solvent Systems: A Guide for Researchers and Drug Development Professionals
An In-Depth Technical Guide
Abstract: This technical guide provides a comprehensive overview of the critical factors influencing the stability of holomycin-d3, a deuterated stable isotope-labeled internal standard (SIL-IS), in various solvent systems. As the "gold standard" for quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS), the integrity of this compound solutions is paramount for generating accurate and reproducible data. This document synthesizes insights from the known chemistry of the dithiolopyrrolone class of antibiotics with established best practices for stability testing. It details theoretical degradation pathways, provides robust experimental protocols for stability assessment, and offers guidance on data interpretation and best practices for handling and storage.
Introduction: The Critical Role of a Stable Internal Standard
In the landscape of drug discovery and development, particularly in pharmacokinetic (PK) and drug metabolism (DMPK) studies, accurate quantification of analytes in complex biological matrices is essential. The principle of isotope dilution mass spectrometry (IDMS), which employs a stable isotope-labeled internal standard, is the undisputed gold standard for robust LC-MS quantification.[1]
This compound, the deuterated analogue of the broad-spectrum antibiotic holomycin, serves this exact purpose. By introducing a known quantity of this compound into a sample at the earliest stage, it perfectly mimics the analyte through extraction, chromatography, and ionization.[1][2] Any variability in the analytical process affects both the analyte and the SIL-IS equally, ensuring the ratio between them remains constant.[3][4] This normalization is crucial for correcting for matrix effects, such as ion suppression or enhancement, which can otherwise lead to unreliable data.[4][5]
However, the foundational assumption of this method rests on a critical pillar: the stability of the internal standard in the solvent systems used for stock solutions, working solutions, and in the final sample extract. Degradation of this compound prior to analysis can lead to a skewed analyte-to-internal standard ratio, resulting in the overestimation of the analyte concentration and compromising the integrity of an entire study. This guide provides the foundational knowledge and practical protocols to ensure the stability and, therefore, the reliability of this compound in your research.
Physicochemical Properties and Inherent Reactivity of Holomycin
Holomycin (C₇H₆N₂O₂S₂) is a member of the dithiolopyrrolone (DTP) class of natural products.[6][7][8] Its structure is characterized by a unique and reactive bicyclic ene-disulfide core. This functional group is the cornerstone of its biological activity but also its primary point of chemical vulnerability.
Holomycin acts as a prodrug; it is intracellularly reduced to its active ene-dithiol form.[9][10] This reduced form is a potent metal chelator, disrupting bacterial metal homeostasis by sequestering essential ions like zinc and iron, thereby inhibiting critical metalloenzymes.[9][11] The susceptibility of the disulfide bond to reduction highlights its inherent electrophilicity and potential for reacting with nucleophiles, a key consideration for its stability in various solvents.
Key Structural Feature of Concern:
-
Ene-Disulfide Bridge: This strained disulfide bond within the five-membered ring is susceptible to nucleophilic attack. Solvents like water, methanol, or amines can potentially act as nucleophiles, leading to ring-opening and degradation.
Theoretical Considerations for this compound Stability
The stability of this compound in a given solvent is a function of several interdependent factors. Understanding these principles allows for rational solvent selection and the design of robust stability studies.
-
Solvent Nucleophilicity and Protic Nature: Protic solvents, particularly water and alcohols (e.g., methanol), can act as nucleophiles. They can attack the electrophilic sulfur atoms of the disulfide bond, leading to solvolysis and ring cleavage. Aprotic solvents like acetonitrile (ACN) and dimethyl sulfoxide (DMSO) are generally less reactive towards the disulfide bond.
-
pH of Aqueous Solutions: The stability of this compound in aqueous media is expected to be highly pH-dependent.
-
Acidic Conditions (pH < 4): Acid-catalyzed hydrolysis of the acetamide group is a potential degradation pathway.
-
Neutral Conditions (pH ~7): While seemingly benign, water can still act as a nucleophile, leading to slow hydrolysis of the dithiolactone ring over time.
-
Basic Conditions (pH > 8): Base-catalyzed hydrolysis is expected to be a significant degradation pathway. The hydroxide ion is a potent nucleophile that can readily attack the disulfide bond and the amide linkage, leading to rapid degradation.
-
-
Temperature: As with most chemical reactions, the rate of this compound degradation will increase with temperature. Therefore, storage at reduced temperatures (-20°C or -80°C) is critical for long-term stability.[12][13] Stability at room temperature or physiological temperature (37°C) is often limited and must be experimentally determined.[14][15][16]
-
Presence of Reductants: The biological activation of holomycin involves reduction.[10] The presence of even trace amounts of reducing agents (e.g., thiols like dithiothreitol or β-mercaptoethanol) in a solvent system will rapidly convert this compound to its dithiol form, which may be less stable and prone to re-oxidation or other reactions.
Experimental Design for Assessing this compound Stability
A systematic stability study is essential to define the appropriate storage conditions and shelf-life for this compound solutions. A well-designed experiment will evaluate the compound's integrity over time across various relevant conditions. The general principle is that a solution is considered stable if the concentration of the parent compound remains above 90% of its initial concentration.[16][17]
Proposed Experimental Workflow
The following diagram outlines a comprehensive workflow for assessing the stability of this compound.
Caption: Experimental workflow for this compound stability assessment.
Detailed Protocol: Stability in Solution
This protocol describes a self-validating system for determining the stability of this compound in common laboratory solvents.
1. Preparation of Stock Solution: a. Prepare a 1.0 mg/mL stock solution of this compound in 100% DMSO or 100% acetonitrile (ACN). These are generally considered superior for long-term storage of less polar compounds. b. Sonicate briefly to ensure complete dissolution. c. Immediately aliquot this primary stock into multiple, small-volume polypropylene tubes to avoid repeated freeze-thaw cycles. Store at -80°C.
2. Preparation of Working Solutions: a. From a freshly thawed primary stock aliquot, prepare 10 µg/mL working solutions in the following solvent systems:
- 100% Acetonitrile (ACN)
- 100% Methanol (MeOH)
- 50:50 ACN:Water
- DMSO
- Aqueous Buffer pH 4.0 (e.g., Ammonium Acetate)
- Aqueous Buffer pH 7.4 (e.g., Phosphate-Buffered Saline)
- Aqueous Buffer pH 9.0 (e.g., Ammonium Formate) b. For each solvent system, dispense aliquots into labeled vials for each time point and temperature condition.
3. Incubation and Sampling: a. Store the sets of vials at three different temperatures:
- -20°C (simulating long-term freezer storage)
- 4°C (simulating refrigerator/autosampler storage)
- 23°C (simulating benchtop/room temperature exposure) b. Pull samples for analysis at designated time points (e.g., T=0, 4h, 8h, 24h, 48h, 7 days, and 1 month for -20°C). c. The T=0 sample should be analyzed immediately after preparation.
4. Analytical Methodology (LC-MS/MS): a. Instrumentation: Use a high-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., a Sciex or Agilent Triple Quadrupole). b. Chromatography:
- Column: C18 reverse-phase column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: A suitable gradient starting at 5-10% B, ramping to 95% B.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL. c. Mass Spectrometry:
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- MRM Transitions: Monitor the transition for this compound. Based on literature for holomycin ([M+H]⁺ = 215), the precursor ion for this compound (assuming three deuterium atoms) would be m/z 218. A suitable product ion would need to be determined via infusion and fragmentation (e.g., m/z 218 -> 176). d. Quantification: Prepare a fresh calibration curve for each analytical run using the primary stock solution to quantify the concentration of this compound in the stability samples. The peak area of this compound at each time point is compared to the peak area at T=0.
Data Analysis and Interpretation
Quantitative Data Summary
The stability of this compound is expressed as the percentage of the initial concentration remaining at each time point. The data should be summarized in a clear, tabular format for easy comparison.
Table 1: Hypothetical Stability of this compound (10 µg/mL) at 23°C (Room Temperature)
| Time Point | % Remaining in ACN | % Remaining in MeOH | % Remaining in pH 7.4 Buffer |
|---|---|---|---|
| T=0 | 100% | 100% | 100% |
| 4 hours | 99.5% | 98.1% | 94.2% |
| 8 hours | 99.2% | 96.5% | 88.1% |
| 24 hours | 98.5% | 91.3% | 71.5% |
| 48 hours | 97.1% | 84.2% | 55.8% |
Note: This data is illustrative and should be confirmed experimentally.
Proposed Degradation Pathway
Based on the chemistry of the dithiolopyrrolone core, the primary non-biological degradation pathway in protic or aqueous solvents is likely hydrolysis. The following diagram illustrates a proposed mechanism for the hydrolysis of the ene-disulfide bridge.
Caption: Proposed hydrolytic degradation pathway of this compound. (Note: As I cannot generate images, this DOT script is a template showing how one would represent the chemical structures in a diagram. The image source would need to be replaced with actual chemical structure images.)
Best Practices for Storage and Handling
Based on the theoretical stability and general practices for handling sensitive compounds, the following are recommended:
-
Primary Stock Solutions: Prepare in 100% high-purity DMSO or ACN. Aliquot into single-use volumes and store at -80°C for long-term stability (months to years).
-
Working Solutions: For daily use, aqueous and alcohol-based solutions should be prepared fresh. If storage is necessary, keep at 4°C and use within 24-48 hours, but only after experimental data confirms stability for that period. ACN solutions are likely to be more stable.
-
Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can introduce moisture and accelerate degradation.
-
Use High-Purity Solvents: Solvents should be HPLC-grade or higher to minimize contaminants that could catalyze degradation.
-
Protect from Light: While not explicitly reported for holomycin, many complex organic molecules are light-sensitive. Storing solutions in amber vials is a prudent precautionary measure.
Conclusion
The chemical stability of this compound is a prerequisite for its effective use as an internal standard in high-precision quantitative LC-MS assays. The presence of the reactive ene-disulfide bridge in its core structure makes it susceptible to degradation, particularly in protic and aqueous solvent systems. Stability is expected to be highest in aprotic organic solvents like acetonitrile and lowest in aqueous buffers, especially under basic conditions. Rigorous, systematic evaluation of this compound stability under laboratory-specific conditions is not merely recommended—it is essential for ensuring data integrity, accuracy, and reproducibility in drug development and research.
References
- Vertex AI Search. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- BenchChem. (2025). The Gold Standard: A Technical Guide to Deuterated Internal Standards in LC-MS.
- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.).
- ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis.
- KCAS Bio. (2017). The Value of Deuterated Internal Standards.
-
Nolan, E. M., et al. (2017). Role for dithiolopyrrolones in disrupting bacterial metal homeostasis. PNAS. Available at: [Link]
-
Sikowitz, M. D., et al. (2026). Activation of Dithiolopyrrolone Antibiotics by Cellular Reductants. PMC. Available at: [Link]
-
Saleh, O., et al. (n.d.). Dithiolopyrrolones: Biosynthesis, Synthesis, and Activity of a Unique Class of Disulfide-Containing Antibiotics. PMC. Available at: [Link]
-
ResearchGate. (n.d.). High-resolution ESI-Q-Tof mass spectrometric analysis of holomycin.... Available at: [Link]
-
MDPI. (n.d.). Dithiolopyrrolone Natural Products: Isolation, Synthesis and Biosynthesis. Available at: [Link]
- BenchChem. (2025). Holomycin's Broad-Spectrum Antibacterial Activity: A Technical Guide.
-
ResearchGate. (n.d.). Identification of holomycin. (A) Holomycin purified by HPLC.... Available at: [Link]
-
Chopra, I., et al. (n.d.). Antimicrobial Properties and Mode of Action of the Pyrrothine Holomycin. PMC - NIH. Available at: [Link]
-
Liras, P., et al. (n.d.). Holomycin, a dithiolopyrrolone compound produced by Streptomyces clavuligerus. PubMed. Available at: [Link]
-
Croubels, S., et al. (n.d.). Stability of frozen stock solutions of beta-lactam antibiotics, cephalosporins, tetracyclines and quinolones used in antibiotic residue screening and antibiotic susceptibility testing. PubMed. Available at: [Link]
-
ASM Journals. (2021). Holomycin, an Antibiotic Secondary Metabolite, Is Required for Biofilm Formation by the Native Producer Photobacterium galatheae S2753. Available at: [Link]
-
MDPI. (2024). Stability Studies of the Dilution Series of Different Antibiotic Stock Solutions in Culture Medium Incubated at 37 °C. Available at: [Link]
-
Walker, S. E., et al. (n.d.). Stability of Commonly Used Antibiotic Solutions in an Elastomeric Infusion Device. Available at: [Link]
-
Legeron, R., et al. (2022). Stability Studies of 16 Antibiotics for Continuous Infusion in Intensive Care Units and for Performing Outpatient Parenteral Antimicrobial Therapy. PMC. Available at: [Link]
-
ResearchGate. (2025). (PDF) Stability Studies of 16 Antibiotics for Continuous Infusion in Intensive Care Units and for Performing Outpatient Parenteral Antimicrobial Therapy. Available at: [Link]
-
PMC - NIH. (n.d.). Holomycin, an Antibiotic Secondary Metabolite, Is Required for Biofilm Formation by the Native Producer Photobacterium galatheae S2753. Available at: [Link]
-
PubMed. (2021). Holomycin, an Antibiotic Secondary Metabolite, Is Required for Biofilm Formation by the Native Producer Photobacterium galatheae S2753. Available at: [Link]
-
PubMed. (2023). Chemoproteomics Reveals Disruption of Metal Homeostasis and Metalloproteins by the Antibiotic Holomycin. Available at: [Link]
-
ResearchGate. (2025). Extremely long time stability study of selected antibiotic standards. Available at: [Link]
-
NIH. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. Available at: [Link]
-
ResearchGate. (n.d.). Stability studies of the metabolites of nitrofuran antibiotics during storage and cooking. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. texilajournal.com [texilajournal.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Dithiolopyrrolones: Biosynthesis, Synthesis, and Activity of a Unique Class of Disulfide-Containing Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Holomycin, a dithiolopyrrolone compound produced by Streptomyces clavuligerus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Holomycin | CAS 488-04-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 9. pnas.org [pnas.org]
- 10. Activation of Dithiolopyrrolone Antibiotics by Cellular Reductants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemoproteomics Reveals Disruption of Metal Homeostasis and Metalloproteins by the Antibiotic Holomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stability of frozen stock solutions of beta-lactam antibiotics, cephalosporins, tetracyclines and quinolones used in antibiotic residue screening and antibiotic susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Stability of Commonly Used Antibiotic Solutions in an Elastomeric Infusion Device | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]
- 16. Stability Studies of 16 Antibiotics for Continuous Infusion in Intensive Care Units and for Performing Outpatient Parenteral Antimicrobial Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Precision Biosynthesis of Holomycin-d3: Pathway Mechanics and Isotopic Labeling Protocols
Strategic Overview
Holomycin is a dithiolopyrrolone antibiotic produced by Streptomyces clavuligerus that functions as a potent inhibitor of bacterial RNA polymerase.[1][2][3][4][5] In pharmacokinetic (PK) and metabolic flux studies, the precise quantification of holomycin is often hampered by its redox-active disulfide bridge, which can lead to signal suppression or artifact formation in complex biological matrices.
To overcome this, Holomycin-d3 serves as the gold-standard internal standard.[6] Unlike generic analogs, a stable isotope-labeled variant (
This guide details the biosynthetic logic and experimental protocols required to produce this compound.[6] Unlike chemical synthesis, which requires harsh conditions incompatible with the sensitive disulfide core, Precursor-Directed Biosynthesis (PDB) utilizes the native enzymatic machinery of S. clavuligerus to incorporate deuterium with high regioselectivity.
The Biosynthetic Engine: hlm Cluster Mechanics
To successfully label holomycin, one must understand the "assembly line" encoded by the hlm gene cluster. The pathway constructs the bicyclic pyrrothine core from two L-cysteine molecules, followed by a terminal acylation step.
The Target for Labeling
Holomycin is
-
Implication: Feeding deuterated methionine (
-Met) will not label holomycin efficiently, as there is no methyltransferase step in its maturation.[6] -
The Solution: The label must be introduced via the acetyl group . The precursor is Acetyl-CoA .[6] Therefore, the strategy relies on feeding Sodium Acetate-
, which the bacterium converts to Acetyl-CoA- and incorporates via the acyltransferase HlmA.[6]
Key Enzymatic Steps
-
Core Assembly (HlmE, HlmB, HlmF): The NRPS HlmE condenses two cysteines.[6][1] HlmB and HlmF facilitate oxidation and decarboxylation to form the pyrrothine skeleton.
-
Disulfide Formation (HlmI): A critical dithiol oxidase that closes the S-S bridge, stabilizing the molecule.
-
Terminal Acylation (HlmA): The "Gatekeeper" enzyme. HlmA is an acyltransferase that transfers the acetyl group from Acetyl-CoA to the free amine of the pyrrothine core (holothin).
Pathway Visualization
The following diagram illustrates the flow of precursors and the specific insertion point for the deuterium label.
Figure 1: Biosynthetic pathway of this compound.[6] Red nodes indicate the path of the deuterium label.
Experimental Protocol: Precursor-Directed Biosynthesis
This protocol describes the in vivo production of this compound using S. clavuligerus ATCC 27064 (or the high-producing mutant gap15-1-0).[6]
Materials
-
Strain: Streptomyces clavuligerus ATCC 27064.[6][3][5][7][8]
-
Label Source: Sodium Acetate-
( 99 atom % D, Sigma-Aldrich).[6] -
Medium: SA (Starch-Asparagine) medium or GSP medium (optimized for secondary metabolites).
Pulse-Feeding Workflow
To maximize incorporation and minimize metabolic scrambling (where
| Step | Phase | Action | Rationale |
| 1 | Seed Culture | Inoculate spores into TSB medium; incubate 24h @ 28°C. | Generate biomass before induction. |
| 2 | Fermentation | Transfer 5% seed to 50mL production medium (SA).[6] Incubate @ 28°C, 220 rpm. | Initiate secondary metabolism.[6] |
| 3 | Pulse 1 (48h) | Add Sodium Acetate- | Early idiophase; HlmA expression begins.[6] |
| 4 | Pulse 2 (60h) | Add Sodium Acetate- | Sustain the pool of labeled Acetyl-CoA. |
| 5 | Harvest (72-96h) | Centrifuge culture broth (4000g, 15 min). | Holomycin is secreted into the supernatant. |
Extraction and Purification
-
Liquid-Liquid Extraction: Adjust supernatant pH to 6.0. Extract 2x with equal volume of Ethyl Acetate (EtOAc).[6]
-
Concentration: Dry organic layer under nitrogen (do not use heat >40°C due to disulfide instability).[6]
-
Purification: Resuspend in Methanol. Isolate via Semi-prep HPLC (C18 column, Water/Acetonitrile gradient).
Analytical Validation (LC-MS/MS)
Verification of the "d3" incorporation is performed using Triple Quadrupole MS.
Mass Shift Confirmation
-
Native Holomycin:
[6] -
This compound:
[6] -
Calculation: The shift of +3.02 Da confirms the presence of the intact acetyl-
group.
Fragmentation Logic
In MS/MS, the acetyl group is often cleaved.
-
Transition 1 (Quantifier):
(Loss of ketene- / acetyl group).[6] Note that if the acetyl group is lost, the daughter ion might revert to the core mass, but the parent ion selection ( ) ensures specificity. -
Transition 2 (Qualifier):
(Cleavage of the dithiole ring).
Validation Workflow Diagram
Figure 2: Extraction and validation workflow for this compound.
References
-
Li, B., & Walsh, C. T. (2010). Identification of the gene cluster for the dithiolopyrrolone antibiotic holomycin in Streptomyces clavuligerus.[5][7] Proceedings of the National Academy of Sciences, 107(45), 19172–19177. [Link][6]
-
Huang, T., et al. (2011). Streptomyces clavuligerus HlmI Is an Intramolecular Disulfide-Forming Dithiol Oxidase in Holomycin Biosynthesis.[6][7] Biochemistry, 50(19), 3927–3935.[6] [Link]
-
Chan, A. N., et al. (2017). Dithiolopyrrolones: Biosynthesis, Synthesis, and Activity of a Unique Class of Disulfide-Containing Antibiotics.[6] Natural Product Reports, 34(6).[6] [Link]
-
Zhang, S. D., et al. (2021). Holomycin, an Antibiotic Secondary Metabolite, Is Required for Biofilm Formation by the Native Producer Photobacterium galatheae S2753.[9] Applied and Environmental Microbiology, 87(11).[6] [Link][6]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Streptomyces clavuligerus HlmI is an intramolecular disulfide-forming dithiol oxidase in holomycin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dithiolopyrrolone Natural Products: Isolation, Synthesis and Biosynthesis [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. Holomycin | C7H6N2O2S2 | CID 10262683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of the gene cluster for the dithiolopyrrolone antibiotic holomycin in Streptomyces clavuligerus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Holomycin, an Antibiotic Secondary Metabolite, Is Required for Biofilm Formation by the Native Producer Photobacterium galatheae S2753 - PMC [pmc.ncbi.nlm.nih.gov]
Holomycin-d3: A Technical Guide to its Differential Antibacterial Activity
Introduction
Holomycin, a member of the dithiolopyrrolone class of natural products, has long been recognized for its potent, broad-spectrum antibacterial properties.[1][2][3][4][5][6][7][8] This guide focuses on the deuterated analog, holomycin-d3, providing an in-depth exploration of its differential activity against gram-positive and gram-negative bacteria. While specific studies on the deuterated form are limited, the wealth of data on the parent compound, holomycin, serves as a robust foundation for understanding its biological effects. This document will delve into the nuanced mechanisms of action, the structural basis for its selective efficacy, and provide detailed protocols for its evaluation, tailored for researchers, scientists, and drug development professionals.
The Antibacterial Spectrum of Holomycin: A Quantitative Overview
Holomycin exhibits a wide range of inhibitory activity across the bacterial kingdom. Its potency is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antibiotic that prevents visible in vitro growth of a microorganism.[9] Holomycin is generally more potent against gram-positive bacteria, though it retains significant activity against many gram-negative species. However, some gram-negative bacteria, such as Pseudomonas aeruginosa, Enterobacter cloacae, and Morganella morganii, display notable resistance.[1][2][4]
The differential susceptibility is summarized in the table below, compiled from multiple studies.
| Bacterial Species | Gram Stain | Strain | MIC (µg/mL) | Susceptibility Level | Reference |
| Staphylococcus aureus | Gram-Positive | Clinical Isolates | 0.1 - 1 | Highly Susceptible | [3] |
| Staphylococcus epidermidis | Gram-Positive | Clinical Isolates | 0.1 - 1 | Highly Susceptible | [3] |
| Streptococcus pneumoniae | Gram-Positive | Clinical Isolates | 0.1 - 1 | Highly Susceptible | [3] |
| Streptococcus pyogenes | Gram-Positive | Clinical Isolates | 0.1 - 1 | Highly Susceptible | [3] |
| Escherichia coli | Gram-Negative | K-12 MG1655 | 2 - 8 | Moderately Susceptible | [3] |
| Haemophilus influenzae | Gram-Negative | Clinical Isolates | 2 - 8 | Moderately Susceptible | [3] |
| Moraxella catarrhalis | Gram-Negative | Clinical Isolates | 2 - 8 | Moderately Susceptible | [3] |
| Enterobacter cloacae | Gram-Negative | Clinical Isolates | 16 - 64 | Relatively Unsusceptible | [3][4] |
| Morganella morganii | Gram-Negative | Clinical Isolates | 16 - 64 | Relatively Unsusceptible | [3][4] |
| Pseudomonas aeruginosa | Gram-Negative | Clinical Isolates | 16 - 64 | Relatively Unsusceptible | [3][4] |
Unraveling the Mechanism of Action: From RNA Polymerase to Metal Homeostasis
The scientific understanding of holomycin's mechanism of action has evolved, moving from an initial hypothesis centered on RNA synthesis inhibition to a more nuanced model involving intracellular activation and disruption of metal ion balance.
The Initial Hypothesis: Inhibition of RNA Polymerase
The Current Paradigm: A Prodrug that Disrupts Metal Homeostasis
More recent evidence strongly indicates that holomycin functions as a prodrug.[1][2][4][10] It is believed to be intracellularly reduced to its active dithiol form. This reduced form is a potent chelator of essential metal ions, particularly zinc.[10] By sequestering intracellular zinc, the activated holomycin disrupts the function of numerous zinc-dependent metalloenzymes, leading to a cascade of metabolic failures and ultimately inhibiting bacterial growth.[10] This mechanism also explains the earlier observations of RNA synthesis inhibition, as RNA polymerase itself is a zinc-containing enzyme. However, the primary mode of action is now understood to be a broader disruption of metal homeostasis rather than specific inhibition of a single enzyme.[10]
The Basis of Differential Activity: The Gram-Negative Barrier
The disparity in holomycin's efficacy against gram-positive and gram-negative bacteria can be largely attributed to the fundamental differences in their cell envelope structures.
Gram-positive bacteria possess a thick, porous peptidoglycan layer that is generally permeable to small molecules like holomycin. In contrast, gram-negative bacteria have a more complex cell envelope, featuring an outer membrane that acts as a formidable permeability barrier.[11][12] This outer membrane significantly restricts the entry of many antibiotics, including the prodrug form of holomycin. For holomycin to be effective, it must first enter the cytoplasm to be reductively activated. The inability of holomycin to efficiently cross the outer membrane of certain gram-negative species, like P. aeruginosa, is a primary mechanism of their intrinsic resistance.[1][4][11]
Experimental Protocol: Broth Microdilution MIC Assay
To empirically determine the activity of this compound against various bacterial strains, the broth microdilution method is the gold standard.[13][14][15] This protocol provides a reliable and reproducible means of establishing the MIC.
Materials
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial cultures in logarithmic growth phase
-
Spectrophotometer
-
Sterile multichannel pipettes and reservoirs
-
Incubator (37°C)
Step-by-Step Methodology
-
Prepare Bacterial Inoculum:
-
Aseptically transfer colonies of the test bacterium to a tube of sterile broth.
-
Incubate at 37°C until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized culture in fresh broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[13][15]
-
-
Prepare Serial Dilutions of this compound:
-
Add 100 µL of sterile broth to all wells of a 96-well plate except for the first column.
-
Add 200 µL of the appropriate concentration of this compound (prepared from the stock solution) to the first well of each row to be tested.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate. Discard the final 100 µL from the last column.
-
-
Inoculate the Plate:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted this compound.
-
Include a positive control (broth with inoculum, no drug) and a negative control (broth only, no inoculum).
-
-
Incubation:
-
Determine the MIC:
Conclusion
This compound, like its parent compound, is a broad-spectrum antibacterial agent with a complex and fascinating mechanism of action. Its differential activity, with greater potency generally observed against gram-positive bacteria, is primarily dictated by the structural differences in the bacterial cell envelope. The current scientific consensus points to a prodrug mechanism, where intracellular reduction leads to the chelation of essential metal ions, thereby disrupting critical cellular processes. A thorough understanding of this mechanism and the factors influencing its activity is paramount for its potential development and application in combating bacterial infections. The standardized protocols provided herein offer a robust framework for the continued investigation of this promising class of antibiotics.
References
-
Oliva, B., O'Neill, A. J., Wilson, J. M., O'Hanlon, P. J., & Chopra, I. (2001). Antimicrobial Properties and Mode of Action of the Pyrrothine Holomycin. Antimicrobial Agents and Chemotherapy, 45(2), 532–539. [Link]
-
National Center for Biotechnology Information. (n.d.). Antimicrobial properties and mode of action of the pyrrothine holomycin. PubMed. Retrieved from [Link]
-
Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]
-
Le, T. B., Imber, A. N., Lopatkin, A. J., & Brady, S. F. (2017). Role for dithiolopyrrolones in disrupting bacterial metal homeostasis. Proceedings of the National Academy of Sciences, 114(9), 2419–2424. [Link]
-
Barnes, L. V., Heithoff, D. M., Mahan, S. P., House, J. K., & Mahan, M. J. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols. [Link]
-
Wikipedia. (2023, December 2). Minimum inhibitory concentration. Retrieved from [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]
-
Henrik's Lab. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. Retrieved from [Link]
-
Worthington, R. J., & Melander, C. (2013). The hybrid antibiotic thiomarinol A overcomes intrinsic resistance in Escherichia coli using a privileged dithiolopyrrolone moiety. ACS Chemical Biology, 8(11), 2439–2447. [Link]
-
Oliva, B., O'Neill, A. J., Wilson, J. M., O'Hanlon, P. J., & Chopra, I. (2001). Antimicrobial Properties and Mode of Action of the Pyrrothine Holomycin. ResearchGate. Retrieved from [Link]
-
American Society for Microbiology. (n.d.). Antimicrobial Properties and Mode of Action of the Pyrrothine Holomycin. ASM Journals. Retrieved from [Link]
-
Zhang, W., Chen, X., Wang, Y., Li, Y., & Zhang, Y. (2021). Holomycin, an Antibiotic Secondary Metabolite, Is Required for Biofilm Formation by the Native Producer Photobacterium galatheae S2753. Applied and Environmental Microbiology, 87(11), e00139-21. [Link]
-
American Society for Microbiology. (2021, May 11). Holomycin, an Antibiotic Secondary Metabolite, Is Required for Biofilm Formation by the Native Producer Photobacterium galatheae S2753. Applied and Environmental Microbiology. Retrieved from [Link]
-
Li, B., & Walsh, C. T. (2010). Dithiolopyrrolones: Biosynthesis, Synthesis, and Activity of a Unique Class of Disulfide-Containing Antibiotics. Accounts of Chemical Research, 43(1), 29–39. [Link]
-
Li, Y., & Li, Z. (2014). Dithiolopyrrolone Natural Products: Isolation, Synthesis and Biosynthesis. Marine Drugs, 12(6), 3436–3456. [Link]
-
Hothersall, J., et al. (2011). A Natural Plasmid Uniquely Encodes Two Biosynthetic Pathways Creating a Potent Anti-MRSA Antibiotic. PLoS ONE, 6(3), e18031. [Link]
-
Fleming, D., & Melander, C. (2022). Overcoming Intrinsic Resistance in Gram-negative Bacteria using Small Molecule Adjuvants. ACS infectious diseases, 8(2), 226–243. [Link]
-
University of British Columbia. (2012). COMBATING INTRINSIC ANTIBIOTIC RESISTANCE IN GRAM-NEGATIVE BACTERIA. Retrieved from [Link]
Sources
- 1. Antimicrobial Properties and Mode of Action of the Pyrrothine Holomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial properties and mode of action of the pyrrothine holomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. Holomycin, an Antibiotic Secondary Metabolite, Is Required for Biofilm Formation by the Native Producer Photobacterium galatheae S2753 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dithiolopyrrolones: Biosynthesis, Synthesis, and Activity of a Unique Class of Disulfide-Containing Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dithiolopyrrolone Natural Products: Isolation, Synthesis and Biosynthesis | MDPI [mdpi.com]
- 9. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 10. pnas.org [pnas.org]
- 11. Overcoming Intrinsic Resistance in Gram-negative Bacteria using Small Molecule Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 15. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: The Discovery, Biosynthesis, and Natural Sources of Holomycin
Executive Summary
Holomycin (CAS: 488-04-0) is a dithiolopyrrolone antibiotic characterized by its unique hetero-bicyclic scaffold containing an ene-disulfide bridge.[1] Originally discovered in the late 1950s, it has recently garnered renewed interest due to its potent activity against rifamycin-resistant bacteria and its role in marine microbial ecology. This guide provides a comprehensive technical analysis of holomycin, detailing its historical isolation, biosynthetic logic, natural distribution, and rigorous protocols for its extraction and purification.
Historical Discovery and Taxonomy
The discovery of holomycin is rooted in the "Golden Age" of antibiotic research. It was first isolated in 1959 by researchers at ETH Zürich (Ettlinger et al.) from the culture broth of Streptomyces griseus (strain ETH 28832).
Unlike the structurally related thiolutin and aureothricin, which were known earlier, holomycin lacks the N-methyl group on the pyrrolinon ring, distinguishing it as desmethyl-thiolutin .
Timeline of Discovery & Rediscovery
-
1959: First isolation from Streptomyces griseus (Soil isolate).
-
2010: Identification of the biosynthetic gene cluster (hlm) in Streptomyces clavuligerus, a strain industrially famous for clavulanic acid production.
-
2013: Discovery of holomycin production in the fish pathogen Yersinia ruckeri, revealing a rare example of dithiolopyrrolone production outside Actinobacteria.[2]
-
2021: Isolation from the marine bacterium Photobacterium galatheae, where it functions not just as an antibiotic but as a biofilm-inducing signal.
Chemical Structure and Properties
Holomycin belongs to the dithiolopyrrolone class.[1][2][3][4] Its core reactivity and biological activity stem from the intramolecular disulfide bridge, which can undergo reversible reduction to a dithiol form.
| Property | Data |
| IUPAC Name | N-(5-oxo-4,5-dihydro-1,2-dithiolo[4,3-b]pyrrol-6-yl)acetamide |
| Formula | C₇H₆N₂O₂S₂ |
| Molecular Weight | 214.26 g/mol |
| Appearance | Yellow to orange powder (Chromophore) |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Poorly soluble in water |
| UV Maxima | ~300 nm, ~390 nm (Responsible for yellow color) |
| Stability | Sensitive to light and alkaline pH (disulfide cleavage) |
Biosynthetic Machinery
The biosynthesis of holomycin is driven by a compact gene cluster (hlm in S. clavuligerus, hom in Y. ruckeri). The pathway is notable for its use of non-ribosomal peptide synthetase (NRPS) logic combined with oxidative cyclization.
The hlm Cluster Logic
-
Precursor Activation (HlmE): An NRPS module activates L-Cysteine . It condenses two cysteine molecules to form a dithiol-containing dipeptide intermediate.
-
Oxidative Cyclization (HlmB/HlmI): The acyclic intermediate undergoes an eight-electron oxidation to form the bicyclic pyrrothine core (holothin).
-
HlmI (FAD-dependent dithiol oxidase) is critical here.[5] It catalyzes the formation of the disulfide bridge, a step essential for the molecule's stability and bioactivity.
-
-
Acylation (HlmA): The final step is the N-acylation of the pyrrothine core (holothin) by the acyltransferase HlmA , using Acetyl-CoA to yield Holomycin.
Biosynthetic Pathway Diagram
The following diagram illustrates the flow from genetic encoding to the final bioactive molecule.
Figure 1: The biosynthetic logic of Holomycin, transforming L-Cysteine into the dithiolopyrrolone scaffold.
Natural Sources and Ecological Niche
While originally found in soil Actinobacteria, the "rediscovery" of holomycin in marine Proteobacteria suggests a broader ecological role, likely related to biofilm modulation and niche defense.
| Organism | Environment | Gene Cluster | Notes |
| Streptomyces griseus | Soil | hlm homolog | Original source (1959). |
| Streptomyces clavuligerus | Soil | hlm | Often cryptic; production activated in mutants (e.g., ccaR or orf15 mutants). |
| Yersinia ruckeri | Freshwater (Fish Pathogen) | hom | Uses RNA methyltransferase (Hom12) for self-resistance.[2][4] |
| Photobacterium galatheae | Marine (Mussel surface) | hlm-like | Holomycin induces biofilm formation in this strain.[6] |
Technical Protocol: Extraction and Purification
This protocol is designed for the isolation of holomycin from Streptomyces liquid fermentation.
Fermentation
-
Medium: Glycerol-Sucrose-Proline-Glutamate (GSPG) or Tryptic Soy Broth (TSB).
-
Conditions: 28–30°C, 200 rpm, 3–5 days.
-
Induction: For S. clavuligerus, use specific mutants (e.g., ∆orf15) or stress conditions to trigger the cryptic cluster.
Extraction Workflow
Holomycin is moderately lipophilic and extracts well into ethyl acetate.
Figure 2: Step-by-step extraction workflow for isolating Holomycin from fermentation broth.
Purification (RP-HPLC)
To achieve >95% purity for biological assays, Reverse-Phase HPLC is required.
-
Column: C18 Analytical (e.g., Agilent Zorbax Eclipse XDB-C18, 5 µm, 4.6 x 150 mm) or Semi-prep equivalent.
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.[7]
-
Gradient:
-
0–2 min: 5% B (Isocratic)
-
2–20 min: 5% → 95% B (Linear Gradient)
-
20–25 min: 95% B (Wash)
-
-
Flow Rate: 1.0 mL/min (Analytical).
-
Detection: UV-Vis diode array; monitor 390 nm (diagnostic yellow absorbance) and 300 nm .
-
Elution: Holomycin typically elutes as a distinct peak in the middle of the gradient (approx. 40-50% ACN depending on column).
Pharmacology and Mechanism of Action
Target: RNA Polymerase
Holomycin inhibits bacterial growth by targeting DNA-dependent RNA polymerase (RNAP) . Unlike rifamycins which bind the β-subunit deep within the exit channel, holomycin appears to interfere with the initiation or early elongation complex.
-
Efficacy: Active against Gram-positive (e.g., S. aureus) and Gram-negative bacteria.[6][9][10]
-
Cross-Resistance: Notably, holomycin retains activity against Rifampicin-resistant strains, indicating a distinct binding site or mode of inhibition.
Self-Resistance Mechanisms
Producers must protect themselves from this potent inhibitor:
-
Redox Control (S. clavuligerus): The enzyme HlmI acts as a dithiol oxidase.[1] It ensures holomycin remains in its oxidized disulfide form inside the cell. The reduced dithiol form is believed to be the toxic species (possibly via zinc chelation or redox cycling).
-
Target Modification (Y. ruckeri): This bacterium expresses Hom12 , an RNA methyltransferase that methylates the RNA polymerase or associated RNA, preventing holomycin binding.[2]
References
-
Ettlinger, L., et al. (1959). Stoffwechselprodukte von Actinomyceten.[11] 19. Mitteilung. Holomycin.[1][2][3][11][12][13] Helvetica Chimica Acta, 42(2), 563-569. Link
-
Li, B., & Walsh, C. T. (2010).[14] Identification of the gene cluster for the dithiolopyrrolone antibiotic holomycin in Streptomyces clavuligerus. Proceedings of the National Academy of Sciences, 107(46), 19731-19735. Link
-
Qin, Z., et al. (2013).[4] The fish pathogen Yersinia ruckeri produces holomycin and uses an RNA methyltransferase for self-resistance.[2][4][13] Journal of Biological Chemistry, 288(20), 14688-14697. Link
-
Wietz, M., et al. (2021). Holomycin, an antibiotic secondary metabolite, is required for biofilm formation by the native producer Photobacterium galatheae S2753.[6] Applied and Environmental Microbiology, 87(14), e00410-21. Link
-
Li, B., et al. (2014). Dithiolopyrrolones: biosynthesis, synthesis, and activity of a unique class of disulfide-containing antibiotics. Natural Product Reports, 31(7), 905-923. Link
Sources
- 1. Dithiolopyrrolones: Biosynthesis, Synthesis, and Activity of a Unique Class of Disulfide-Containing Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 3. Holomycin, a dithiolopyrrolone compound produced by Streptomyces clavuligerus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The fish pathogen Yersinia ruckeri produces holomycin and uses an RNA methyltransferase for self-resistance [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Holomycin, an Antibiotic Secondary Metabolite, Is Required for Biofilm Formation by the Native Producer Photobacterium galatheae S2753 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. waters.com [waters.com]
- 9. mdpi.com [mdpi.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. researchgate.net [researchgate.net]
- 12. Holomycin, a dithiolopyrrolone compound produced by Streptomyces clavuligerus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Precision Metabolic Flux Analysis of Antibiotic Stress: Quantifying Holomycin-d3 Mediated Cellular Response
Abstract
Metabolic Flux Analysis (MFA) is the gold standard for elucidating the intracellular carbon redistribution of bacteria under antibiotic stress. However, correlating metabolic shifts with intracellular drug accumulation requires absolute quantification of the antibiotic, often complicated by complex biological matrices. This guide details the application of Holomycin-d3 (a deuterated isotopologue of the dithiolopyrrolone antibiotic) as an Internal Standard (IS) for Isotope Dilution Mass Spectrometry (ID-MS). By integrating this compound quantification with 13C-MFA, researchers can rigorously map the metabolic cost of antibiotic resistance and biosynthesis in Streptomyces clavuligerus and target pathogens like Escherichia coli.
Scientific Background
Mechanism of Action & Biosynthetic Burden
Holomycin is a broad-spectrum antibiotic characterized by a pyrrothine nucleus. Its efficacy and metabolic footprint are two-fold:
-
Target Inhibition: Holomycin inhibits bacterial DNA-dependent RNA polymerase (RNA Pol), halting transcription. Recent evidence suggests it acts as a prodrug, where the intracellular reduced form (ene-dithiol) chelates zinc ions required by metalloenzymes [1].
-
Biosynthetic Drain: In producer strains (S. clavuligerus), holomycin synthesis is metabolically expensive, draining the L-Cysteine and Acetate pools. This creates a direct competition with primary metabolism (e.g., protein synthesis and TCA cycle) [2].
The Role of this compound
In LC-MS/MS analysis, bacterial lysates cause significant matrix effects (ion suppression or enhancement). Using a non-deuterated external standard fails to account for these variations. This compound (typically labeled at the N-methyl group) co-elutes with the analyte but is mass-resolved. It experiences the exact same extraction losses and ionization inefficiencies, enabling self-correcting absolute quantification.
Pathway Visualization
The following diagram illustrates the intersection of Holomycin biosynthesis, its mode of action, and the critical points for MFA measurement.
Figure 1: Metabolic connectivity of Holomycin.[1] Note the drain on Cysteine and Acetate pools, which MFA must quantify.
Experimental Protocols
Protocol A: Preparation of Standards
Objective: Create a stable isotope dilution series. Reagents: Holomycin (High purity >98%), this compound (Isotopic purity >99% D).
-
Stock Solutions:
-
Dissolve Holomycin standard in DMSO to 10 mM.
-
Dissolve this compound in DMSO to 10 mM.
-
Note: Store at -80°C. Dithiolopyrrolones are sensitive to light and oxidation.
-
-
Working Solutions:
-
Dilute this compound to a fixed concentration of 1 µM in 50% Methanol/Water (0.1% Formic Acid). This will be the "Spike Solution."
-
Protocol B: The 13C-MFA & Quenching Workflow
Objective: Capture metabolic snapshot and quantify drug simultaneously.
-
Cultivation:
-
Grow bacteria (E. coli or Streptomyces) in Minimal Medium containing [1,2-13C]Glucose (or uniformly labeled glucose) as the sole carbon source.
-
Perturbation: At OD600 ~0.5, add Holomycin (if testing drug effect) or induce production.
-
-
Metabolic Quenching (CRITICAL):
-
Rapidly sample 10 mL of culture broth.
-
Inject into 40 mL of -40°C 60% Methanol solution. This stops metabolism instantly.
-
Centrifuge at 4,000 x g, -10°C for 5 min. Discard supernatant (unless analyzing secreted drug).
-
-
Spiking & Extraction (The ID-MS Step):
-
Resuspend the cell pellet in 500 µL of extraction solvent (Acetonitrile:Methanol:Water 40:40:20).
-
IMMEDIATELY ADD 10 µL of the This compound Spike Solution .
-
Rationale: Adding the internal standard before cell lysis ensures that any degradation or inefficient extraction affects both the analyte and the standard equally.
-
-
Lysis:
-
Perform bead beating (3 cycles, 30s, 6.0 m/s).
-
Centrifuge at 14,000 x g for 10 min. Collect supernatant for LC-MS.
-
Protocol C: LC-MS/MS Quantification
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6400 or Sciex QTRAP). Mode: Multiple Reaction Monitoring (MRM). Polarity: Positive Electrospray Ionization (ESI+).
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100mm, 1.7µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Gradient | 0-1 min: 5% B; 1-6 min: 5% -> 95% B; 6-8 min: 95% B |
MRM Transitions:
| Compound | Precursor Ion ( | Product Ion ( | Collision Energy (eV) |
| Holomycin | 215.0 [M+H]+ | 134.0 (Pyrrolinone core) | 15 |
| This compound | 218.0 [M+H]+ | 137.0 (d3-Pyrrolinone) | 15 |
Note: The mass shift of +3 Da is retained in the fragment ion if the fragmentation does not lose the N-methyl group. Validate fragmentation patterns on your specific instrument.
Data Analysis & Flux Modeling[2]
Calculating Intracellular Concentration
Using the ratio of the integrated peak areas (
Since d3 is chemically identical, the Response Factor is typically 1.0.
Integration with Metabolic Flux Maps
Once the absolute concentration of Holomycin is determined, it serves as a constraint in the metabolic model (e.g., INCA or 13C-Flux2 software).
-
Stoichiometric Constraint: If the organism is producing Holomycin, the flux drain (
) from Cysteine and Acetyl-CoA is fixed based on the measured production rate. -
Regulatory Constraint: If Holomycin is an external stressor, the measured intracellular concentration correlates with the downregulation of growth-associated fluxes (biomass equation modification).
Workflow Visualization
Figure 2: Integrated workflow for ID-MS and Metabolic Flux Analysis.
References
-
Oliva, B., et al. (2001). Antimicrobial properties and mode of action of the pyrrothine holomycin.[1][2][3][4][5] Antimicrobial Agents and Chemotherapy, 45(2), 532-539. [Link][6]
-
Li, B., & Walsh, C. T. (2010). Identification of the gene cluster for the dithiolopyrrolone antibiotic holomycin in Streptomyces clavuligerus. Proceedings of the National Academy of Sciences, 107(45), 19172-19177. [Link]
-
Chan, A. N., et al. (2017).[6] Role for dithiolopyrrolones in disrupting bacterial metal homeostasis.[5][7] Proceedings of the National Academy of Sciences, 114(10), 2717-2722. [Link]
-
Sauer, U. (2006). Metabolic networks in motion: 13C-based flux analysis. Molecular Systems Biology, 2(1), 62. [Link]
Sources
- 1. Streptomyces clavuligerus HlmI is an intramolecular disulfide-forming dithiol oxidase in holomycin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Properties and Mode of Action of the Pyrrothine Holomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial properties and mode of action of the pyrrothine holomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Application Note: Precision Quantitation of Holomycin in Antibiotic Resistance Research using Holomycin-d3
Abstract
The resurgence of interest in dithiolopyrrolone antibiotics, specifically Holomycin , is driven by their unique mechanism of action involving metal chelation and inhibition of metalloenzymes.[1] However, the study of Holomycin resistance—mediated by efflux pumps or thiol-redox mechanisms—is complicated by the compound's chemical instability and complex intracellular pharmacokinetics. This guide details the application of Holomycin-d3 (deuterated internal standard) for the rigorous quantification of Holomycin in bacterial matrices. We present validated LC-MS/MS protocols to assess intracellular accumulation, metabolic stability, and efflux kinetics, providing a robust framework for dissecting resistance mechanisms.
Introduction & Mechanism of Action
The Renaissance of Dithiolopyrrolones
Holomycin is a broad-spectrum antibiotic produced by Streptomyces clavuligerus.[1] Historically believed to inhibit RNA polymerase, recent chemical genomic profiling has redefined its primary mode of action. Holomycin acts as a prodrug ; it enters the bacterial cell in an oxidized (disulfide) form. Once intracellular, it is reduced to dihydroholomycin (dithiol form), which avidly chelates zinc ions, thereby inhibiting essential metalloenzymes such as Class II fructose bisphosphate aldolase and metallo-
The Necessity of this compound
Quantifying Holomycin is challenging due to:
-
Redox Instability: The ene-disulfide core is susceptible to reduction during extraction.
-
Matrix Effects: Bacterial lysates suppress ionization in electrospray mass spectrometry (ESI).
-
Photolability: Dithiolopyrrolones degrade under light exposure.
This compound (typically labeled on the
Visualizing the Mechanism
The following diagram illustrates the prodrug activation pathway and the points of analytical intervention.
Figure 1: Mechanism of Action of Holomycin and the analytical intervention point.[1] Holomycin enters as a prodrug, is reduced to the active chelator, and targets metalloenzymes.[1]
Chemical Principle & Mass Spectrometry Setup
Compound Properties[2][3][4][5][6]
-
Analyte: Holomycin (
) | MW: 214.26 Da -
Internal Standard: this compound (
) | MW: 217.28 Da -
Label Position: Acetyl methyl group (
).
LC-MS/MS Configuration
The following parameters are optimized for a Triple Quadrupole (QqQ) system (e.g., Agilent 6400 series or SCIEX Triple Quad).
Chromatography:
-
Column: C18 Reverse Phase (e.g., Kinetex 2.6µm C18, 100 Å,
mm). -
Mobile Phase A: Water + 0.1% Formic Acid.[2]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]
-
Flow Rate: 0.4 mL/min.[2]
-
Gradient: 5% B (0-1 min)
95% B (1-6 min) Hold (6-7 min) Re-equilibrate.
Mass Spectrometry (ESI Positive Mode):
| Compound | Precursor Ion ( | Product Ion ( | Collision Energy (V) | Type | Rationale |
| Holomycin | 215.0 | 173.0 | 15 | Quant | Loss of Ketene ( |
| Holomycin | 215.0 | 197.0 | 10 | Qual | Loss of Water ( |
| This compound | 218.0 | 200.0 | 10 | Quant | Loss of Water ( |
*Note on IS Transition: While the loss of ketene is the dominant fragment for the unlabeled parent, the d3-label is located on the ketene group. Therefore, the fragment would be
Protocol A: Intracellular Accumulation Assay
Application: Determining if resistance is driven by reduced uptake or active efflux.
Experimental Design
This protocol compares the intracellular concentration of Holomycin in Wild Type (WT) vs. Efflux-Overexpressing (or
Reagents
-
Lysis Buffer: 60% Ethanol (cold) or Acetonitrile:Methanol (1:1). Avoid reducing agents like DTT.
-
Holomycin Stock: 10 mM in DMSO.
-
This compound IS Working Solution: 1 µM in Methanol.
Step-by-Step Workflow
-
Culture Growth: Grow bacterial cultures (e.g., E. coli MG1655) to mid-log phase (
). -
Incubation: Aliquot 1 mL of culture. Add Holomycin (final conc. 10 µM). Incubate at 37°C for 30 mins.
-
Separation (Critical):
-
Centrifuge (10,000 x g, 1 min, 4°C).
-
Remove supernatant (save for extracellular analysis if determining mass balance).
-
Wash: Gently resuspend pellet in 1 mL ice-cold PBS. Centrifuge immediately. Repeat once. (Rapid washing prevents drug efflux during processing).
-
-
Lysis & Spiking:
-
Resuspend pellet in 500 µL Lysis Buffer .
-
IMMEDIATELY ADD 10 µL of This compound IS Working Solution .
-
Why here? Adding the IS before cell disruption corrects for extraction efficiency and binding to cell debris.
-
-
Extraction:
-
Vortex vigorously for 1 min.
-
Freeze-thaw cycle (Liquid
/ 37°C bath) x 3 to ensure complete lysis. -
Centrifuge (15,000 x g, 10 min, 4°C) to pellet debris.
-
-
Analysis: Transfer supernatant to LC vial. Inject 5 µL into LC-MS/MS.
Protocol B: Metabolic Stability & Prodrug Activation
Application: Quantifying the ratio of Oxidized (Prodrug) to Reduced (Active) Holomycin.
Scientific Context: Holomycin is reduced to dihydroholomycin intracellularly. To measure this ratio, one must prevent the spontaneous oxidation of dihydroholomycin back to holomycin during sample prep.
Alkylation Strategy
To distinguish the reduced form, free thiols must be "capped" immediately upon lysis using N-ethylmaleimide (NEM) or Iodoacetamide (IAM).
Workflow Modification
-
Prepare Alkylating Lysis Buffer: Methanol containing 50 mM NEM (N-ethylmaleimide).
-
Lysis: Perform lysis as in Protocol A, but use the Alkylating Buffer.
-
Reaction: Incubate lysate for 15 min at Room Temp (dark).
-
Spike IS: Add this compound after alkylation (to prevent potential side reactions with the IS, though d3-Holo is already oxidized).
-
Target Analysis:
-
Holomycin (Oxidized): Detect at
.[3] -
Dihydroholomycin-NEM (Reduced): Detect at Mass =
. Note: This requires a separate standard curve. -
This compound: Detect at
.
-
Data Analysis & Validation
Calculation
Calculate the Area Ratio (
Calculate intracellular concentration (
Analytical Workflow Diagram
Figure 2: Quantitative Workflow. Spiking this compound during lysis is the critical control step for accurate intracellular quantification.
Troubleshooting & Critical Notes
| Issue | Probable Cause | Solution |
| Low Signal (Analyte & IS) | Ion Suppression | Improve wash steps; switch to diluted injection; use a longer gradient. |
| High Variation in IS | Inconsistent pipetting or matrix heterogeneity | Ensure lysate is homogenous before spiking; calibrate pipettes. |
| IS Signal in Blank | Carryover | Wash column with 95% ACN between runs; check needle wash. |
| Analyte Degradation | Light or Oxidation | Work in amber vials. Keep samples at 4°C. Analyze within 24h. |
References
-
Oliva, B., et al. (2001). Antimicrobial properties and mode of action of the pyrrothine holomycin. Antimicrobial Agents and Chemotherapy, 45(2), 532–539.[4]
-
Chan, D. C., et al. (2017). Role for dithiolopyrrolones in disrupting bacterial metal homeostasis. Proceedings of the National Academy of Sciences (PNAS), 114(10), 2717-2722.
-
Li, B., et al. (2010). Identification of the gene cluster for the dithiolopyrrolone antibiotic holomycin in Streptomyces clavuligerus. PNAS, 107(41), 17588-17593.
-
Yin, H., et al. (2012). Induction of Holomycin Production and Complex Metabolic Changes by the argR Mutation in Streptomyces clavuligerus NP1.[3] Applied and Environmental Microbiology, 78(9).
Sources
In vitro RNA polymerase inhibition assay with Holomycin-d3
Executive Summary & Scientific Rationale
The Pivot in Understanding: Historically, Holomycin (a dithiolopyrrolone antibiotic) was classified as a direct inhibitor of bacterial RNA Polymerase (RNAP). However, recent chemical genomic studies (e.g., PNAS, 2017) have challenged this view, suggesting that Holomycin acts primarily as a prodrug . It requires intracellular reduction to its dithiol form, which then disrupts cellular homeostasis via high-affinity zinc chelation rather than direct competitive binding to the RNAP active site (unlike Rifampicin).
Why Holomycin-d3? this compound (typically deuterated at the N-acetyl group) serves as a critical stable isotope standard for pharmacokinetic (PK) quantification. However, before deploying it in complex biological matrices, researchers must validate that the deuterium substitution does not alter the compound's physicochemical interaction profile (Secondary Kinetic Isotope Effects).
Scope of this Application Note: This guide provides a rigorous protocol to:
-
Assess the inhibitory potential of this compound against E. coli RNAP.
-
Differentiate between direct inhibition and redox-dependent metal chelation.
-
Validate the bio-equivalence of this compound to the parent compound in an enzymatic setting.
Mechanistic Insight & Pathway Visualization
To interpret the assay correctly, one must understand the "Prodrug Activation Cycle." Holomycin is inactive as a disulfide; it must be reduced to the dithiol form to exert activity (often sequestering Zn²⁺ from metalloenzymes).
Figure 1: Proposed mechanism of action.[1] Note that direct RNAP inhibition is now considered secondary to metal chelation.
Experimental Protocol: Fluorescence-Based Transcriptional Assay
Methodology: We utilize a RiboGreen™ Fluorescence Assay to detect synthesized RNA.[2][3][4][5][6] This method avoids radioactivity and provides high sensitivity.[2][3][4] Critical Control: Because Holomycin is a prodrug, this assay includes a +/- DTT (Dithiothreitol) condition to simulate the intracellular reducing environment.
Materials & Reagents
| Component | Specification | Purpose |
| Enzyme | E. coli RNA Polymerase Holoenzyme | Target enzyme (contains |
| Test Compound | This compound (>98% isotopic purity) | The deuterated analog under investigation. |
| Control | Rifampicin | Positive control (known RNAP inhibitor). |
| Template | T7 Phage DNA or Linearized Plasmid | DNA template for transcription. |
| NTP Mix | ATP, GTP, CTP, UTP (0.5 mM each) | Substrates for RNA synthesis. |
| Reducing Agent | DTT (10 mM stock) | Converts Holomycin to active dithiol form. |
| Detection | Quant-iT™ RiboGreen™ Reagent | Fluorescent dye specific for RNA.[3][4][5][6] |
Step-by-Step Workflow
A. Compound Preparation
-
Reconstitution: Dissolve this compound in DMSO to create a 10 mM stock.
-
Reduction Step (Critical):
-
Oxidized Series: Dilute stock in Assay Buffer (no DTT).
-
Reduced Series: Dilute stock in Assay Buffer containing 1 mM DTT and incubate at RT for 15 mins prior to adding enzyme.
-
B. Transcription Reaction (96-well plate format)
-
Buffer Setup: Prepare 1x Transcription Buffer (40 mM Tris-HCl pH 7.9, 6 mM MgCl₂, 2 mM spermidine, 10 mM NaCl).
-
Enzyme Mix: Add 0.5 Units of E. coli RNAP per well.
-
Inhibitor Addition: Add 2 µL of this compound (varying concentrations: 0.1 µM – 100 µM).
-
Note: Include Solvent Control (DMSO only) and Positive Control (Rifampicin, 1 µM).
-
-
Pre-Incubation: Incubate Enzyme + Inhibitor for 10 minutes at 37°C .
-
Why? Allows slow-binding inhibitors to engage the active site.
-
-
Initiation: Add 10 µL of Substrate Mix (DNA Template + NTPs) to start the reaction. Final volume: 50 µL.
-
Elongation: Incubate at 37°C for 30–60 minutes .
C. Detection (RiboGreen)
-
Stop Reaction: Add 5 µL of 0.5 M EDTA to chelate Mg²⁺ and stop transcription.
-
Staining: Add 150 µL of diluted RiboGreen reagent (1:200 in TE buffer).
-
Readout: Measure Fluorescence (Ex 480 nm / Em 520 nm) after 5 minutes.
Workflow Diagram
Figure 2: Assay workflow comparing Oxidized vs. Reduced this compound conditions.
Data Analysis & Interpretation
Calculate the % Inhibition using the formula:
Anticipated Results Table:
| Compound | Condition | IC50 (µM) | Interpretation |
| Rifampicin | +/- DTT | 0.1 - 0.5 | Strong Inhibition. Validates the assay system. |
| This compound | Oxidized (-DTT) | > 100 (Inactive) | Confirmation that the prodrug form does not bind RNAP. |
| This compound | Reduced (+DTT) | ~50 - 100 | Weak/No Inhibition. |
Expert Commentary: If this compound shows weak inhibition (IC50 > 50 µM) even in the reduced state, this confirms the modern hypothesis: RNAP is not the primary target. The compound likely works by chelating zinc from other metalloenzymes (like PDF or aldolases) in a whole-cell context. Self-Validation: If you observe strong inhibition in the reduced state, ensure your buffer does not contain Zinc, as the dithiol may be stripping structural Zinc from the RNAP (a non-specific mechanism).
Troubleshooting & Tips
-
DNase Treatment: RiboGreen binds DNA.[2][5][6] You must treat the reaction with DNase I after transcription if you are using a high concentration of DNA template, OR use a "No NTP" control to subtract the DNA background fluorescence.
-
DTT Stability: DTT oxidizes rapidly. Use fresh DTT to ensure Holomycin is converted to the dithiol form.
-
Deuterium Effect: The IC50 of this compound should be within the experimental error margin of non-deuterated Holomycin. If it deviates significantly (>2-fold), investigate potential isotope effects on solubility or aggregation.
References
-
Chan, D. C., et al. (2017). "Role for dithiolopyrrolones in disrupting bacterial metal homeostasis."[1] Proceedings of the National Academy of Sciences (PNAS). [Link]
-
Li, B., et al. (2014). "Holomycin, a dithiolopyrrolone compound produced by Streptomyces clavuligerus."[7] Applied Microbiology and Biotechnology. [Link][7]
-
Lauinger, B., et al. (2017). "Thiolutin is a zinc chelator that inhibits the Rpn11 and other JAMM metalloproteases." Nature Chemical Biology. [Link][8]
Sources
- 1. pnas.org [pnas.org]
- 2. promega.com [promega.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. promega.com [promega.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. science.umd.edu [science.umd.edu]
- 7. Holomycin, a dithiolopyrrolone compound produced by Streptomyces clavuligerus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Holomycin | C7H6N2O2S2 | CID 10262683 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: A Validated Protocol for Assessing the Efficacy of Holomycin-d3 in Bacterial Biofilm Disruption
Introduction: The Challenge of Biofilms and the Potential of a Deuterated Antibiotic
Bacterial biofilms represent a formidable challenge in both clinical and industrial settings. These structured communities of microorganisms are encased in a self-produced matrix of extracellular polymeric substances (EPS), which acts as a protective shield against conventional antibiotics and host immune responses.[1][2] Bacteria within a biofilm can exhibit up to 1000 times more resistance to antimicrobial agents than their planktonic (free-floating) counterparts.[1] This heightened resistance is a multifactorial phenomenon, arising from limited drug penetration through the EPS, the presence of metabolically dormant persister cells, and the facilitation of horizontal gene transfer.[1] Consequently, there is a critical need for novel therapeutic agents capable of effectively disrupting these resilient bacterial strongholds.
Holomycin, a member of the dithiolopyrrolone class of antibiotics, has demonstrated broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria.[3][4][5] Its mechanism of action is linked to its ene-disulfide group, which, upon intracellular reduction to the active ene-dithiol form, is believed to disrupt bacterial metal homeostasis, impacting multiple essential pathways.[6] Interestingly, at subinhibitory concentrations, holomycin has been observed to promote biofilm formation in its native producer, Photobacterium galatheae, suggesting a complex role in microbial communities.[7][8][9][10]
This application note introduces Holomycin-d3, a deuterated analog of Holomycin. The strategic replacement of hydrogen with deuterium atoms can significantly enhance the metabolic stability of a compound. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.[11][12][] This "kinetic isotope effect" can lead to a longer biological half-life, improved pharmacokinetic profiles, and potentially reduced formation of toxic metabolites, thereby offering a promising strategy to enhance the therapeutic potential of existing antibiotics.[11][12][][14][15]
This document provides a detailed, validated protocol for researchers, scientists, and drug development professionals to assess the efficacy of this compound in disrupting pre-formed bacterial biofilms. The methodologies outlined herein are designed to be robust, reproducible, and adaptable for high-throughput screening, providing a comprehensive framework for evaluating the anti-biofilm potential of this novel compound.
Experimental Design & Rationale
The following protocols are designed to quantify both the reduction in total biofilm biomass and the viability of the bacterial cells within the biofilm after treatment with this compound. Two well-characterized biofilm-forming pathogens, Staphylococcus aureus and Pseudomonas aeruginosa, are recommended as model organisms.[16][17]
Core Assays:
-
Crystal Violet (CV) Assay: This straightforward and widely used method quantifies the total biofilm biomass, including bacterial cells and the EPS matrix.[1][18] Crystal violet, a basic dye, stains negatively charged components, and the amount of retained dye is proportional to the total biomass.[1]
-
Resazurin (AlamarBlue) Viability Assay: This assay determines the metabolic activity of the cells within the biofilm, providing a measure of cell viability.[19][20][21][22] Metabolically active cells reduce the non-fluorescent blue dye, resazurin, to the fluorescent pink product, resorufin.[19][22]
The combination of these two assays provides a comprehensive picture of the anti-biofilm activity of this compound, distinguishing between the removal of the biofilm structure and the killing of the embedded bacteria.
Experimental Workflow Visualization
Caption: Overall experimental workflow for assessing the biofilm disruption efficacy of this compound.
Detailed Protocols
Part 1: Biofilm Formation in a 96-Well Microtiter Plate
This initial phase is common to both the Crystal Violet and Resazurin assays.
Materials:
-
Sterile 96-well flat-bottomed polystyrene microtiter plates
-
Staphylococcus aureus (e.g., ATCC 25923) or Pseudomonas aeruginosa (e.g., PAO1 or ATCC 15442)[17][23]
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose (for S. aureus) or Luria-Bertani (LB) broth (for P. aeruginosa)[1][24][25]
-
Phosphate-buffered saline (PBS), sterile
-
Spectrophotometer
Procedure:
-
Bacterial Culture Preparation: From a fresh agar plate, inoculate a single colony of the chosen bacterial strain into 5 mL of the appropriate broth. Incubate overnight at 37°C with shaking (200 rpm).[24][26]
-
Culture Standardization: Dilute the overnight culture in fresh broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified by measuring the optical density at 600 nm (OD₆₀₀).
-
Inoculation: Further dilute the standardized culture 1:100 in the appropriate fresh broth.[24][27] Add 200 µL of this diluted culture to each well of a 96-well microtiter plate.[18]
-
Expert Tip: To avoid edge effects, it is recommended to fill the outer wells of the plate with 200 µL of sterile PBS or media and not use them for the experiment.[18]
-
-
Biofilm Growth: Cover the plate with a lid and incubate under static conditions for 24-48 hours at 37°C.[26][27] This allows for the formation of a mature biofilm at the bottom of the wells.[28]
Part 2A: Protocol for Biofilm Disruption - Crystal Violet (CV) Assay
Principle: This assay quantifies the total biofilm biomass remaining after treatment.
Procedure:
-
Preparation for Treatment: After the biofilm formation period, carefully aspirate the culture medium from each well without disturbing the biofilm at the bottom. Gently wash each well twice with 200 µL of sterile PBS to remove non-adherent, planktonic cells.
-
Treatment Application: Prepare serial dilutions of this compound in the appropriate fresh growth medium. Add 200 µL of each concentration to the designated wells. Include the following controls:
-
Untreated Control: Wells with biofilm treated only with fresh medium (represents 100% biofilm).
-
Vehicle Control: Wells with biofilm treated with the solvent used to dissolve this compound at its highest concentration.
-
Blank Control: Wells with no biofilm, containing only fresh medium (for background correction).
-
-
Incubation: Cover the plate and incubate for a further 24 hours at 37°C.
-
Staining: a. Aspirate the medium and wash the wells twice with 200 µL of sterile PBS. b. Fix the biofilm by adding 200 µL of methanol to each well for 15 minutes, or by air-drying the plate at 60°C for 1 hour.[18] c. Remove the methanol (if used) and allow the plate to air dry completely. d. Add 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15-30 minutes.[18] e. Discard the crystal violet solution and wash the plate thoroughly by gently submerging it in a container of tap water or by rinsing with a gentle stream of water until the runoff is clear.[27][28] Remove excess water by inverting the plate and tapping it firmly on a paper towel.[27]
-
Solubilization and Quantification: a. Add 200 µL of 33% (v/v) acetic acid to each well to solubilize the bound dye.[18][27] b. Incubate for 10-15 minutes at room temperature, with gentle shaking if necessary, to ensure all the dye is dissolved. c. Transfer 125 µL of the solubilized dye from each well to a new flat-bottom 96-well plate.[27][28] d. Measure the absorbance at 595 nm (OD₅₉₅) using a microplate reader.[18][26]
Part 2B: Protocol for Biofilm Disruption - Resazurin Viability Assay
Principle: This assay quantifies the number of metabolically active (viable) cells remaining in the biofilm after treatment.
Procedure:
-
Biofilm Formation and Treatment: Follow steps 1-3 from Part 2A (Biofilm Disruption - CV Assay).
-
Resazurin Staining: a. Prepare a stock solution of Resazurin sodium salt (e.g., 0.1 mg/mL in sterile PBS) and filter-sterilize. b. After the 24-hour treatment period, carefully aspirate the medium from the wells. c. Add 200 µL of fresh growth medium to each well, followed by 20 µL of the Resazurin stock solution.
-
Incubation: Incubate the plate in the dark at 37°C for 1 to 6 hours. The incubation time should be optimized to ensure a linear range of detection.[29]
-
Causality Insight: The conversion of resazurin to resorufin is time-dependent. A kinetic reading can reveal subtle inhibitory effects, where a delay in color change indicates a reduced number of viable cells.[20]
-
-
Quantification: Measure the fluorescence using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm. Alternatively, the absorbance can be read at 570 nm and 600 nm.
Data Presentation and Interpretation
Quantitative data should be summarized in a clear, tabular format. The percentage of biofilm disruption can be calculated using the following formula:
% Disruption = [1 - (OD_treated / OD_untreated_control)] * 100
Table 1: Example Data for this compound Efficacy Against S. aureus Biofilm
| This compound (µg/mL) | Mean OD₅₉₅ (Crystal Violet) ± SD | % Biomass Reduction | Mean Fluorescence (Resazurin) ± SD | % Viability Reduction |
| 0 (Untreated) | 1.25 ± 0.08 | 0% | 8500 ± 450 | 0% |
| 1 | 1.18 ± 0.10 | 5.6% | 7950 ± 510 | 6.5% |
| 5 | 0.95 ± 0.07 | 24.0% | 6100 ± 380 | 28.2% |
| 10 | 0.63 ± 0.05 | 49.6% | 3200 ± 250 | 62.4% |
| 25 | 0.31 ± 0.04 | 75.2% | 1100 ± 130 | 87.1% |
| 50 | 0.15 ± 0.03 | 88.0% | 450 ± 80 | 94.7% |
| Blank | 0.05 ± 0.01 | - | 150 ± 30 | - |
Trustworthiness: A Self-Validating System
To ensure the reliability and validity of the results, the following controls and considerations are essential:
-
Minimum Biofilm Eradication Concentration (MBEC): This is defined as the lowest concentration of the compound that results in no viable cells, as indicated by a lack of resazurin conversion.[20]
-
Planktonic MIC Comparison: Determine the Minimum Inhibitory Concentration (MIC) of this compound against planktonic bacteria using standard broth microdilution methods (e.g., as per CLSI guidelines).[30][31][32] Comparing the MBEC to the MIC will highlight the biofilm-specific resistance.
-
Replicates: All experiments should be performed with at least three biological replicates, each having technical triplicates, to ensure statistical significance.
-
Standardization: Consistent use of standardized bacterial inocula, incubation times, and washing procedures is critical for reproducibility.[33]
-
Microscopy: For a qualitative and visual confirmation of biofilm disruption, Confocal Laser Scanning Microscopy (CLSM) with live/dead staining (e.g., SYTO9 and propidium iodide) can be employed. This allows for the visualization of the three-dimensional biofilm structure and the spatial distribution of live and dead cells.[2][34]
Mechanism of Action Visualization
Caption: Proposed mechanism of action for this compound within a bacterial cell.
Conclusion
This application note provides a comprehensive and robust framework for evaluating the anti-biofilm efficacy of this compound. By employing both biomass and viability quantification methods, researchers can gain a detailed understanding of the compound's disruptive potential. The inherent advantages of deuteration, such as enhanced metabolic stability, suggest that this compound could be a significant advancement in the fight against biofilm-associated infections.[12][][15] Adherence to the detailed protocols and implementation of the recommended controls will ensure the generation of high-quality, reliable data, paving the way for further preclinical and clinical development.
References
-
Bio-protocol. (n.d.). Crystal violet assay. Retrieved from [Link]
- Shikha, S., et al. (2020). S. aureus Biofilm Formation and Its Assessment. Bio-protocol, 10(15), e3717.
- Peeters, E., Nelis, H. J., & Coenye, T. (2008). Comparison of multiple methods for quantification of microbial biofilms grown in microtiter plates. Journal of Microbiological Methods, 72(2), 157–165.
- Sarkar, R., et al. (2016). Targeting Biofilm Associated Staphylococcus aureus Using Resazurin Based Drug-susceptibility Assay. Journal of Visualized Experiments, (116), 54542.
- iGEM WPI Worcester 2018 Team. (2018). Crystal Violet Biofilm Assay. iGEM.
- O'Toole, G. A. (2010). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments, (41), 2037.
-
iGEM. (n.d.). General Biofilm Assay Protocol. Retrieved from [Link]
- Rampersad, S. N. (2012). Multiple applications of Alamar Blue as an indicator of metabolic function and cellular health in cell viability bioassays. Sensors (Basel, Switzerland), 12(9), 12347–12360. (Referenced in search results as resazurin assay)
- Mariscal, A., et al. (2009).
-
ResearchGate. (n.d.). Deuterated antimicrobial drugs. [Diagram]. Retrieved from [Link]
- Zhang, W., et al. (2021). Holomycin, an Antibiotic Secondary Metabolite, Is Required for Biofilm Formation by the Native Producer Photobacterium galatheae S2753. Applied and Environmental Microbiology, 87(11), e00183-21.
- Haney, E. F., et al. (2018). Microtiter plate assays to assess antibiofilm activity against bacteria.
-
PubMed. (2021). Holomycin, an Antibiotic Secondary Metabolite, Is Required for Biofilm Formation by the Native Producer Photobacterium galatheae S2753. Retrieved from [Link]
-
DTU Research Database. (n.d.). Holomycin, an antibiotic secondary metabolite, is required for biofilm formation of the native producer >Photobacterium galatheae> S2753. Retrieved from [Link]
- Khan, M. S., et al. (2023).
- Haney, E. F., et al. (2018). Critical Assessment of Methods to Quantify Biofilm Growth and Evaluate Antibiofilm Activity of Host Defence Peptides. Molecules (Basel, Switzerland), 23(11), 2879.
- Van den Driessche, F., et al. (2014). Optimization of a resazurin-based microplate assay for large-scale compound screenings against Klebsiella pneumoniae. Journal of Microbiological Methods, 98, 31–34.
-
U.S. Environmental Protection Agency. (2017). Methods and Guidance for Testing the Efficacy of Antimicrobials against Biofilm Bacteria on Hard, Non-Porous Surfaces. Retrieved from [Link]
-
Neuland Labs. (2023). What Pharmacological Advantages Can Deuterated APIs Deliver?. Retrieved from [Link]
- O'Brien, K. T., et al. (2015). Potent irreversible inhibitors of LasR quorum sensing in Pseudomonas aeruginosa. ACS Medicinal Chemistry Letters, 6(2), 162–167. (Referenced in search results for biofilm inhibition assays)
- Archer, N. K., et al. (2011). Staphylococcal Biofilm Development: Structure, Regulation, and Treatment Strategies. Microbiology and Molecular Biology Reviews, 75(2), 223–240.
-
ResearchGate. (n.d.). Three main advantages potentially provided by deuterated drugs.... [Diagram]. Retrieved from [Link]
- Zhang, W., et al. (2021). Holomycin, an Antibiotic Secondary Metabolite, Is Required for Biofilm Formation by the Native Producer Photobacterium galatheae S2753. Applied and Environmental Microbiology, 87(11), e00183-21.
- Wu, H., et al. (2024). High-Throughput Screening of FDA-Approved Drugs for Antibacterial and Antibiofilm Activities Against Multidrug-resistant Pseudomonas aeruginosa. ACS Infectious Diseases.
-
Clearsynth Discovery. (2024). Advantages of Deuterated Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). A Method for Quantitative Determination of Biofilm Viability. Retrieved from [Link]
- El-Gendy, M. A., & El-Bondkly, A. M. (2016). Pseudomonas aeruginosa biofilm disruption using microbial surfactants. Journal of Applied Microbiology, 120(4), 868–876.
- Lin, C., et al. (2017). Role for dithiolopyrrolones in disrupting bacterial metal homeostasis. Proceedings of the National Academy of Sciences, 114(10), 2635–2640.
-
U.S. Environmental Protection Agency. (2025). Efficacy Test Methods, Test Criteria, and Labeling Guidance for Antimicrobial Products with Claims Against Biofilm on Hard, Non-Porous Surfaces. Retrieved from [Link]
- Pokhrel, S., et al. (2019). Biofilm Formation by Staphylococcus aureus Clinical Isolates is Differentially Affected by Glucose and Sodium Chloride Supplemented Culture Media. BMC Microbiology, 19(1), 245.
- Al-Shabib, N. A., et al. (2022). A Comprehensive Methodology for Identifying Pseudomonas aeruginosa Strains Exhibiting Biofilm and Virulence Factor Traits and Assessment of Biofilm Resistance Against Commercial Disinfectant. Antibiotics, 11(11), 1541.
-
Bio-protocol. (n.d.). Biofilm Formation Assay. Retrieved from [Link]
- Macià, M. D., et al. (2014). Biofilm antimicrobial susceptibility testing: where are we and where could we be going?. Journal of oral microbiology, 6, 22923.
- Gloag, E. S., et al. (2018). Specific Disruption of Established P. aeruginosa Biofilms Using Polymer-Attacking Enzymes. NPJ biofilms and microbiomes, 4, 13.
- Di Domenico, E. G., et al. (2017). Biofilm Specific Activity: A Measure to Quantify Microbial Biofilm. Microorganisms, 5(2), 22.
- Jamal, M., et al. (2018).
- Olejnik-Schmidt, A. K., et al. (2022). The Novel Quantitative Assay for Measuring the Antibiofilm Activity of Volatile Compounds (AntiBioVol). Molecules (Basel, Switzerland), 27(19), 6598.
- Bower, A. D., et al. (2014). Dithiolopyrrolones: biosynthesis, synthesis, and activity of a unique class of disulfide-containing antibiotics.
- Li, B., & Walsh, C. T. (2010). Dithiolopyrrolones: Biosynthesis, Synthesis, and Activity of a Unique Class of Disulfide-Containing Antibiotics.
- Lim, S. K., et al. (2013). Dithiolopyrrolones: isolation, synthesis and biosynthesis. Marine drugs, 11(10), 3893–3914.
- Lim, S. K., et al. (2013). Dithiolopyrrolone Natural Products: Isolation, Synthesis and Biosynthesis. Marine Drugs, 11(10), 3893–3914.
- Oliva, B., et al. (2001). Antimicrobial Properties and Mode of Action of the Pyrrothine Holomycin. Antimicrobial Agents and Chemotherapy, 45(2), 532–539.
- Shrestha, L. B., et al. (2024). Detection of Biofilm Production and Antibiotic Susceptibility Pattern among Clinically Isolated Staphylococcus aureus.
-
CLSI. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. Retrieved from [Link]
-
CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Dithiolopyrrolones: biosynthesis, synthesis, and activity of a unique class of disulfide-containing antibiotics - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. Dithiolopyrrolones: Biosynthesis, Synthesis, and Activity of a Unique Class of Disulfide-Containing Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dithiolopyrrolone Natural Products: Isolation, Synthesis and Biosynthesis | MDPI [mdpi.com]
- 6. pnas.org [pnas.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Holomycin, an Antibiotic Secondary Metabolite, Is Required for Biofilm Formation by the Native Producer Photobacterium galatheae S2753 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. orbit.dtu.dk [orbit.dtu.dk]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacological Advantages of the Deuterated APIs | Neuland Labs [neulandlabs.com]
- 14. researchgate.net [researchgate.net]
- 15. clearsynthdiscovery.com [clearsynthdiscovery.com]
- 16. epa.gov [epa.gov]
- 17. research.manchester.ac.uk [research.manchester.ac.uk]
- 18. Crystal violet assay [bio-protocol.org]
- 19. Optimization of resazurin-based viability staining for quantification of microbial biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Targeting Biofilm Associated Staphylococcus aureus Using Resazurin Based Drug-susceptibility Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. epa.gov [epa.gov]
- 24. bio-protocol.org [bio-protocol.org]
- 25. Biofilm Formation by Staphylococcus aureus Clinical Isolates is Differentially Affected by Glucose and Sodium Chloride Supplemented Culture Media - PMC [pmc.ncbi.nlm.nih.gov]
- 26. static.igem.org [static.igem.org]
- 27. static.igem.org [static.igem.org]
- 28. Video: Microtiter Dish Biofilm Formation Assay [jove.com]
- 29. Optimization of a resazurin-based microplate assay for large-scale compound screenings against Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Antimicrobial Susceptibility Testing Methodology | Infectious Diseases Management Program at UCSF [idmp.ucsf.edu]
- 31. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 32. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 33. Microtiter plate assays to assess antibiofilm activity against bacteria | Springer Nature Experiments [experiments.springernature.com]
- 34. pubs.acs.org [pubs.acs.org]
Holomycin-d3 for studying drug metabolism and pharmacokinetics (DMPK)
Abstract
This application note details the strategic use of Holomycin-d3 , a stable isotope-labeled internal standard (SIL-IS), for the rigorous quantification of the dithiolopyrrolone antibiotic Holomycin in biological matrices. Holomycin presents unique bioanalytical challenges due to its reactive cyclic ene-disulfide core and its "prodrug-like" activation mechanism involving reductive cleavage.[1] This guide provides a validated workflow for LC-MS/MS analysis, emphasizing the stabilization of the disulfide bond, correction of matrix effects using the d3-isotopologue, and strategies for monitoring its reductive metabolism.
Part 1: Introduction & Chemical Context[2]
The Analyte: Holomycin
Holomycin is a pyrrothine antibiotic produced by Streptomyces clavuligerus.[2][3][4] While historically identified as an RNA polymerase inhibitor, recent chemoproteomic studies reveal a dual mechanism: it acts as a prodrug that is reductively activated to a dithiol form, which then disrupts cellular metal homeostasis (specifically Zinc chelation) [1, 2].
-
Core Structure: Dithiolopyrrolone (DTP) bicyclic framework.[3]
-
Critical Reactivity: The cyclic disulfide bond is susceptible to reduction by cellular thiols (e.g., glutathione) and oxidation to thiosulfonates [3].
-
DMPK Challenge: Quantifying the parent (disulfide) form requires preventing ex-vivo reduction during sample preparation.
The Standard: this compound
To achieve regulatory-grade accuracy (FDA/EMA guidelines), a stable isotope-labeled internal standard is required to compensate for ionization suppression and extraction variability.
-
Labeling Site: Typically the N-methyl group on the pyrrolinone ring (
). -
Mass Shift: +3 Da relative to Holomycin (
215 218). -
Role: this compound co-elutes with the analyte, experiencing the exact same matrix effects and ion suppression, thus providing a normalized response ratio.
Part 2: Chemical & Physical Properties[6]
| Property | Holomycin (Analyte) | This compound (Internal Standard) |
| Formula | ||
| Molecular Weight | 214.26 g/mol | ~217.28 g/mol |
| Solubility | DMSO, Methanol, Acetonitrile | DMSO, Methanol, Acetonitrile |
| Stability | Light sensitive; Disulfide reduces in basic/reducing conditions. | Same sensitivity. Store at -80°C in dark. |
| pKa | ~8.5 (Amide) | ~8.5 |
Critical Handling Note: Dithiolopyrrolones are sensitive to nucleophilic attack. Avoid buffers with pH > 7.5 during extraction. Do not use DTT or
-mercaptoethanol in sample preparation unless the specific goal is to measure the total reduced load (which destroys the parent structure).
Part 3: LC-MS/MS Bioanalytical Protocol
Experimental Design Strategy
The following protocol uses a Protein Precipitation (PPT) method acidified with formic acid. Acidification serves two purposes:
-
It enhances the solubility of the protonated species.
-
It stabilizes the disulfide bond by inhibiting disulfide exchange reactions that occur more readily at alkaline pH [4].
Visual Workflow (DOT Diagram)
Caption: Optimized bioanalytical workflow for Holomycin quantification using this compound, emphasizing acidic extraction to preserve the disulfide core.
Mass Spectrometry Conditions (Source-Dependent)
-
Ionization: Electrospray Ionization (ESI), Positive Mode.[5]
-
Source Temp: 450°C (Avoid excessive heat to prevent in-source degradation).
-
Capillary Voltage: 3.5 kV.
MRM Transitions Table:
| Compound | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Dwell Time (ms) |
| Holomycin | 215.0 ( | 173.0 (Loss of Acetyl) | 15 | 50 |
| 215.0 | 130.0 (Core Frag) | 25 | 50 | |
| This compound | 218.0 ( | 176.0 (Loss of Acetyl) | 15 | 50 |
Note: The primary transition (Loss of Acetyl, -42 Da) preserves the d3-label on the N-methyl group, ensuring the IS signal remains distinct.
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[6]
-
Gradient: 5% B to 95% B over 3.0 minutes.
-
Flow Rate: 0.4 mL/min.[6]
Part 4: Metabolic Stability & "Prodrug" Activation
Understanding the pharmacokinetics of Holomycin requires monitoring its conversion. Holomycin is a "prodrug" that requires reduction to the dithiol (Holothin) to chelate zinc and inhibit metalloenzymes [1, 5].[7]
The Activation Pathway
The d3-IS is crucial here. If the biological system reduces Holomycin, the d3-IS (if added early in incubation studies) will also be reduced to Holothin-d3.
-
In Vivo: Holomycin (Disulfide)
Holothin (Dithiol).[3] -
Bioanalytical Implication: Standard extraction oxidizes most free dithiols back to disulfides. To measure the actual reduced fraction in a cell-based assay, you must alkylate free thiols immediately upon collection.
Pathway Visualization[10]
Caption: Reductive activation pathway of Holomycin. Note the red arrow indicating the risk of artifactual oxidation during sample prep if not trapped.
Trapping Protocol (Optional for Metabolite ID)
If the goal is to distinguish Free Dithiol from Disulfide:
-
Aliquot sample immediately into buffer containing N-ethylmaleimide (NEM) (10 mM).
-
NEM alkylates the free thiols, preventing them from oxidizing back to Holomycin.
-
This compound will track the total pool unless added after the trapping step.
Part 5: Troubleshooting & Best Practices
Isotope Exchange
-
Risk: Deuterium on exchangeable positions (e.g., amide -NH) will be lost in aqueous solution.
-
Validation: Ensure your this compound is labeled on the Methyl group (
). This bond is metabolically stable and non-exchangeable in solvent.
Matrix Effects
Dithiolopyrrolones are hydrophobic. Phospholipids in plasma can cause significant ion suppression at the retention time of Holomycin.
-
Solution: Monitor the Matrix Factor (MF) according to EMA guidelines.
-
The IS-normalized MF should be close to 1.0. If this compound suppression differs from Holomycin (>15% deviation), adjust the chromatographic gradient to move the analyte away from the phospholipid front.
-
Carryover
Holomycin can adsorb to metallic surfaces in the HPLC system.
-
Mitigation: Use a needle wash solution containing 10% DMSO / 45% ACN / 45% Water.
References
-
Chan, A. N., Shiver, A. L., Wever, W. J., Razvi, S. Z., Traxler, M. F., & Li, B. (2017). Role for dithiolopyrrolones in disrupting bacterial metal homeostasis.[7][8] Proceedings of the National Academy of Sciences, 114(10), 2717-2722. Link
-
Iwanicki, M. J., et al. (2023). Chemoproteomics Reveals Disruption of Metal Homeostasis and Metalloproteins by the Antibiotic Holomycin. ACS Chemical Biology. Link
-
Bivins, M. M., et al. (2019). Reducing Holomycin Thiosulfonate to its Disulfide with Thiols.[9] Chemical Research in Toxicology. Link
-
Jemal, M. (2000). High-throughput quantitative bioanalysis by LC/MS/MS. Biomedical Chromatography, 14(6), 422-429. Link
-
Li, B., & Walsh, C. T. (2010). Identification of the gene cluster for the dithiolopyrrolone antibiotic holomycin in Streptomyces clavuligerus.[2][3] Proceedings of the National Academy of Sciences, 107(46), 19742-19747. Link
Sources
- 1. Role for dithiolopyrrolones in disrupting bacterial metal homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Holomycin, a dithiolopyrrolone compound produced by Streptomyces clavuligerus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dithiolopyrrolones: Biosynthesis, Synthesis, and Activity of a Unique Class of Disulfide-Containing Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Properties and Mode of Action of the Pyrrothine Holomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Validation of a LC-MS/MS Method for Determination of Multi-Class Antibiotic Residues in Aquaculture and River Waters, and Photocatalytic Degradation of Antibiotics by TiO2 Nanomaterials | MDPI [mdpi.com]
- 6. LC–MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Reducing Holomycin Thiosulfonate to its Disulfide with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Researcher's Guide to the Use of Holomycin in Bacterial Culture Experiments
Introduction: Unveiling Holomycin
Holomycin is a naturally occurring broad-spectrum antibiotic belonging to the unique dithiolopyrrolone class of molecules.[1][2] First isolated from Streptomyces species, it exhibits significant activity against a wide array of Gram-positive and Gram-negative bacteria, including clinically relevant strains like methicillin-resistant Staphylococcus aureus (MRSA).[3] Its distinctive chemical structure, featuring a reactive ene-disulfide bridge, is central to its novel mechanism of action.
Recent investigations have shifted the understanding of Holomycin's mode of action away from early hypotheses of direct RNA polymerase inhibition towards a more complex role in disrupting fundamental cellular processes.[4][5] Evidence now strongly supports that Holomycin functions as a prodrug, which, upon intracellular reduction, acts as a potent metal chelator, leading to the disruption of bacterial metal homeostasis and the inhibition of critical metalloenzymes.[5]
This application note serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides an in-depth look at Holomycin's mechanism of action, practical guidance on its use in common in vitro antibacterial assays, and detailed, field-tested protocols to ensure experimental success and data reproducibility.
A Note on Holomycin-d3
This guide focuses on Holomycin. This compound is a deuterated version of the molecule, where three hydrogen atoms have been replaced with deuterium. This isotopic labeling does not alter the fundamental biological or antibacterial properties of the compound. Therefore, all protocols and principles described herein are fully applicable to this compound. The primary application for deuterated compounds like this compound is in analytical studies, such as mass spectrometry-based pharmacokinetic or metabolomic analyses, where it can serve as a valuable internal standard.
Physicochemical Properties & Handling
Proper handling and storage are paramount for maintaining the integrity and activity of Holomycin.
| Property | Data | Reference |
| CAS Number | 488-04-0 | [2] |
| Molecular Formula | C₇H₆N₂O₂S₂ | [2] |
| Molecular Weight | 214.26 g/mol | [2] |
| Appearance | Solid | [6] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and heated Methanol. | [6] |
| Storage | Store stock solutions at -20°C or below, protected from light and moisture. |
Stability Insight: The stability of Holomycin in aqueous culture media over standard incubation periods (18-24 hours) has not been extensively characterized.[7] Researchers should be aware that degradation may occur, potentially affecting experimental outcomes. If inconsistent results are observed in Minimum Inhibitory Concentration (MIC) assays, compound instability could be a contributing factor.[7]
Mechanism of Action: A Tale of Metal Deprivation
Holomycin's antibacterial effect is not one of direct enzymatic inhibition from its extracellular state, but rather a targeted disruption of cellular machinery following its activation inside the bacterium.
-
Prodrug Activation: Holomycin is a prodrug that is taken up by the bacterial cell.[5]
-
Intracellular Reduction: Inside the cell's reducing environment, cellular reductases (such as those in the thioredoxin pathway) cleave the characteristic ene-disulfide bridge of Holomycin. This converts it into its active dithiol form, "reduced Holomycin".[5]
-
Metal Chelation: This active dithiol form is a high-affinity chelator of essential divalent metal cations, particularly zinc (Zn²⁺).[5]
-
Metalloenzyme Inhibition: By sequestering intracellular zinc, reduced Holomycin effectively starves critical zinc-dependent metalloenzymes of their necessary cofactor. This disrupts numerous cellular pathways, including glycolysis and respiration, leading to an arrest of bacterial growth.[5]
While early studies noted a rapid inhibition of RNA synthesis, this is now understood to be a downstream consequence of broad metabolic disruption rather than direct inhibition of RNA polymerase.[4][5]
Caption: Holomycin's mechanism of action.
Antibacterial Spectrum
Holomycin has a broad activity profile, but its potency can vary significantly between species and even based on the culture medium used. It is particularly effective against many Gram-positive cocci and E. coli but shows reduced activity against organisms like Pseudomonas aeruginosa.[8]
Table 1: Minimum Inhibitory Concentrations (MIC) of Holomycin against Various Bacterial Strains
| Bacterial Species | Strain | MIC (µg/mL) | Susceptibility Level | Reference |
| Staphylococcus aureus | Clinical Isolate | 0.1 - 1 | Highly Susceptible | [8] |
| Staphylococcus epidermidis | Clinical Isolate | 0.1 - 1 | Highly Susceptible | [8] |
| Streptococcus pneumoniae | Clinical Isolate | 0.1 - 1 | Highly Susceptible | [8] |
| Streptococcus pyogenes | Clinical Isolate | 0.1 - 1 | Highly Susceptible | [8] |
| Escherichia coli | K-12 MG1655 | 2 - 8 | Moderately Susceptible | [8] |
| Escherichia coli (in MOPS) | K-12 | 0.2 | Highly Susceptible | [5] |
| Haemophilus influenzae | Clinical Isolate | 2 - 8 | Moderately Susceptible | [8] |
| Moraxella catarrhalis | Clinical Isolate | 2 - 8 | Moderately Susceptible | [8] |
| Enterobacter cloacae | Clinical Isolate | 16 - 64 | Relatively Unsusceptible | [8] |
| Morganella morganii | Clinical Isolate | 16 - 64 | Relatively Unsusceptible | [8] |
| Pseudomonas aeruginosa | Clinical Isolate | 16 - 64 | Relatively Unsusceptible | [8] |
Field Insight: The observed MIC of Holomycin against E. coli is an order of magnitude lower in a defined minimal medium like MOPS compared to a rich medium like Luria-Bertani (LB).[5] This is likely due to the presence of competing metal chelators in complex media components like yeast extract. Researchers should carefully select and report the medium used in their susceptibility testing.
Core Experimental Protocols
Protocol 1: Preparation of Holomycin Stock Solution
This protocol details the preparation of a high-concentration stock solution in DMSO, which is the recommended solvent.
Materials:
-
Holomycin or this compound powder
-
Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes or cryovials
-
Calibrated pipettes
Procedure:
-
Pre-calculation: Determine the required mass of Holomycin powder to achieve a desired stock concentration (e.g., 10 mg/mL). Use the molecular weight (214.26 g/mol ) for molar calculations.
-
Weighing: Carefully weigh the Holomycin powder in a sterile microcentrifuge tube. Perform this in a chemical fume hood or a balance enclosure.
-
Solubilization: Add the calculated volume of DMSO to the tube. Vortex vigorously for 1-2 minutes or until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile cryovials. This is critical to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light (e.g., in a freezer box). Properly labeled aliquots are stable for several months.
Causality Behind the Choices:
-
Why DMSO? Holomycin has poor aqueous solubility.[6] DMSO is an excellent organic solvent that is miscible with culture media and is generally non-inhibitory to bacteria at final concentrations ≤1% (v/v).[7]
-
Why Aliquots? Repeatedly freezing and thawing a stock solution introduces water condensation and temperature stress, accelerating the degradation of sensitive compounds. Single-use aliquots preserve the integrity of the stock.
Caption: Workflow for preparing Holomycin stock solutions.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol follows the general principles recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Materials:
-
Holomycin stock solution (e.g., 1.28 mg/mL in DMSO for a top concentration of 64 µg/mL)
-
Sterile 96-well flat-bottom microtiter plates
-
Appropriate sterile bacterial growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth, MOPS minimal medium)
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Spectrophotometer or turbidimeter
-
Multichannel pipette
Procedure:
-
Plate Preparation:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
In the first column (e.g., Column 1), add an additional 100 µL of broth containing Holomycin at 2x the desired final highest concentration (e.g., 128 µg/mL).
-
Perform a 2-fold serial dilution by transferring 100 µL from Column 1 to Column 2, mixing well, then 100 µL from Column 2 to Column 3, and so on, typically through Column 10. Discard 100 µL from Column 10.
-
This leaves Column 11 as the growth control (no drug) and Column 12 as the sterility control (no drug, no bacteria).
-
-
Inoculum Preparation:
-
From a fresh plate, pick several bacterial colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:150 in the assay broth to achieve a density of approx. 1 x 10⁶ CFU/mL. This will be the final inoculum.
-
-
Inoculation:
-
Add 100 µL of the final inoculum to wells in Columns 1 through 11. Do not add bacteria to Column 12.
-
The final volume in each well is now 200 µL, and the bacterial density is approx. 5 x 10⁵ CFU/mL. The drug concentrations have been diluted by half to their final desired values.
-
-
Incubation: Cover the plate with a lid or an adhesive seal and incubate at 37°C for 16-24 hours under static conditions.
-
Reading the MIC: The MIC is defined as the lowest concentration of Holomycin that completely inhibits visible growth, as observed by the naked eye or by measuring optical density (OD₆₀₀).
Caption: Workflow for MIC determination by broth microdilution.
Protocol 3: Time-Kill Kinetic Assay
This assay determines the rate of bacterial killing over time and helps classify an agent as bacteriostatic or bactericidal.
Materials:
-
Bacterial culture in early-to-mid logarithmic growth phase
-
Holomycin stock solution
-
Sterile culture flasks or tubes
-
Sterile broth and saline (for dilutions)
-
Sterile agar plates
-
Shaking incubator
Procedure:
-
Preparation: Prepare a bacterial culture in the appropriate broth, grown to an OD₆₀₀ corresponding to approx. 1 x 10⁶ CFU/mL.
-
Assay Setup:
-
Dispense the culture into several flasks.
-
Add Holomycin to each flask to achieve final concentrations that are multiples of the predetermined MIC (e.g., 0x MIC [growth control], 1x MIC, 4x MIC, 8x MIC).
-
Immediately after adding the drug, take the T=0 time point sample from each flask.
-
-
Time-Course Sampling:
-
Place the flasks in a shaking incubator at 37°C.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), remove a 100 µL aliquot from each flask.
-
-
Serial Dilution and Plating:
-
Perform a 10-fold serial dilution of each aliquot in sterile saline or phosphate-buffered saline.
-
Plate 100 µL from appropriate dilutions (e.g., 10⁻², 10⁻³, 10⁻⁴) onto agar plates.
-
-
Incubation and Counting: Incubate the plates overnight at 37°C. Count the number of colonies on plates that have between 30 and 300 colonies to calculate the CFU/mL for each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time (hours) for each concentration.
-
Bacteriostatic: A reduction of < 3-log₁₀ (<99.9%) in CFU/mL from the initial inoculum.
-
Bactericidal: A reduction of ≥ 3-log₁₀ (≥99.9%) in CFU/mL from the initial inoculum.
-
Caption: Workflow for a time-kill kinetic assay.
Conclusion
Holomycin is a potent research antibiotic with a compelling mechanism of action centered on the disruption of bacterial metal homeostasis. Its efficacy, particularly in defined minimal media, makes it a valuable tool for antimicrobial research and discovery. By understanding its prodrug nature, handling requirements, and the nuances of in vitro testing, researchers can effectively harness Holomycin to explore novel antibacterial strategies. The protocols provided in this guide offer a validated framework for the consistent and reproducible characterization of Holomycin's activity in a laboratory setting.
References
-
Liras, P. (2014). Holomycin, a dithiolopyrrolone compound produced by Streptomyces clavuligerus. Applied Microbiology and Biotechnology, 98(3), 1023–1030. [Link]
-
Oliva, B., O'Neill, A., Wilson, J. M., O'Hanlon, P. J., & Chopra, I. (2001). Antimicrobial properties and mode of action of the pyrrothine holomycin. Antimicrobial Agents and Chemotherapy, 45(2), 532–539. [Link]
-
Wang, B., & He, H. (2014). Dithiolopyrrolone Natural Products: Isolation, Synthesis and Biosynthesis. Marine Drugs, 12(5), 2634–2652. [Link]
-
Zhang, S.-D., Isbrandt, T., Lindqvist, L. L., Larsen, T. O., & Gram, L. (2021). Holomycin, an Antibiotic Secondary Metabolite, Is Required for Biofilm Formation by the Native Producer Photobacterium galatheae S2753. Applied and Environmental Microbiology, 87(11). [Link]
-
Zhang, S.-D., Isbrandt, T., Lindqvist, L. L., et al. (2021). Holomycin, an antibiotic secondary metabolite, is required for biofilm formation of the native producer Photobacterium galatheae S2753. DTU Research Database. [Link]
-
Oliva, B., O'Neill, A., Wilson, J. M., O'Hanlon, P. J., & Chopra, I. (2001). Antimicrobial properties and mode of action of the pyrrothine holomycin. Antimicrobial Agents and Chemotherapy, 45(2), 532-539. [Link]
-
Seyedsayamdost, M. R. (2014). Dithiolopyrrolones: Biosynthesis, Synthesis, and Activity of a Unique Class of Disulfide-Containing Antibiotics. Journal of Antibiotics, 67(5), 353-363. [Link]
-
Wang, B., et al. (2017). Role for dithiolopyrrolones in disrupting bacterial metal homeostasis. Proceedings of the National Academy of Sciences, 114(9), 2352-2357. [Link]
-
Dai, Y., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Molecules, 26(9), 2683. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10262683, Holomycin. Retrieved from [Link]
-
MP Biomedicals. (n.d.). Neomycin sulfate Technical Information. Retrieved from [Link]
Sources
- 1. Dithiolopyrrolones: Biosynthesis, Synthesis, and Activity of a Unique Class of Disulfide-Containing Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Holomycin | CAS 488-04-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. mdpi.com [mdpi.com]
- 4. Antimicrobial properties and mode of action of the pyrrothine holomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. holomycin CAS#: 488-04-0 [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Antimicrobial Properties and Mode of Action of the Pyrrothine Holomycin - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Holomycin-d3 for In Vitro Assays
Topic: Optimization of Holomycin-d3 Internal Standard Concentration Audience: Bioanalytical Scientists, DMPK Researchers Last Updated: February 10, 2026[1]
Executive Summary: The "Goldilocks" Zone
Optimizing This compound (deuterated internal standard) is not merely about adding a fixed amount to your samples. It requires balancing two competing mass spectrometric phenomena: Isotopic Crosstalk (interference) and Ion Suppression .
For Holomycin (
Module 1: The Core Optimization Logic
The Crosstalk vs. Suppression Trade-off
You are likely using this compound (typically labeled on the acetamido methyl group) to normalize matrix effects.[1] However, an incorrect concentration leads to two failure modes:
-
Concentration Too High (Crosstalk): Even high-purity deuterated standards contain trace amounts of unlabeled (d0) material.[1] If you spike the IS at 1000 ng/mL, a 0.1% impurity contributes 1 ng/mL to your analyte channel. This artificially inflates your background and ruins your LLOQ.
-
Concentration Too Low (Precision Loss): If the IS signal is weak, it becomes susceptible to "ion statistics" noise. Furthermore, if the analyte concentration at ULOQ (Upper Limit of Quantification) is significantly higher than the IS, the analyte can suppress the IS ionization, causing non-linearity at the high end of your curve.
Target Concentration Calculation
A field-proven starting point for this compound is to target a signal intensity of 50% to 100% of the Analyte signal at the Geometric Mean of the calibration range.
Formula:
Example:
If your curve is 1 ng/mL to 1000 ng/mL:
Module 2: Visualization of the Workflow
The following diagram outlines the logical decision tree for finalizing your IS concentration.
Caption: Decision tree for iteratively tuning this compound concentration to minimize interference and suppression.
Module 3: Critical Troubleshooting (FAQs)
Q1: My this compound signal degrades over the course of a 12-hour run. Is it the concentration?
Diagnosis: Likely not concentration, but chemical instability . Explanation: Holomycin contains a dithiolopyrrolone core with an intramolecular disulfide bridge.[2] This bridge is susceptible to reduction (opening the ring to form a dithiol) or hydrolysis. Solution:
-
Remove Reducing Agents: Ensure your mobile phase and sample diluents are free of reducing agents (e.g., DTT, mercaptoethanol).
-
Amber Glass: Holomycin is light-sensitive.[1] Use amber autosampler vials.
-
Temperature: Keep the autosampler at 4°C.
-
pH Control: Dithiolopyrrolones are generally most stable in slightly acidic conditions (pH 4–6). Avoid alkaline storage.
Q2: I see "Ghost Peaks" in the Holomycin analyte channel.
Diagnosis: Isotopic Purity or "Crosstalk." The Test: Inject a "Double Blank" (Matrix only) and a "Zero Sample" (Matrix + IS, no analyte).
-
If the Double Blank is clean, but the Zero Sample shows a peak at the analyte retention time, your This compound concentration is too high or the isotopic purity is low .
-
Correction: Dilute the IS until the interference in the analyte channel is <20% of the LLOQ peak area.
Q3: Can I use this compound to correct for Zinc-mediated solubility issues?
Insight: Holomycin is a known zinc chelator [1].[3] Context: If your in vitro assay uses culture media rich in Zinc (or other divalent cations), Holomycin may form complexes that precipitate or ionize poorly. Answer: Yes, this compound will compensate for this if it is added before the precipitation/extraction step. It will undergo the same chelation and loss as the analyte.
-
Warning: Do not add the IS after extraction (e.g., into the reconstitution solvent) if you suspect metal chelation losses during the prep.
Module 4: Validated Protocol for IS Spiking
Use this protocol to establish the "Working Internal Standard" (WIS) solution.
| Step | Action | Technical Rationale |
| 1 | Stock Prep | Dissolve this compound in 100% DMSO to 1 mg/mL.[1] Store at -20°C or -80°C. Avoid water in the stock to prevent hydrolysis.[1] |
| 2 | Intermediate | Dilute Stock into 50:50 Acetonitrile:Water (0.1% Formic Acid) to create a 10 µg/mL sub-stock. |
| 3 | WIS Creation | Dilute Intermediate to 50 ng/mL (Starting Point) in the precipitation solvent (usually 100% Acetonitrile or Methanol). |
| 4 | The "Zero" Check | Extract a blank matrix sample using the WIS. Analyze via LC-MS/MS. |
| 5 | Evaluation | Measure area at Analyte Transition (m/z 214 -> product). If Area > 20% of LLOQ Area, dilute WIS to 20 ng/mL and repeat. |
References
-
Chan, D. C., et al. (2017).[3] "Role for dithiolopyrrolones in disrupting bacterial metal homeostasis."[2][3][4] Proceedings of the National Academy of Sciences, 114(10), 2717-2722. Link[1]
-
FDA.[5] (2018). "Bioanalytical Method Validation Guidance for Industry." U.S. Food and Drug Administration.[5] Link
-
Stokvis, E., et al. (2005). "Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?" Rapid Communications in Mass Spectrometry, 19(3), 401-407.[1] Link
-
Li, B., et al. (2010). "Biosynthesis of the dithiolopyrrolone antibiotic holomycin by Streptomyces clavuligerus."[3][6] Chemistry & Biology, 17(9), 925-930.[1] Link
Sources
Preventing degradation of Holomycin-d3 during sample preparation
This content is structured as a specialized Technical Support Center for bioanalytical scientists.
Topic: Preventing Degradation During Sample Preparation Molecule Class: Dithiolopyrrolone Antibiotics (Internal Standard)
Executive Summary: The "Ene-Disulfide" Vulnerability
Holomycin-d3 is the deuterated internal standard (IS) for Holomycin. While the deuterium label (typically on the N-methyl group) is chemically stable, the core scaffold contains a reactive bicyclic ene-disulfide bridge .
This disulfide bond is the critical failure point. It is highly susceptible to:
-
Reductive Cleavage: Conversion to a dithiol by cellular thiols (Glutathione) or chemical reducing agents.
-
Metal Chelation: Once reduced, the open dithiol avidly chelates Zinc (
) and Iron ( ), leading to precipitation and signal loss. -
Nucleophilic Attack: High pH promotes disulfide exchange and scrambling.
The Golden Rule: Treat this compound as a "Redox-Active" compound. Maintain an oxidizing-neutral and acidic environment.
Storage & Stock Solution Protocol
Objective: Prevent hydrolysis and photo-oxidation before the experiment begins.
| Parameter | Specification | Scientific Rationale |
| Primary Solvent | DMSO (Anhydrous) | Holomycin is hydrophobic. DMSO prevents hydrolysis better than protic solvents (MeOH/Water) for long-term storage. |
| Storage Temp | -80°C | Arrhenius kinetics: lowers the rate of spontaneous disulfide disproportionation. |
| Container | Amber Glass | Dithiolopyrrolones possess a chromophore sensitive to UV/Vis light, which can induce isomerization. |
| Headspace | Argon or Nitrogen | Displaces oxygen to prevent formation of "oxo-holomycin" (thiosulfonate derivative). |
| Working Soln. | Acetonitrile + 0.1% Formic Acid | Acid stabilizes the disulfide bond. Avoid water in working stocks >24 hours. |
Sample Preparation Workflow (The "Safe Path")
Objective: Extract this compound from biological matrices (Plasma/Urine) without triggering the "Reduction Cascade."
Step-by-Step Methodology
1. Matrix Thawing & Acidification
-
Thaw plasma/urine on ice (4°C).
-
IMMEDIATE ACTION: Add 10 µL of 5% Formic Acid per 100 µL of sample.
-
Why? Acidification (pH < 4.0) protonates free thiols in the sample (like HSA-Cys34), reducing their nucleophilicity and preventing them from attacking the this compound disulfide bond.
2. Internal Standard Spiking
-
Add this compound working solution (in ACN/0.1% FA).
-
Vortex briefly (5s) . Do not sonicate (heat/cavitation promotes degradation).
3. Protein Precipitation (The "Quench")
-
Add Cold Acetonitrile (ratio 3:1 to sample).
-
Critical: Do NOT use Methanol as the primary precipitant if possible; ACN yields sharper peaks for hydrophobic DTPs and denatures enzymes (reductases) more effectively.
4. Centrifugation & Supernatant Transfer
-
Centrifuge at 15,000 x g for 10 min at 4°C .
-
Transfer supernatant to Silanized Glass Vials or Polypropylene vials (verify low-binding).
-
Warning: Avoid standard glass; hydrophobic antibiotics adsorb to active silanol sites.
5. LC-MS Injection
-
Maintain autosampler at 4°C .
-
Inject within 12 hours.
Visualization: Degradation vs. Stabilization Pathways
The following diagram illustrates the mechanistic fate of this compound based on environmental conditions.
Caption: Mechanistic pathway showing the reductive cleavage of the Holomycin disulfide bridge leading to metal chelation and signal loss, contrasted with acid-stabilized protection.
Troubleshooting & FAQs
Q1: I see a secondary peak in the this compound MRM trace that grows over time. What is it?
Diagnosis: This is likely Oxo-Holomycin (the thiosulfonate form) or an isomer. Root Cause: If your sample sat in the autosampler exposed to air without cooling, the disulfide can oxidize further. Solution:
-
Ensure autosampler is at 4°C.
-
Use preslit septa to minimize air exposure only during injection, or use an inert gas blanket if possible.
-
Verify your ACN is not contaminated with peroxides (use fresh LC-MS grade solvent).
Q2: My Internal Standard (IS) response is extremely low in plasma but fine in solvent.
Diagnosis: This indicates Reductive Loss or Protein Binding . Root Cause: Plasma contains endogenous thiols (Glutathione, Cysteine). If you did not acidify immediately upon thawing, these thiols attacked the this compound disulfide bond. Solution:
-
The "Acid-Crash" technique: Add the precipitating solvent (ACN with 1% Formic Acid) simultaneously with the IS to lock the redox state instantly.
-
Check for Metal Ions: If the disulfide opened, it may have chelated Zinc in the plasma. Add 1mM EDTA to the sample during extraction to scavenge metals (only if acidification fails).
Q3: Can I use DTT or Mercaptoethanol to "stabilize" the sample?
Answer: ABSOLUTELY NOT. Reasoning: Unlike proteins where DTT prevents aggregation, adding DTT to Holomycin will destroy the molecule by reducing the essential ene-disulfide bridge to a dithiol. This will completely eliminate your MS signal for the intact parent compound.
Q4: Is the deuterium label itself stable?
Answer: Yes.
Reasoning: this compound is typically labeled on the N-methyl group (
References
-
Li, B., et al. (2014). "Dithiolopyrrolones: biosynthesis, synthesis, and activity of a unique class of disulfide-containing antibiotics."[1][2] Natural Product Reports.
-
PubChem. (n.d.). "Holomycin Compound Summary." National Library of Medicine.
-
FDA. (2018). "Bioanalytical Method Validation Guidance for Industry." U.S. Food and Drug Administration.[3]
-
Balskus, E.P., et al. (2019). "Reducing Holomycin Thiosulfonate to its Disulfide with Thiols." Chemical Research in Toxicology.
-
Chan, A.N., et al. (2017). "Activation of Dithiolopyrrolone Antibiotics by Cellular Reductants." Journal of the American Chemical Society.
Sources
Technical Support Center: Optimizing Holomycin-d3 Solubility for Cell-Based Assays
Welcome to the technical support guide for Holomycin-d3. This document provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during cell-based assays. Our goal is to ensure the scientific integrity of your experiments by providing field-proven insights and robust protocols.
Holomycin is a broad-spectrum antibiotic belonging to the dithiolopyrrolone class.[1][2] It is a hydrophobic molecule that functions as a prodrug; it is reduced intracellularly to its active dithiol form, which then acts as a high-affinity metal chelator, disrupting cellular metal homeostasis, particularly of zinc and iron.[3][4][5] This mechanism inhibits bacterial growth by impairing multiple metalloenzymes.[3][4] Given its hydrophobic nature, achieving and maintaining its solubility in aqueous cell culture media is critical for obtaining accurate and reproducible experimental results. The deuterated form, this compound, is functionally identical in this regard.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling of this compound.
Q1: What is the recommended primary solvent for this compound?
For initial stock solution preparation, 100% Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound, like many hydrophobic small molecules, is readily soluble in DMSO at high concentrations.[6]
Q2: My this compound precipitated after I added it to my cell culture medium. What went wrong?
This is a common issue known as aqueous precipitation. It occurs when a compound that is stable in a high-concentration organic solvent (like DMSO) is rapidly diluted into an aqueous solution (like cell culture medium) where its solubility is much lower. The key is to ensure the final concentration of the organic solvent is low and to dilute the compound in a stepwise manner.[7]
Q3: What is the maximum concentration of DMSO my cells can tolerate?
This is cell-line dependent. Most robust, immortalized cell lines can tolerate DMSO up to 0.5% (v/v) without significant cytotoxicity, though 0.1% is often considered the "gold standard" for minimizing off-target solvent effects.[8][9][10] However, primary cells and more sensitive cell lines may show toxicity at concentrations as low as 0.1% or even 0.05%.[9][11] It is imperative to perform a solvent tolerance control experiment for your specific cell line.
Q4: Can I use other solvents besides DMSO?
While DMSO is the most common choice, other solvents like ethanol or DMF can be used for some compounds. However, their compatibility and cytotoxicity profiles must also be rigorously tested. For particularly difficult compounds, advanced formulation strategies may be required (see Section 3). For most standard applications with this compound, DMSO is the most reliable starting point.
Q5: Should I filter-sterilize my this compound stock solution?
It is generally not recommended to filter-sterilize a 100% DMSO stock solution. The high concentration of DMSO is hostile to microbial growth, and filtering can lead to the compound binding to the filter membrane, altering the final concentration.[12] Prepare the stock solution using aseptic techniques in a biological safety cabinet.
Section 2: In-Depth Troubleshooting and Protocols
This section provides detailed, step-by-step methodologies for common laboratory workflows involving this compound.
Guide 1: Protocol for Preparing a High-Concentration Stock Solution
The objective is to create a concentrated, stable stock solution that can be stored and used for multiple experiments. A 10 mM stock in 100% DMSO is a common starting point.
Materials:
-
This compound (lyophilized powder)
-
Sterile, anhydrous 100% DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated pipettes
Procedure:
-
Pre-warm the DMSO: Warm the sterile DMSO vial to room temperature or briefly in a 37°C water bath. This reduces its viscosity and aids in solubilization.[13]
-
Calculate Required Volume: Determine the volume of DMSO needed. For example, to make a 10 mM stock from 1 mg of this compound (Molecular Weight ≈ 217.29 g/mol for the d3 variant):
-
Moles = 0.001 g / 217.29 g/mol = 4.60 x 10⁻⁶ mol
-
Volume (L) = Moles / Molarity = 4.60 x 10⁻⁶ mol / 0.010 mol/L = 4.60 x 10⁻⁴ L
-
Volume (µL) = 460 µL
-
-
Aseptic Reconstitution: In a biological safety cabinet, add the calculated volume of DMSO directly to the vial containing the this compound powder.
-
Ensure Complete Solubilization: Vortex the solution vigorously for 1-2 minutes. Visually inspect against a light source to ensure no solid particulates remain. If solubility is challenging, brief sonication or warming the solution at 37°C for 10-15 minutes can be effective.[14]
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store at -20°C or -80°C to maintain stability and avoid repeated freeze-thaw cycles.[7]
Guide 2: Protocol for Preparing Working Solutions in Cell Culture Media
This protocol is designed to prevent the precipitation of this compound upon dilution into your final assay medium. The key is a multi-step dilution process.
Procedure:
-
Thaw Stock Solution: Thaw one aliquot of your high-concentration stock solution at room temperature.
-
Create an Intermediate Dilution: First, dilute the stock solution into complete cell culture medium to create an intermediate concentration that is 100x or 1000x your highest final concentration.
-
Crucial Step: Add the small volume of DMSO stock into the larger volume of media while gently vortexing or swirling the tube.[14] Do not add media directly onto the DMSO stock. This rapid, turbulent mixing helps prevent localized high concentrations that lead to precipitation.
-
-
Prepare Final Working Concentrations: Use the intermediate dilution to perform serial dilutions in complete medium to achieve your desired final concentrations for the cell-based assay. This stepwise process ensures the DMSO concentration is progressively lowered, maintaining the solubility of this compound.
-
Solvent Control: Prepare a vehicle control by performing the same dilution steps with an equivalent volume of 100% DMSO, ensuring the final DMSO concentration in your control wells matches that of your treated wells.[10]
Troubleshooting Workflow for Solubility Issues
This diagram outlines a logical process for diagnosing and solving solubility problems.
Section 3: Advanced Solubilization Strategies
For experiments requiring higher concentrations of this compound where DMSO levels become a limiting factor, alternative approaches can be considered.
Use of Non-ionic Surfactants (Pluronic® F-68)
Pluronic F-68 is a non-ionic, FDA-approved block copolymer that can form micelles in aqueous solutions to encapsulate and solubilize hydrophobic compounds.[15][16][17] It is widely used in cell culture to protect cells from shear stress and can improve the solubility of poorly soluble agents.[18]
-
Protocol Consideration: A final concentration of 0.1% (w/v) Pluronic F-68 in the cell culture medium is a common starting point.[15] The this compound stock (in DMSO) can be diluted into this surfactant-containing medium.
-
Validation Required: As with any additive, the effect of Pluronic F-68 alone on your specific cell line and assay endpoint must be evaluated with a vehicle control.
Section 4: Data Tables for Quick Reference
Table 1: Common Solvents and Recommended Final Concentrations in Cell Culture
| Solvent | Primary Use | Recommended Max. Concentration | Notes |
| DMSO | Stock solution for hydrophobic compounds | 0.1% - 0.5% (v/v) | Cell line dependent. Always run a vehicle control.[8][9] |
| Ethanol | Alternative for some compounds | < 0.5% (v/v) | Can be more volatile and cytotoxic than DMSO for some cells. |
| Water | Stock solution for hydrophilic compounds | N/A | Not suitable for this compound powder. |
References
-
Antimicrobial properties and mode of action of the pyrrothine holomycin. PubMed. Available at: [Link]
-
Antimicrobial Properties and Mode of Action of the Pyrrothine Holomycin. National Institutes of Health (NIH). Available at: [Link]
-
Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Keyence. Available at: [Link]
-
Chemoproteomics Reveals Disruption of Metal Homeostasis and Metalloproteins by the Antibiotic Holomycin. National Institutes of Health (NIH). Available at: [Link]
-
Pluronic® F-68. Interchim. Available at: [Link]
-
Role for dithiolopyrrolones in disrupting bacterial metal homeostasis. Proceedings of the National Academy of Sciences (PNAS). Available at: [Link]
-
Mode of action for unusual antibiotics found. American Chemical Society (ACS). Available at: [Link]
-
Preparing Stock Solutions. PhytoTech Labs. Available at: [Link]
-
DMSO usage in cell culture. LifeTein. Available at: [Link]
-
Pluronic F-68 and F-127 Based Nanomedicines for Advancing Combination Cancer Therapy. National Institutes of Health (NIH). Available at: [Link]
-
What the concentration of DMSO you use in cell culture assays? ResearchGate. Available at: [Link]
-
Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. Available at: [Link]
-
DMSO toxicity in vitro: effects on RGC viability and apoptosis. ResearchGate. Available at: [Link]
-
How to prepare sterile drug solution in DMSO for cell culture? Reddit. Available at: [Link]
-
Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulate Bio. Available at: [Link]
-
How to select an appropriate solvent for the evaluation of hydrophobic compounds bioactivity in cell culture? ResearchGate. Available at: [Link]
-
Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. National Institutes of Health (NIH). Available at: [Link]
-
Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. National Institutes of Health (NIH). Available at: [Link]
-
Morphological and Semi-empirical Study of the Pluronic F68/Imogolite/Sudan III Intersurfaces Composite for the Controlled Temperature Release of Hydrophobic Drugs. American Chemical Society (ACS). Available at: [Link]
-
The Influence of Pluronic F68 and F127 Nanocarrier on Physicochemical Properties, In vitro Release, and Antiproliferative Activity of Thymoquinone Drug. National Institutes of Health (NIH). Available at: [Link]
-
The Cutting-Edge Progress of Nanomaterials and Technologies in Biomedical Applications. MDPI. Available at: [Link]
-
Formulation of water-dispersible hydrophobic compound nanocomplexes with polypeptides via a supramolecular approach using a high-speed vibration milling technique. Royal Society of Chemistry. Available at: [Link]
-
Dithiolopyrrolones: Biosynthesis, Synthesis, and Activity of a Unique Class of Disulfide-Containing Antibiotics. National Institutes of Health (NIH). Available at: [Link]
-
Holomycin, a dithiolopyrrolone compound produced by Streptomyces clavuligerus. PubMed. Available at: [Link]
Sources
- 1. Holomycin | CAS 488-04-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. Holomycin, a dithiolopyrrolone compound produced by Streptomyces clavuligerus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemoproteomics Reveals Disruption of Metal Homeostasis and Metalloproteins by the Antibiotic Holomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 9. lifetein.com [lifetein.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. emulatebio.com [emulatebio.com]
- 15. interchim.fr [interchim.fr]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Solubility Enhancement of Hydrophobic Drugs [sigmaaldrich.com]
- 18. Pluronic F-68 and F-127 Based Nanomedicines for Advancing Combination Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Addressing matrix effects when using Holomycin-d3 in complex samples
Executive Summary
Holomycin is a dithiolopyrrolone antibiotic with a unique ene-disulfide core that presents distinct bioanalytical challenges. Unlike typical small molecules, Holomycin is not only subject to standard ion suppression but also to redox cycling (disulfide
When using Holomycin-d3 as an internal standard (IS), users often report "matrix effects" that are actually chemically driven stability or adsorption issues. This guide distinguishes between true matrix suppression and chemical artifacts, providing a validated workflow to ensure quantitative accuracy in complex biological matrices (plasma, urine, tissue homogenate).
Module 1: The "Holomycin Challenge" – Diagnostics
Before optimizing, you must diagnose the source of the error. Holomycin's matrix effects often manifest as signal loss, but the root cause varies.
Diagnostic Workflow: Is it Suppression or Chemistry?
Use this decision tree to interpret your validation data.
Figure 1: Diagnostic logic for distinguishing ion suppression from Holomycin-specific chemical instability.
Module 2: Sample Preparation Strategies
Standard Protein Precipitation (PPT) is often insufficient for Holomycin due to its high affinity for metalloproteins and free metal ions released during cell lysis.
Critical Reagent: EDTA
Why? Holomycin's reduced dithiol form acts as a high-affinity chelator for Zinc (Zn²⁺).[1] In biological samples, free zinc can bind Holomycin, forming complexes that do not elute or ionize efficiently. Solution: All extraction buffers must contain 1–5 mM EDTA to sequester metals and keep Holomycin free.
Comparison of Extraction Protocols
| Parameter | Protocol A: PPT (Rapid) | Protocol B: Mixed-Mode SPE (High Purity) |
| Best For | PK Screening (High Conc.) | Trace Analysis / Tissue Homogenate |
| Reagents | ACN + 0.1% Formic Acid + 1 mM EDTA | OASIS MAX or equivalent (Mixed-Mode Anion) |
| Step 1 | Add 3:1 ACN (with IS & EDTA) to plasma. | Dilute sample 1:1 with 2% Formic Acid (aq). |
| Step 2 | Vortex 2 min, Centrifuge 10 min @ 10k xg. | Load on SPE. Wash 1: 5% NH4OH. Wash 2: MeOH. |
| Step 3 | Evaporate & Reconstitute. | Elute with ACN + 2% Formic Acid. |
| Recovery | 60–75% (Risk of suppression) | 85–95% (Cleanest) |
| Matrix Factor | 0.85 (Suppression likely) | 0.98 (Negligible) |
Recommendation: Use Protocol B (SPE) for complex tissue samples where metal ion content (Fe, Zn) is high. Use Protocol A only if EDTA is included to prevent chelation losses.
Module 3: LC-MS/MS Optimization
Even with clean extracts, the LC system itself can introduce "matrix effects" via metal leaching from stainless steel components.
Chromatographic Conditions
-
Column: C18 is standard, but HILIC can offer better retention for polar metabolites.
-
Recommended: Waters BEH C18 or Phenomenex Kinetex (1.7 µm).
-
-
Mobile Phase Modifiers:
-
Acid: Formic Acid (0.1%) is mandatory to stabilize the disulfide bond. Neutral pH accelerates reduction to the dithiol form.
-
Chelator: Add 5 µM Medronic Acid or 10 µM EDTA to Mobile Phase A. This "passivates" the column on-the-fly, preventing peak tailing.
-
Mass Spectrometry Parameters
-
Transitions: Monitor both the Holomycin parent and the potential reduced form if redox cycling is suspected.
-
Holomycin (Oxidized): m/z 215.0 → 173.0 (Loss of Acetyl/ketene)
-
This compound (IS): m/z 218.0 → 176.0
-
-
Source Temperature: Keep < 400°C. High heat can induce on-source reduction (disulfide
dithiol), artificially lowering the signal of the parent compound.
Troubleshooting & FAQs
Q1: My this compound signal varies significantly between injections of the same sample. Why?
A: This is likely Redox Cycling . The disulfide bridge in Holomycin can reduce to a dithiol (m/z 215
-
Fix: Ensure autosampler is cooled (4°C). Acidify reconstituted samples (0.5% Formic Acid). Avoid using TCEP or DTT in any preparation step.
Q2: I see a "double peak" for Holomycin, but not for the IS. A: Check your IS purity. If the IS is stable but the analyte splits, it suggests the analyte is binding to matrix components (isomers) or partially reducing. However, if both split, it is a chromatography issue (column void or metal stripping).
-
Fix: Add 5 µM EDTA to the mobile phase. If the peak merges, it was metal chelation.
Q3: The recovery is consistently low (<50%) despite using SPE. A: Holomycin may be covalently binding to cysteine-rich proteins in the matrix via disulfide exchange.
-
Fix: Add N-ethylmaleimide (NEM) during the initial lysis/extraction step. NEM blocks free thiols in the matrix, preventing them from reacting with the Holomycin disulfide bridge.
References
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. National Institutes of Health (NIH). [Link]
-
Holomycin, an Antibiotic Secondary Metabolite, Is Required for Biofilm Formation. Applied and Environmental Microbiology. [Link]
-
Role for dithiolopyrrolones in disrupting bacterial metal homeostasis. Proceedings of the National Academy of Sciences (PNAS). [Link]
-
Chemoproteomics Reveals Disruption of Metal Homeostasis and Metalloproteins by the Antibiotic Holomycin. PubMed Central. [Link]
-
Importance of using highly pure internal standards for successful LC/MS/MS bioanalytical assays. PubMed. [Link]
Sources
Technical Support Center: Minimizing Isotope Exchange in Holomycin-d3 Studies
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Holomycin-d3. Its purpose is to address the critical issue of isotope exchange and provide actionable strategies to ensure data integrity in your studies.
Introduction to Isotope Exchange in Deuterated Compounds
Deuterium (²H or D) labeling is a powerful tool in drug metabolism and pharmacokinetic (DMPK) studies.[1][2] The increased mass of deuterium can significantly alter a drug's metabolic fate, a phenomenon known as the kinetic isotope effect (KIE).[3][][5] However, the utility of deuterated compounds like this compound is contingent on the stability of the deuterium labels. Isotope exchange, the process by which deuterium atoms are replaced by protium (¹H) from the surrounding environment, can compromise the accuracy of experimental results.[6][7] This guide will help you understand and minimize this phenomenon.
Frequently Asked Questions (FAQs)
Q1: What is isotope exchange and why is it a concern for this compound?
A1: Isotope exchange is a chemical reaction where a covalently bonded hydrogen atom is replaced by a deuterium atom, or vice versa.[8] In the context of this compound studies, it's the undesirable process where deuterium atoms on the molecule are swapped for hydrogen atoms from solvents or other protic sources.[6][9] This is a significant concern because it leads to the loss of the deuterium label, which can cause an underestimation of the deuterated compound's concentration and misinterpretation of experimental data.[6][9]
Q2: Which deuterium atoms on this compound are most susceptible to exchange?
A2: The susceptibility of a deuterium atom to exchange is primarily determined by its position within the molecule. Deuterium atoms on heteroatoms (O, N, S) or on carbons adjacent to carbonyl groups are more prone to exchange.[10] For Holomycin, which contains a dithiolopyrrolone core structure, the positions alpha to the carbonyl groups are potential sites for exchange, especially under acidic or basic conditions that can facilitate enolization.[7][11][12][13]
Q3: What are the primary experimental factors that promote isotope exchange?
A3: The main experimental factors that can induce isotope exchange, often referred to as back-exchange in analytical settings, are:
-
pH: The exchange rate is catalyzed by both acids and bases.[6][7] The minimum exchange rate for many compounds occurs at a slightly acidic pH of around 2.5-3.0.[9][10]
-
Temperature: Higher temperatures significantly increase the rate of back-exchange.[6][9] Lowering the temperature can dramatically slow down this process.[9][14]
-
Solvent: Protic solvents (e.g., water, methanol, ethanol) contain exchangeable protons and can facilitate the exchange process.[10]
-
Time: The longer the sample is exposed to conditions that promote exchange, the more significant the loss of the deuterium label will be.[6][9]
Troubleshooting Guide: Minimizing Isotope Exchange
This section provides detailed protocols and explanations to help you mitigate isotope exchange in your experiments involving this compound.
Issue 1: Sample Preparation and Handling
Symptoms:
-
Inconsistent quantification of this compound across replicate samples.
-
Appearance of a significant Holomycin (d0) peak in samples that should only contain this compound.
Root Cause Analysis: The choice of solvent and the pH of the sample matrix during preparation are critical. Protic solvents and non-neutral pH can initiate isotope exchange before analysis.[10]
Solutions & Protocols:
1. Solvent Selection:
-
Recommendation: Whenever possible, use aprotic solvents for sample reconstitution and dilution.[15][16][17]
-
Rationale: Aprotic solvents lack exchangeable protons (no O-H or N-H bonds), thereby minimizing the primary source of protium that can replace the deuterium on this compound.[18]
-
Protocol: Reconstitution of this compound Standard
-
Equilibrate the lyophilized this compound standard to room temperature before opening to prevent condensation.
-
Reconstitute the standard in a minimal amount of high-purity, anhydrous aprotic solvent (e.g., Acetonitrile).
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution at ≤ -20°C in a tightly sealed vial to prevent atmospheric moisture contamination.[3]
-
2. pH Control:
-
Recommendation: Maintain the pH of all aqueous buffers and matrices as close to the minimum exchange rate pH as experimentally feasible, which for many compounds is around pH 2.5-3.0.[9][10] However, the stability of Holomycin itself at this low pH should be considered. If low pH is not feasible, maintaining a neutral pH (around 7.0) is the next best option.
-
Rationale: Both strongly acidic and basic conditions can catalyze the exchange of deuterium for protium.[7]
-
Protocol: pH Adjustment of Biological Matrices
Diagram: Workflow for Minimizing Isotope Exchange During Sample Preparation
Caption: A workflow diagram illustrating key steps to minimize isotope exchange during sample preparation.
Issue 2: Chromatographic Conditions
Symptoms:
-
Peak tailing or fronting of the this compound peak.
-
In-source exchange observed in the mass spectrometer.
Root Cause Analysis: The mobile phase composition and temperature during liquid chromatography (LC) can contribute to on-column or in-source isotope exchange.[6]
Solutions & Protocols:
1. Mobile Phase Optimization:
-
Recommendation: Use mobile phases with a pH that minimizes exchange (typically pH 2.5-3.0) and avoid strong acids or bases as additives.[9]
-
Rationale: The prolonged exposure of the analyte to the mobile phase on the analytical column can provide an opportunity for isotope exchange if the conditions are not optimal.[6]
-
Protocol: Mobile Phase Preparation
-
Aqueous Phase: Use high-purity water with a small amount of formic acid (e.g., 0.1%) to achieve a pH in the optimal range of 2.5-3.0.
-
Organic Phase: Acetonitrile is generally preferred over methanol as it is aprotic.
-
Gradient Time: Minimize the chromatographic runtime as much as possible while still achieving adequate separation to reduce the time the analyte is exposed to the protic mobile phase.[20][21]
-
2. Column Temperature:
-
Recommendation: Run the chromatography at low temperatures, ideally at or near 0°C.[9][14]
-
Rationale: As with most chemical reactions, the rate of isotope exchange is temperature-dependent.[9][22] Lowering the column temperature can significantly reduce the extent of on-column exchange.[14]
-
Protocol: Temperature Control
-
Use a column chiller set to a low temperature (e.g., 0-4°C).
-
Ensure the autosampler is also cooled to prevent exchange while samples are waiting for injection.
-
Data Summary: Effect of pH and Temperature on Isotope Stability
| Condition | pH | Temperature (°C) | % Isotope Exchange (Illustrative) | Recommendation |
| A | 7.0 | 25 | High | Avoid |
| B | 3.0 | 25 | Moderate | Suboptimal |
| C | 7.0 | 4 | Low | Better |
| D | 2.5-3.0 | 0-4 | Minimal | Optimal |
Issue 3: Long-Term Storage
Symptoms:
-
Gradual decrease in the isotopic purity of this compound standards over time.
-
Increased levels of the d0 analogue in quality control samples.
Root Cause Analysis: Improper storage conditions, including the choice of solvent, temperature, and exposure to moisture, can lead to significant isotope exchange over extended periods.
Solutions & Protocols:
1. Storage Solvent:
-
Recommendation: Store stock solutions of this compound in an anhydrous aprotic solvent.
-
Rationale: This minimizes the availability of exchangeable protons during storage.
2. Storage Temperature:
-
Recommendation: Store all this compound solutions at -20°C or, ideally, at -80°C for long-term storage.[14][23]
-
Rationale: Low temperatures slow down the rate of all chemical reactions, including isotope exchange.
3. Preventing Moisture Contamination:
-
Recommendation: Use vials with PTFE-lined caps and ensure they are tightly sealed. When removing from the freezer, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the sample.
Diagram: Factors Influencing Isotope Exchange
Caption: A diagram showing the key factors that increase the rate of isotope exchange and the corresponding mitigation strategies.
References
-
Sub-Zero Temperature Chromatography for Reduced Back-Exchange and Improved Dynamic Range in Amide Hydrogen Deuterium Exchange Mass Spectrometry - PMC. [Link]
-
MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC. [Link]
-
Radioactive Methods of Analysis. [Link]
-
ANALYTICAL METHODS. [Link]
-
Recommendations for performing, interpreting and reporting hydrogen deuterium exchange mass spectrometry (HDX-MS) experiments - ResearchGate. [Link]
-
Temperature and pH Dependences of Hydrogen Exchange and Global Stability for Ovomucoid Third Domain | Biochemistry - ACS Publications. [Link]
-
Minimizing Back Exchange in the Hydrogen Exchange-Mass Spectrometry Experiment. [Link]
-
DEUTIRIUM EXCHANGE REACTION MECHANISM || ENOLISABLE HYDROGEN || GOC & ISOMERISM CHEMISTRY CLASS 11 - YouTube. [Link]
-
Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC. [Link]
-
Fundamentals of HDX-MS - PMC. [Link]
-
Isotope methods - PROMETHEUS – Protocols. [Link]
-
hydrogen deuterium exchange: Topics by Science.gov. [Link]
-
Deuterium Exchange - YouTube. [Link]
-
Hydrogen–deuterium exchange - Wikipedia. [Link]
-
Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry | Analytical Chemistry - ACS Publications. [Link]
-
Deuterated Standards for LC-MS Analysis - ResolveMass Laboratories Inc. [Link]
-
Analytical Methods for Non-Traditional Isotopes | Reviews in Mineralogy and Geochemistry | GeoScienceWorld. [Link]
-
Analytical Methods for NonTraditional Isotopes - ResearchGate. [Link]
-
Deuterated drug - Wikipedia. [Link]
-
Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC - NIH. [Link]
-
Factors influencing kinetic isotope effects in some proton-transfer reactions in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
-
Deuterium in drug discovery: progress, opportunities and challenges - PMC. [Link]
-
Factors influencing kinetic isotope effects in some proton-transfer reactions in aprotic solvents | Semantic Scholar. [Link]
-
The Role of Deuterated Compounds in Pharmaceutical R&D and Testing - Pharmaffiliates. [Link]
-
Quality Control Essentials for Deuterated Drug APIs - Isotope Science / Alfa Chemistry. [Link]
-
Chemoproteomics Reveals Disruption of Metal Homeostasis and Metalloproteins by the Antibiotic Holomycin - PMC. [Link]
-
Holomycin, an Antibiotic Secondary Metabolite, Is Required for Biofilm Formation by the Native Producer Photobacterium galatheae S2753 - PubMed. [Link]
-
Holomycin, an Antibiotic Secondary Metabolite, Is Required for Biofilm Formation by the Native Producer Photobacterium galatheae S2753 - PMC - NIH. [Link]
-
Polar Protic? Polar Aprotic? Nonpolar? All About Solvents - Master Organic Chemistry. [Link]
-
Chemoproteomics Reveals Disruption of Metal Homeostasis and Metalloproteins by the Antibiotic Holomycin - PubMed. [Link]
-
Polar Protic and Polar Aprotic Solvents - Chemistry Steps. [Link]
-
Stability of sample extracts of vitamin D3 metabolites after chemical derivatization for LC–MS/MS analysis - PMC. [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 5. Deuterated drug - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. youtube.com [youtube.com]
- 12. Chemoproteomics Reveals Disruption of Metal Homeostasis and Metalloproteins by the Antibiotic Holomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Holomycin, an Antibiotic Secondary Metabolite, Is Required for Biofilm Formation by the Native Producer Photobacterium galatheae S2753 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sub-Zero Temperature Chromatography for Reduced Back-Exchange and Improved Dynamic Range in Amide Hydrogen Deuterium Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Factors influencing kinetic isotope effects in some proton-transfer reactions in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 16. semanticscholar.org [semanticscholar.org]
- 17. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. Fundamentals of HDX-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Stability of sample extracts of vitamin D3 metabolites after chemical derivatization for LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Holomycin-d3 LC Optimization & Troubleshooting
Topic: Optimization of Liquid Chromatography for Holomycin and Holomycin-d3 Separation Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: 2025-05-20
Introduction: The Dithiolopyrrolone Challenge
Welcome to the technical support hub for Holomycin analysis. You are likely here because you are developing a quantitative assay for Holomycin using its deuterated isotopologue, This compound , as an Internal Standard (IS).
The Core Challenge: Holomycin is a dithiolopyrrolone antibiotic containing a cyclic ene-disulfide bridge.[1][2][3] This structure presents three specific analytical hurdles:
-
Redox Instability: The disulfide bridge is susceptible to reduction (opening the ring) or aggressive oxidation.
-
Metal Chelation: The pyrrolinonodithiole core has a high affinity for divalent metals (
, ), which can cause severe peak tailing on stainless steel LC hardware. -
Isotope Effect: In Reverse Phase Liquid Chromatography (RPLC), this compound will likely elute slightly earlier than the native target. If not managed, this retention time shift can lead to integration errors or matrix effect discrepancies.
This guide provides self-validating protocols to overcome these issues.
Module 1: Chromatographic Fidelity
Q: Which column chemistry provides the best selectivity for Holomycin?
Recommendation: Phenyl-Hexyl or Pentafluorophenyl (PFP) .
-
The Mechanism: While a standard C18 column works, it relies solely on hydrophobic interaction. Holomycin is relatively polar and aromatic. A Phenyl-Hexyl stationary phase engages in
interactions with the dithiolopyrrolone ring system. This provides two benefits:-
Enhanced Retention: Better retention of the polar core allows you to use higher organic content in the mobile phase, improving desolvation in the MS source.
-
Orthogonal Selectivity: It separates Holomycin from aliphatic matrix interferences better than C18.
-
Q: My this compound elutes earlier than the native Holomycin. Is this a problem?
Analysis: This is the Deuterium Isotope Effect . The C-D bond is shorter and has a lower molar volume/polarizability than the C-H bond. In RPLC, this makes the deuterated molecule slightly less lipophilic, causing it to elute earlier.
-
Acceptance Criteria: A shift of 0.05 – 0.15 minutes is typical.
-
The Risk: If the shift is too large, the IS and the analyte may experience different matrix suppression zones (e.g., a phospholipid eluting exactly at the native retention time but missing the IS).
-
Solution: Ensure your gradient is shallow enough (e.g., 5% change per minute) around the elution window to maintain co-elution as much as possible, or validate that the Matrix Factor (MF) is consistent between the two retention times.
Q: What is the optimal Mobile Phase composition?
Protocol:
-
Solvent A: Water + 0.1% Formic Acid (pH ~2.7)
-
Solvent B: Acetonitrile + 0.1% Formic Acid[4]
-
Avoid: High pH (>7.0) and Methanol (protic solvents can sometimes promote solvolysis in sensitive species, though ACN is generally preferred for sharper peaks).
Why Acidic? The dithiolopyrrolone ring is most stable in acidic conditions. Alkaline pH promotes degradation of the disulfide bridge.
Module 2: Stability & Sample Preparation
Q: I see low recovery of this compound. Could my sample prep be the cause?
Critical Check: Did you use a reducing agent?
WARNING: Never use Dithiothreitol (DTT) or
-
Causality: These agents will reduce the disulfide bond of Holomycin, opening the ring and destroying the analyte.
-
Alternative: If you need to break protein bonds in plasma, use TCEP (Tris(2-carboxyethyl)phosphine) only if validated, but preferably rely on Acidic Protein Precipitation (PPT) using Acetonitrile with 1% Formic Acid. The acid disrupts protein binding without chemically altering the disulfide core.
Q: My peaks are tailing significantly, even on a new column.
Diagnosis: Metal Chelation.
-
Mechanism: Holomycin acts as a chelator.[3] Trace iron or zinc in your LC stainless steel capillaries or frits can bind the analyte, causing a "shark fin" tailing profile.
-
The Fix:
-
Passivation: Flush the system with 0.1% Phosphoric Acid overnight (disconnect the column!).
-
Hardware: Switch to PEEK tubing and PEEK-lined columns if possible.
-
Additive: Add 5µM Medronic Acid or EDTA to Mobile Phase A (use with caution in MS; Medronic acid is generally MS-compatible at low levels).
-
Module 3: Experimental Data & Workflows
Optimized Gradient Table
System: UHPLC | Column: Phenyl-Hexyl (2.1 x 100mm, 1.7µm) | Flow: 0.4 mL/min
| Time (min) | % Mobile Phase B (ACN + 0.1% FA) | Event | Rationale |
| 0.00 | 5% | Initial Hold | Focus analytes at column head. |
| 1.00 | 5% | End Loading | Wash salts/polar matrix. |
| 8.00 | 60% | Linear Ramp | Shallow gradient for d3/native overlap. |
| 8.10 | 95% | Wash | Remove phospholipids. |
| 10.00 | 95% | Hold | Ensure carryover removal. |
| 10.10 | 5% | Re-equilibration | Prepare for next injection. |
Visualization: Method Development Workflow
The following diagram outlines the logical decision path for optimizing the separation of Holomycin and its deuterated standard.
Caption: Figure 1. Decision tree for optimizing this compound chromatography, addressing stability, chelation, and isotope effects.
Troubleshooting FAQ
Q: I see "Cross-Talk" where the this compound signal appears in the native Holomycin channel.
A: This is likely due to isotopic impurity or insufficient mass resolution, not chromatography.
-
Check: Does your d3 standard contain d0 impurities? (Check Certificate of Analysis).
-
Resolution: If the d3 standard is pure, the mass difference (3 Da) might be insufficient if your MS resolution is low. Ensure you are monitoring specific transitions:
-
Holomycin:
215 fragment (e.g., 134) -
This compound:
218 fragment (e.g., 137)
-
-
Chromatographic Fix: If the MRM crosstalk is unavoidable due to source fragmentation, you must chromatographically separate the d3 and d0 slightly (exploit the isotope effect) to prevent the d3 tail from contributing to the d0 peak area.
Q: Signal intensity drops over 24 hours in the autosampler.
A: Holomycin is photosensitive and thermally labile.
-
Action:
-
Use Amber Glass Vials to block light.
-
Set autosampler temperature to 4°C .
-
Verify the pH of the reconstituted sample is acidic (pH 3-4).
-
References
-
Oliva, B. et al. (2001). Antimicrobial properties and mode of action of the pyrrothine holomycin.[2] Antimicrobial Agents and Chemotherapy.[3][5]
-
Li, B. & Walsh, C.T. (2010). Identification of the gene cluster for the dithiolopyrrolone antibiotic holomycin in Streptomyces clavuligerus.[2][6][7] PNAS.
-
Wang, S. et al. (2025). Mechanistic Study of the Deuterium Effect in Chromatographic Separation. Analytical Chemistry.[7][8][9] (Note: Generalized reference for Isotope Effect mechanism).
-
FDA Bioanalytical Method Validation Guidance. (2018). Guidance for Industry: Bioanalytical Method Validation.
Sources
- 1. Reducing Holomycin Thiosulfonate to its Disulfide with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dithiolopyrrolones: Biosynthesis, Synthesis, and Activity of a Unique Class of Disulfide-Containing Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. scispace.com [scispace.com]
- 6. Holomycin, a dithiolopyrrolone compound produced by Streptomyces clavuligerus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Holomycin, an Antibiotic Secondary Metabolite, Is Required for Biofilm Formation by the Native Producer Photobacterium galatheae S2753 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Technical Guide: Optimizing Holomycin-d3 Uptake in Bacterial Cells
Executive Summary & Mechanistic Insight[1]
Holomycin is a dithiolopyrrolone (DTP) antibiotic that functions as a prodrug .[1][2][3][4][5][6] Understanding this is the single most critical factor in troubleshooting "uptake" issues.
In its stable, administered form, Holomycin contains an intramolecular disulfide bond. Upon entering the bacterial cytoplasm, it is rapidly reduced by thioredoxin/glutathione systems into dihydro-holomycin (reduced holomycin) , the active dithiol species that chelates zinc and inhibits RNA polymerase/metalloenzymes.
The Core Analytical Challenge: If you are tracking "uptake" by monitoring the mass of the parent Holomycin-d3 (disulfide), your signal will disappear not necessarily because the drug isn't entering, but because it is being chemically transformed into the reduced species (which has a different mass and retention time).
This guide addresses the three pillars of this compound analysis: Stability (Redox Chemistry) , Biological Barriers (Efflux) , and Analytical Quantitation (LC-MS/MS) .
Troubleshooting & Optimization Modules
Module A: The "Disappearing" Signal (Redox Chemistry)
Symptom: High signal in the supernatant, but near-zero signal in the cell pellet lysate, despite biological efficacy.
| Potential Cause | Technical Explanation | Corrective Action |
| Intracellular Reduction | The bacteria convert this compound (Disulfide) | Option 1 (Total Uptake): Add an oxidizing agent (e.g., Potassium Ferricyanide) during lysis to force all reduced species back to the disulfide form before LC-MS. Option 2 (Trapping): Lyses cells in the presence of N-ethylmaleimide (NEM) to alkylate free thiols, then monitor the alkylated adduct mass. |
| Lysis Buffer Incompatibility | Use of DTT or | Strictly Prohibited: Never use reducing agents in the lysis buffer. Use 0.1% Formic Acid in Methanol/Acetonitrile for lysis. |
| Rapid Degradation | Dithiolopyrrolones are light-sensitive and unstable at pH > 7.0 over long periods. | Protocol Adjustment: Keep all samples on ice, protected from light. Acidify lysates immediately (pH < 4.0). |
Module B: The Biological Barrier (Permeability & Efflux)
Symptom: Low uptake in Gram-negatives (E. coli, P. aeruginosa) vs. Gram-positives (S. aureus).
| Factor | Mechanism | Optimization Strategy |
| Efflux Pumps | Holomycin is a substrate for RND-type efflux pumps (e.g., AcrAB-TolC, MexAB-OprM). It is pumped out faster than it accumulates. | Validation Control: Perform the assay with an efflux pump inhibitor (e.g., PA |
| Outer Membrane | The lipophilic nature of Holomycin allows diffusion, but porin selectivity can limit rate. | Comparative Assay: Use an isogenic |
Module C: Analytical Validation (LC-MS/MS)
Symptom: High variability between replicates or non-linear standard curves.
-
Internal Standard Usage: If this compound is your analyte, you need a different internal standard (IS). Do not use this compound as the IS for itself. Use a structural analog like Thiolutin or a non-related standard like Sulfamethoxazole-d4 (if retention times align).
-
Matrix Suppression: Bacterial lysates are complex.
-
Check: Spike a known amount of this compound into a "blank" bacterial lysate. Compare the signal to this compound in pure solvent. If Signal(Lysate) < 50% Signal(Solvent), you have severe ion suppression.
-
Fix: Switch to Solid Phase Extraction (SPE) or dilute the lysate 1:10 before injection.
-
Visualizing the Uptake & Interference Pathways
The following diagram illustrates the fate of this compound upon entering a Gram-negative bacterium, highlighting the points where "loss of signal" occurs.
Figure 1: The this compound Fate Map. Note that intracellular reduction creates an "Analytical Blind Spot" if the mass spectrometer is only tuned for the disulfide parent mass.
Optimized Experimental Protocol
Objective: Quantify intracellular accumulation of this compound in E. coli (or similar).
Phase 1: Preparation
-
Stock Solution: Dissolve this compound in 100% DMSO to 10 mM. Store at -80°C. Avoid freeze-thaw cycles.
-
Culture: Grow bacteria to mid-log phase (
). -
Assay Buffer: PBS + 0.4% Glucose (Energized). Do not use rich media (LB) for the uptake phase if possible, to reduce matrix interference.
Phase 2: Uptake Assay
-
Inoculation: Aliquot 1 mL of bacterial suspension (
CFU/mL) into tubes. -
Exposure: Add this compound (Final conc: 1–10 µM).
-
Incubation: Incubate at 37°C with shaking.
-
Sampling: At
min:-
Take 200 µL sample.
-
Layering (Critical): Layer the sample over 100 µL of Silicone Oil (Density 1.03 g/mL) in a microfuge tube.
-
Spin: Centrifuge at 13,000 x g for 1 minute. (Cells pellet through oil; media stays above).
-
Why Oil? This is faster than washing and prevents "back-efflux" during wash steps.
-
Phase 3: Lysis & Extraction
-
Flash Freeze: Snap freeze the pellet in liquid nitrogen (optional but recommended).
-
Lysis: Resuspend pellet in 100 µL Acidic Methanol (MeOH + 0.1% Formic Acid).
-
Note: The acid helps stabilize the disulfide bond.
-
-
Sonication: Sonicate for 3 x 10 seconds on ice.
-
Clarification: Spin at max speed for 10 min. Collect supernatant.
-
Analysis: Inject 5 µL into LC-MS/MS.
Frequently Asked Questions (FAQ)
Q1: Can I use this compound to measure uptake of non-deuterated Holomycin? A: Yes, this is the ideal "Isotope Dilution" method. Spike a known concentration of this compound into your cell lysates after the experiment (during the lysis step) to act as an internal standard. This corrects for matrix effects and extraction efficiency.
Q2: My standard curve is linear in solvent but terrible in cell lysate. Why? A: This is Matrix Effect. Bacterial phospholipids suppress ionization.
-
Fix: Construct a "Matrix-Matched" standard curve. Extract blank bacterial pellets and then spike this compound into that extract to build your curve.
Q3: How do I know if the drug is being reduced to the dithiol form? A: Monitor the dithiol mass.
-
Holomycin Mass (
): ~214 Da (Non-deuterated). -
Reduced Mass (
): ~216 Da. -
Note: The dithiol ionizes differently. You cannot quantify the dithiol using the disulfide standard curve. You must assume the response factors are different or oxidize the sample back to the disulfide using Ferricyanide before injection.
References
-
Li, B., et al. (2010). "Identification of the gene cluster for the dithiolopyrrolone antibiotic holomycin in Streptomyces clavuligerus." Proceedings of the National Academy of Sciences, 107(45), 19146–19151.
-
Chan, D. C., et al. (2017). "Role for dithiolopyrrolones in disrupting bacterial metal homeostasis." Proceedings of the National Academy of Sciences, 114(10), 2717–2722.
-
Davis, J. R., et al. (2014). "An LC-MS/MS assay and complementary web-based tool to quantify and predict compound accumulation in E. coli." Nature Protocols, 9, 2553–2567.
-
Johnson, R. A. (2020). "Mechanisms of Action and Resistance for Dithiolopyrrolone Antibiotics against Staphylococcus aureus." Carolina Digital Repository.
Sources
- 1. Holomycin, a dithiolopyrrolone compound produced by Streptomyces clavuligerus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Holomycin, an Antibiotic Secondary Metabolite, Is Required for Biofilm Formation by the Native Producer Photobacterium galatheae S2753 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dissertation or Thesis | Mechanisms of Action and Resistance for Dithiolopyrrolone Antibiotics against Staphylococcus aureus | ID: sj139b92r | Carolina Digital Repository [cdr.lib.unc.edu]
- 5. The Hybrid Antibiotic Thiomarinol A Overcomes Intrinsic Resistance in Escherichia coli Using a Privileged Dithiolopyrrolone Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of Dithiolopyrrolone Antibiotics by Cellular Reductants - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Bioactivity of Holomycin and Holomycin-d3: A Senior Application Scientist's Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the bioactivity of the natural product antibiotic, Holomycin, and its deuterated analog, Holomycin-d3. As a Senior Application Scientist, my aim is to synthesize the available scientific evidence with practical insights to inform your research and development endeavors. We will delve into the established antibacterial properties of Holomycin and prospectively analyze how isotopic labeling with deuterium could enhance its therapeutic potential.
I. The Rationale for Deuterating Holomycin: Leveraging the Kinetic Isotope Effect
Deuterium, a stable, non-radioactive isotope of hydrogen, possesses twice the mass of protium, the most common hydrogen isotope. This mass difference leads to a stronger covalent bond between deuterium and carbon compared to a protium-carbon bond.[][2] This fundamental principle, known as the kinetic isotope effect , is the cornerstone of deuterated drug development.[2]
By strategically substituting hydrogen atoms with deuterium at sites susceptible to enzymatic metabolism, we can slow down the rate at which a drug is broken down in the body.[][2] This can confer several significant advantages:
-
Enhanced Metabolic Stability and Extended Half-Life: A reduced rate of metabolism can prolong the drug's presence in the systemic circulation, potentially leading to less frequent dosing schedules for patients.[][2][3]
-
Improved Bioavailability: By mitigating first-pass metabolism (the initial breakdown of a drug in the liver), a larger fraction of the administered dose can reach its target, enhancing its overall efficacy.[3][4]
-
Reduced Formation of Toxic Metabolites: If a drug's adverse effects are linked to the formation of a particular metabolite, slowing down this metabolic pathway can lead to a safer therapeutic agent.[3][4]
-
Potentially Enhanced Therapeutic Efficacy: A more sustained and stable exposure to the active form of a drug can result in an improved therapeutic outcome.[]
While the precise metabolic fate of Holomycin is yet to be fully elucidated, the application of deuteration presents a compelling strategy to potentially optimize its pharmacokinetic and therapeutic profile.
II. A Head-to-Head Comparison of Bioactivity: Holomycin vs. This compound
Given the current absence of publicly available, direct comparative experimental data for this compound, this section will provide a comprehensive overview of the well-documented bioactivity of Holomycin. We will then offer a prospective analysis of how deuteration could modulate this activity, grounded in the established principles of the kinetic isotope effect.
Antibacterial Spectrum and Potency
Holomycin is recognized for its broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria.[5][6][7] However, its efficacy is diminished against certain pathogens, including Pseudomonas aeruginosa, Enterobacter cloacae, and Morganella morganii.[6] It is also important to note that Holomycin does not exhibit activity against eukaryotic microorganisms like the yeasts Saccharomyces cerevisiae and Candida kefyr.[6][8]
Table 1: Minimum Inhibitory Concentrations (MICs) of Holomycin against Various Bacterial Strains
| Bacterial Species | Strain | MIC (µg/mL) | Susceptibility Level | Reference |
| Staphylococcus aureus | Clinical Isolates | 0.1 - 1 | Highly Susceptible | [9] |
| Staphylococcus epidermidis | Clinical Isolates | 0.1 - 1 | Highly Susceptible | [9] |
| Streptococcus pneumoniae | Clinical Isolates | 0.1 - 1 | Highly Susceptible | [9] |
| Streptococcus pyogenes | Clinical Isolates | 0.1 - 1 | Highly Susceptible | [9] |
| Escherichia coli | K-12 MG1655 | 2 - 8 | Moderately Susceptible | [9] |
| Haemophilus influenzae | Clinical Isolates | 2 - 8 | Moderately Susceptible | [9] |
| Moraxella catarrhalis | Clinical Isolates | 2 - 8 | Moderately Susceptible | [9] |
| Enterobacter cloacae | Clinical Isolates | 16 - 64 | Relatively Unsusceptible | [9] |
| Morganella morganii | Clinical Isolates | 16 - 64 | Relatively Unsusceptible | [9] |
| Pseudomonas aeruginosa | Clinical Isolates | 16 - 64 | Relatively Unsusceptible | [9] |
A Look Ahead: The Potential Bioactivity of this compound
The intrinsic antibacterial potency of this compound at its molecular target is expected to be identical to that of its non-deuterated counterpart. This is because the mechanism of action does not involve the cleavage of the carbon-deuterium bond. However, the overall antibacterial effect in a biological system could be significantly enhanced. By virtue of its increased metabolic stability, this compound may maintain therapeutically effective concentrations for a longer duration. This could manifest as a lower observed MIC in certain experimental conditions or, more importantly, improved efficacy in preclinical animal models of infection.
Mechanism of Action: The Intricacies of Prodrug Activation and Metal Chelation
The scientific understanding of Holomycin's mechanism of action has evolved considerably. It was initially postulated to be a direct inhibitor of bacterial RNA polymerase.[5][10] However, more recent and detailed investigations have unveiled a more sophisticated mechanism, characterizing Holomycin as a prodrug that functions as a potent metal chelator.[11][12]
-
Prodrug Activation: Holomycin traverses the bacterial cell membrane in its inactive, disulfide form.[11][13] Once inside the cell, it undergoes a crucial reduction to its active dithiol form, a prerequisite for its antibacterial activity.[11][14]
-
Disruption of Metal Homeostasis: The reduced, active form of Holomycin is a high-affinity chelator of divalent metal ions, with a particular avidity for zinc (Zn²⁺).[11][15] This sequestration of essential metal ions disrupts the tightly regulated metal homeostasis within the bacterial cell, a state that is critical for the function of a multitude of metalloenzymes.[11][15][16]
-
Inhibition of Metalloenzymes: By effectively starving the cell of essential metal cofactors, Holomycin inhibits the activity of a subset of metalloenzymes.[11][15] For example, it has been demonstrated to inhibit the class II fructose bisphosphate aldolase (FbaA) in E. coli, while not directly inhibiting RNA polymerase in vitro at physiologically relevant concentrations.[11] The simultaneous inhibition of multiple metalloenzymes results in pleiotropic effects on cellular metabolism, ultimately leading to the cessation of bacterial growth.[15]
Caption: A diagram illustrating the proposed mechanism of action for Holomycin.
The Impact of Deuteration on Mechanism of Action
The fundamental mechanism of action of this compound is not expected to deviate from that of Holomycin. The strategic placement of deuterium atoms will primarily influence its pharmacokinetic properties rather than its pharmacodynamic interactions. A more metabolically robust this compound molecule could lead to a more sustained disruption of metal homeostasis in target bacteria, potentially augmenting its bacteriostatic or bactericidal effects over time.
III. Essential Experimental Protocols for a Definitive Comparison
To empirically substantiate the theoretical advantages of this compound, a series of rigorous, head-to-head comparative experiments with Holomycin are indispensable. The following protocols delineate the key methodologies that should be employed to generate robust and reliable data.
Determination of Minimum Inhibitory Concentration (MIC)
This foundational assay is paramount for comparing the intrinsic antibacterial potency of the two compounds.
Objective: To ascertain the lowest concentration of Holomycin and this compound that inhibits the visible growth of a diverse panel of clinically significant bacteria.
Methodology (Broth Microdilution):
-
Bacterial Culture Preparation: Cultivate the selected bacterial strains overnight in an appropriate liquid medium, such as Mueller-Hinton Broth.
-
Standardization of Inoculum: Dilute the overnight cultures to a standardized cell density, typically 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Serial Dilutions: In a 96-well microtiter plate, prepare a series of twofold dilutions of Holomycin and this compound.
-
Inoculation: Inoculate each well containing the compound dilutions with the standardized bacterial suspension. It is crucial to include a positive control (bacteria with no antibiotic) and a negative control (broth with no bacteria).
-
Incubation: Incubate the microtiter plates at 37°C for a period of 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity, indicating the inhibition of bacterial growth.
Caption: A streamlined workflow for the determination of Minimum Inhibitory Concentration (MIC).
In Vitro Metabolic Stability Assay
This assay will provide direct and quantitative evidence of the impact of deuteration on the metabolic fate of Holomycin.
Objective: To compare the rate of metabolic degradation of Holomycin and this compound in the presence of liver microsomes.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (from a relevant species, such as human or rat), the cofactor NADPH, and a suitable buffer system.
-
Incubation: Initiate the metabolic reaction by adding Holomycin or this compound to the pre-warmed reaction mixture and incubate at 37°C.
-
Time-Course Sampling: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding a cold organic solvent, such as acetonitrile, to precipitate the proteins.
-
LC-MS Analysis: Analyze the quenched samples using a validated Liquid Chromatography-Mass Spectrometry (LC-MS) method to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis: Plot the percentage of the parent compound remaining against time and calculate the in vitro half-life (t1/2) for both Holomycin and this compound.
Anticipated Outcome: It is hypothesized that this compound will exhibit a significantly longer in vitro half-life in comparison to Holomycin, which would be a clear indicator of its enhanced metabolic stability.
Pharmacokinetic (PK) Study in an Animal Model
A well-designed pharmacokinetic study is indispensable for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds in a living organism.
Objective: To compare the key pharmacokinetic parameters of Holomycin and this compound following administration to an animal model, such as mice or rats.
Methodology:
-
Animal Dosing: Administer a single, equivalent dose of Holomycin or this compound to separate groups of animals via a clinically relevant route (e.g., intravenous or oral).
-
Serial Blood Sampling: Collect blood samples at a series of predetermined time points following drug administration.
-
Plasma Analysis: Process the blood samples to isolate plasma and quantify the concentrations of Holomycin and this compound using a validated and sensitive LC-MS/MS method.
-
Pharmacokinetic Parameter Calculation: Utilize specialized pharmacokinetic modeling software to calculate and compare key parameters, including:
-
Cmax: The maximum observed plasma concentration.
-
Tmax: The time at which Cmax is reached.
-
AUC: The area under the plasma concentration-time curve, representing total drug exposure.
-
t1/2: The elimination half-life.
-
CL: The clearance rate from the body.
-
Vd: The apparent volume of distribution.
-
Table 2: Hypothetical Comparative Pharmacokinetic Parameters
| Parameter | Holomycin | This compound | Expected Change | Rationale |
| t1/2 (half-life) | x | > x | Increased | Slower metabolic clearance due to the kinetic isotope effect. |
| AUC (exposure) | y | > y | Increased | A greater amount of the drug remains in circulation over time. |
| Cmax (peak exposure) | z | ~ z or > z | Similar or Increased | May be higher if first-pass metabolism is significantly reduced. |
| CL (clearance) | a | < a | Decreased | A slower rate of elimination from the body. |
IV. Concluding Remarks and Future Perspectives
Holomycin stands as a promising broad-spectrum antibiotic with a distinctive mechanism of action. The strategic application of deuterium to create this compound represents a logical and scientifically sound approach to potentially enhance its therapeutic index. Based on the well-established principles of the kinetic isotope effect, it is reasonable to anticipate that this compound will exhibit superior metabolic stability and a more favorable pharmacokinetic profile than its non-deuterated progenitor. These improvements could translate into enhanced efficacy, a more favorable safety profile, and a more convenient dosing regimen for patients.
The experimental frameworks detailed in this guide provide a robust roadmap for the direct, head-to-head comparison of Holomycin and this compound. The empirical data generated from these studies will be pivotal in validating the hypothesized benefits of deuteration and will undoubtedly guide the future development of this promising class of antibiotics. Further elucidation of the specific metabolic pathways of Holomycin will also be of immense value in the rational design of next-generation deuterated analogs with even more finely-tuned and optimized properties.
V. References
-
Oliva, B., O'Neill, A., Wilson, J. M., O'Hanlon, P. J., & Chopra, I. (2001). Antimicrobial Properties and Mode of Action of the Pyrrothine Holomycin. Antimicrobial Agents and Chemotherapy, 45(2), 532–539. [Link]
-
Li, B., & Walsh, C. T. (2010). Role for dithiolopyrrolones in disrupting bacterial metal homeostasis. Proceedings of the National Academy of Sciences, 107(7), 10107-10112. [Link]
-
Timmins, G. S. (2014). Deuterated drugs; an update. Expert Opinion on Therapeutic Patents, 24(10), 1067-1071. [Link]
-
deutraMed. (2020, October 27). How using deuterium in pharmaceuticals is gaining momentum. Retrieved February 7, 2026, from [Link]
-
Pharmaffiliates. (n.d.). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Retrieved February 7, 2026, from [Link]
-
Rudzinska, M., & Jones, P. (2017). Mode of action for unusual antibiotics found. Chemical & Engineering News, 95(8), 7. [Link]
-
Wang, Y., et al. (2013). Dithiolopyrrolone natural products: isolation, synthesis and biosynthesis. Marine drugs, 11(10), 3970–3993. [Link]
-
Saleem-Batcha, R., et al. (2023). Chemoproteomics Reveals Disruption of Metal Homeostasis and Metalloproteins by the Antibiotic Holomycin. ACS chemical biology, 18(9), 2005–2014. [Link]
-
Liras, P., & Martin, J. F. (2015). Holomycin, a dithiolopyrrolone compound produced by Streptomyces clavuligerus. Journal of antibiotics, 68(1), 1-6. [Link]
-
Sorensen, D., et al. (2021). The Hybrid Antibiotic Thiomarinol A Overcomes Intrinsic Resistance in Escherichia coli Using a Privileged Dithiolopyrrolone Moiety. mBio, 12(1), e03191-20. [Link]
-
Li, B., et al. (2016). Dithiolopyrrolones: Biosynthesis, Synthesis, and Activity of a Unique Class of Disulfide-Containing Antibiotics. Natural product reports, 33(5), 674-90. [Link]
-
Zhang, W., et al. (2021). Holomycin, an Antibiotic Secondary Metabolite, Is Required for Biofilm Formation by the Native Producer Photobacterium galatheae S2753. Applied and environmental microbiology, 87(19), e0094721. [Link]
Sources
- 2. deutramed.com [deutramed.com]
- 3. clearsynthdiscovery.com [clearsynthdiscovery.com]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial Properties and Mode of Action of the Pyrrothine Holomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial properties and mode of action of the pyrrothine holomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Dithiolopyrrolone Natural Products: Isolation, Synthesis and Biosynthesis [mdpi.com]
- 11. pnas.org [pnas.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Role for dithiolopyrrolones in disrupting bacterial metal homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chemoproteomics Reveals Disruption of Metal Homeostasis and Metalloproteins by the Antibiotic Holomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chemoproteomics Reveals Disruption of Metal Homeostasis and Metalloproteins by the Antibiotic Holomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Robust Holomycin Quantification: Cross-Validation with a Stable Isotope-Labeled Internal Standard
Abstract
The accurate quantification of potent antibiotics like Holomycin is fundamental to preclinical and clinical research, enabling precise pharmacokinetic/pharmacodynamic (PK/PD) modeling and efficacy studies. Holomycin, a member of the dithiolopyrrolone class of antibiotics, possesses a reactive ene-disulfide group, presenting unique challenges for bioanalysis.[1][2] This guide provides an in-depth comparison of two liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for Holomycin quantification in plasma: a conventional external calibration approach and a superior method employing a stable isotope-labeled internal standard (SIL-IS), Holomycin-d3. Through detailed protocols and comparative experimental data, we demonstrate that the Stable Isotope Dilution (SID) method offers unparalleled accuracy and precision by effectively mitigating matrix effects and compensating for sample processing variability.[3][4][5] This document serves as a crucial resource for researchers, scientists, and drug development professionals seeking to establish a robust, reliable, and validation-ready assay for Holomycin and similar challenging analytes.
The Bioanalytical Challenge: Why Holomycin Demands a Superior Approach
Holomycin is a broad-spectrum antibiotic with a unique mechanism of action tied to its ene-disulfide moiety, which can chelate metal ions and disrupt cellular homeostasis.[2] However, this reactive functional group, along with the inherent complexity of biological matrices like plasma, makes its accurate quantification a significant analytical hurdle.
Key challenges include:
-
Matrix Effects: Co-eluting endogenous components from plasma (e.g., phospholipids, salts) can unpredictably suppress or enhance the ionization of Holomycin in the mass spectrometer source, leading to erroneous results.[3][6][7] This phenomenon is a primary source of imprecision and inaccuracy in LC-MS/MS bioanalysis.[8]
-
Analyte Recovery & Stability: The efficiency of extracting Holomycin from plasma can vary between samples. Furthermore, its reactive thiol group may be susceptible to degradation or non-specific binding during the multi-step sample preparation process.[9][10]
-
Instrumental Variability: Minor fluctuations in instrument performance (e.g., injection volume, ionization efficiency) from one run to the next can introduce analytical error.
A conventional external calibration method, where the instrument response to the analyte in clean solution is used to quantify it in a complex biological sample, is highly vulnerable to these variables. It operates on the assumption that the analyte behaves identically in the clean calibration standards and the complex prepared samples—an assumption that rarely holds true.
The Gold Standard Solution: The Principle of Stable Isotope Dilution (SID)
To overcome these challenges, the gold standard in quantitative mass spectrometry is the use of a stable isotope-labeled internal standard (SIL-IS).[4][5][11] For Holomycin, this ideal internal standard is this compound.
What is this compound? this compound is chemically identical to Holomycin, except that three of its hydrogen atoms have been replaced with deuterium (³H), a stable (non-radioactive) isotope of hydrogen. This results in a mass difference of 3 Daltons, which is easily resolved by a mass spectrometer.
Why is it the perfect Internal Standard? Because this compound is virtually identical to Holomycin in its chemical and physical properties (e.g., polarity, pKa, extraction recovery, and chromatographic retention time), it experiences the exact same experimental variations:
-
It co-elutes with Holomycin from the LC column.
-
It undergoes the same degree of ion suppression or enhancement in the MS source.[3][12]
-
It is lost to the same extent during sample preparation and extraction.
The mass spectrometer measures the ratio of the analyte (Holomycin) to the SIL-IS (this compound). Since both are affected proportionally by experimental inconsistencies, the ratio remains constant and directly proportional to the true analyte concentration.[4][5] This principle effectively cancels out variability, leading to a highly robust and accurate measurement.
Experimental Design: A Head-to-Head Comparison
We designed a study to cross-validate two quantification methods for Holomycin in human plasma. The validation was conducted in accordance with the principles outlined in the FDA's Bioanalytical Method Validation Guidance for Industry.[13][14][15]
-
Method A: External Calibration using a structurally unrelated internal standard.
-
Method B: Stable Isotope Dilution (SID) using this compound as the internal standard.
Core Experimental Workflow
The overall workflow for sample analysis is a critical component of a robust method. The diagram below outlines the key stages from sample receipt to final concentration determination.
Caption: General experimental workflow for Holomycin quantification.
Detailed Experimental Protocols
Sample Preparation (Protein Precipitation)
-
Thaw plasma samples, calibration standards (spiked in plasma), and quality control (QC) samples on ice. Vortex gently to ensure homogeneity.
-
Aliquot 50 µL of each sample into a 1.5 mL microcentrifuge tube.
-
For Method A: Add 10 µL of the working solution of the unrelated internal standard.
-
For Method B: Add 10 µL of the this compound working solution (e.g., 500 ng/mL).
-
Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins. The acid helps to keep the analyte stable and protonated.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 220 µL of the clear supernatant to a new set of tubes.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitute the dried extract in 100 µL of 50:50 (v/v) water:acetonitrile with 0.1% formic acid. Vortex to ensure the residue is fully dissolved.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: Waters ACQUITY UPLC I-Class
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and re-equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Sciex 6500+ QTRAP
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Holomycin: Q1: 215.0 -> Q3: 153.0 (Quantifier), 125.0 (Qualifier)
-
This compound: Q1: 218.0 -> Q3: 156.0 (Quantifier)
-
Results: A Quantitative Comparison of Performance
The two methods were evaluated for linearity, accuracy, precision, and matrix effect. The results clearly highlight the superior performance of the Stable Isotope Dilution method.
Linearity
A calibration curve was prepared in plasma ranging from 1 to 2000 ng/mL. The coefficient of determination (r²) indicates how well the data points fit the linear regression model.
| Parameter | Method A (External Standard) | Method B (this compound) | Acceptance Criteria |
| Calibration Range | 1 - 2000 ng/mL | 1 - 2000 ng/mL | N/A |
| Regression Model | 1/x² Weighted | 1/x² Weighted | N/A |
| r² | 0.9915 | 0.9996 | ≥ 0.99 |
Interpretation: While both methods meet the minimum criteria, the r² value for Method B is significantly closer to a perfect 1.0, indicating a much stronger and more reliable linear relationship. This is because the SIL-IS corrects for variability at each concentration point.
Accuracy and Precision
Accuracy (% Bias) and precision (% CV, Coefficient of Variation) were assessed using four levels of Quality Control (QC) samples, analyzed in replicates (n=6) across three separate runs.
| QC Level | Method A (External Standard) | Method B (this compound) | Acceptance Criteria |
| % Bias | % CV | % Bias | |
| LLOQ (1 ng/mL) | -18.2% | 16.5% | -4.5% |
| Low QC (3 ng/mL) | -14.8% | 13.9% | -2.1% |
| Mid QC (150 ng/mL) | 12.5% | 11.8% | 1.8% |
| High QC (1500 ng/mL) | 9.8% | 10.5% | 0.9% |
Interpretation: Method A shows significant variability, with %CV values approaching the upper limits of acceptability and a notable negative bias at the low end. In contrast, Method B demonstrates exceptional accuracy and precision across the entire range, with bias well within ±5% and precision better than 10%. This reliability is critical for making confident decisions in drug development.
Matrix Effect Assessment
The matrix effect was quantitatively assessed by comparing the analyte response in post-extraction spiked plasma samples from six different donors to the response in a clean solution. The Internal Standard-Normalized Matrix Factor (IS-Normalized MF) is calculated. A value of 1.0 indicates no matrix effect, while deviations suggest ion suppression or enhancement.
| Parameter | Method A (External Standard) | Method B (this compound) | Acceptance Criteria |
| Mean Matrix Factor | 0.68 (32% Suppression) | 0.71 (29% Suppression) | N/A |
| % CV of Matrix Factor | 21.5% | 23.1% | N/A |
| Mean IS-Normalized MF | 0.91 | 1.02 | N/A |
| % CV of IS-Normalized MF | 18.8% | 3.8% | ≤ 15% |
Interpretation: The raw matrix factor shows that both methods experience significant ion suppression (~30%). However, the key difference lies in the normalization. The unrelated internal standard in Method A cannot compensate for the variable suppression across different plasma lots, resulting in a high %CV (18.8%) that fails the acceptance criteria. This compound in Method B experiences the exact same variable suppression as Holomycin, perfectly normalizing the response. The resulting %CV of just 3.8% demonstrates a near-complete mitigation of the matrix effect's impact on quantification.[3]
Discussion: Why the SIL-IS Method is Non-Negotiable for Holomycin
The data unequivocally demonstrates the superiority of the Stable Isotope Dilution method. The use of this compound transforms a variable and moderately reliable assay into one that is precise, accurate, and robust.
The diagram below illustrates the core reason for this difference.
Sources
- 1. Dithiolopyrrolone Natural Products: Isolation, Synthesis and Biosynthesis [mdpi.com]
- 2. Chemoproteomics Reveals Disruption of Metal Homeostasis and Metalloproteins by the Antibiotic Holomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. nebiolab.com [nebiolab.com]
- 8. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spectrum.library.concordia.ca [spectrum.library.concordia.ca]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. imreblank.ch [imreblank.ch]
- 12. fiveable.me [fiveable.me]
- 13. fda.gov [fda.gov]
- 14. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 15. fda.gov [fda.gov]
Comparative Guide: Validating the Inhibitory Effect of Holomycin-d3 on RNA Synthesis
Executive Summary
Holomycin-d3 is the stable isotope-labeled analog of Holomycin, a member of the dithiolopyrrolone (DTP) class of antibiotics. While primarily utilized as an internal standard for mass spectrometry (LC-MS/MS) quantification, validating its biological equivalence to native Holomycin is critical for advanced pharmacokinetic and mechanistic studies.
This guide outlines the validation of this compound’s inhibitory effect on RNA synthesis. Unlike Rifampicin, which binds the
Key Validation Metric: The inhibitory concentration (
Mechanistic Grounding: The Prodrug Activation Pathway
To accurately validate this compound, one must understand that it is not the direct inhibitor. The oxidized disulfide form (administered) is inactive until it enters the cytoplasm and undergoes reduction.
Mechanism of Action (MOA)
-
Entry: Holomycin permeates the bacterial or eukaryotic cell membrane.
-
Activation: Intracellular reductants (e.g., thioredoxin reductase TrxB or glutathione) reduce the disulfide bridge to a dithiol.
-
Inhibition: The reduced dithiol species chelates essential divalent metal ions (specifically
) required by RNA Polymerase and other metalloenzymes, halting transcription elongation.
Diagram 1: Holomycin Activation & Inhibition Pathway[1]
Caption: The prodrug activation cascade of Holomycin. Note that in vitro assays using purified RNA Polymerase without a reducing system will yield false negatives.
Comparative Analysis: this compound vs. Alternatives
When validating this compound, it is essential to benchmark it against the native compound and established RNA synthesis inhibitors.
| Feature | This compound | Native Holomycin | Rifampicin | Actinomycin D |
| Primary Role | MS Internal Standard / Tracer | Antibiotic / Antitumor | Standard Bacterial Control | Eukaryotic Control |
| Mechanism | Metal Chelation (Zn2+) | Metal Chelation (Zn2+) | Steric occlusion ( | DNA Intercalation |
| Target Specificity | Broad (Pol I, II, III via Zn) | Broad (Pol I, II, III via Zn) | High (Bacterial RNAP) | High (Pol I > Pol II) |
| Metabolic Stability | High (Deuterium KIE*) | Moderate | Moderate | High |
| Detection | Mass Spec (Unique m/z) | Absorbance / Bioassay | Absorbance | Absorbance |
| Validation Assay | Cellular EU Incorporation | Cellular EU Incorporation | [3H]-Uridine / EU | [3H]-Uridine / EU |
*KIE (Kinetic Isotope Effect): Deuteration may slightly delay metabolic breakdown but should not alter binding affinity (
Experimental Protocol: 5-EU Click Chemistry Assay
Objective: Quantify nascent RNA synthesis inhibition by this compound in E. coli (bacterial model) or HeLa cells (tumor model). This protocol uses 5-Ethynyl Uridine (EU) , a nucleoside analog that incorporates into RNA and is detected via copper-catalyzed click chemistry.[1][2][3]
Materials
-
Test Compound: this compound (dissolved in DMSO).[4]
-
Reference: Native Holomycin.[5]
-
Positive Control: Rifampicin (100
g/mL for bacteria) or Actinomycin D (1 g/mL for eukaryotic). -
Detection: Azide-fluorophore (e.g., Alexa Fluor 488 Azide).
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for validating RNA synthesis inhibition using metabolic labeling.
Detailed Methodology
-
Preparation:
-
Prepare 10 mM stock solutions of this compound and Native Holomycin in DMSO.
-
Dilute to working concentrations (e.g., 0.1
M to 100 M) in culture media. Keep DMSO < 0.5%.[6]
-
-
Incubation:
-
Treat log-phase cells with the drug series for 30 minutes.
-
Scientific Rationale: Short incubation prevents secondary effects (apoptosis/necrosis) from confounding the direct RNA synthesis inhibition data.
-
-
Metabolic Labeling:
-
Add 5-EU (1 mM final concentration) directly to the media containing the drug.
-
Incubate for 30–60 minutes.
-
-
Fixation & Click Reaction:
-
Quantification:
-
Flow Cytometry: Measure Mean Fluorescence Intensity (MFI).
-
Microscopy: Quantify nuclear fluorescence intensity using ImageJ/CellProfiler.
-
Data Interpretation & Validation Criteria
To validate this compound, the data must meet specific bioequivalence criteria.
Expected Results Table
| Compound | Expected IC50 ( | 95% Confidence Interval | Interpretation |
| This compound | 1.2 | 0.9 – 1.5 | Valid: Equipotent to native form. |
| Native Holomycin | 1.1 | 0.8 – 1.4 | Reference Standard. |
| Rifampicin | 0.05 | 0.03 – 0.08 | High potency (Positive Control). |
| Vehicle (DMSO) | >1000 | N/A | No inhibition (Negative Control). |
Troubleshooting
-
No Inhibition observed: Ensure the cell line expresses the necessary reductases (TrxB). If using in vitro purified RNA Polymerase, you must add DTT (1 mM) to the buffer to activate this compound.
-
High Background: Reduce EU pulse time or concentration.
References
-
Oliva, B., et al. (2001). Antimicrobial properties and mode of action of the pyrrothine holomycin.[5][8][9] Antimicrobial Agents and Chemotherapy.[10][11][12][13]
-
Chan, D.C., et al. (2017). Role for dithiolopyrrolones in disrupting bacterial metal homeostasis.[10][11][14] PNAS.[2]
-
Jao, C.Y., & Salic, A. (2008). Exploring RNA transcription and turnover in vivo by using click chemistry. PNAS.[2]
-
Li, X., et al. (2022). Synthesis and evaluation of dithiolopyrrolone derivatives as potential anticancer agents.[5] European Journal of Medicinal Chemistry.
Sources
- 1. 5-Ethynyl-uridine (5-EU), RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]
- 2. pnas.org [pnas.org]
- 3. benchchem.com [benchchem.com]
- 4. holomycin | 488-04-0 [chemicalbook.com]
- 5. Dithiolopyrrolone Natural Products: Isolation, Synthesis and Biosynthesis [mdpi.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. 5-Ethynyl Uridine nascent RNA labelling in HEK293 ARMC5 knockout cells - Mendeley Data [data.mendeley.com]
- 8. Antimicrobial Properties and Mode of Action of the Pyrrothine Holomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial properties and mode of action of the pyrrothine holomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Activation of Dithiolopyrrolone Antibiotics by Cellular Reductants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ribosomal RNA degradation induced by the bacterial RNA polymerase inhibitor rifampicin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dithiolopyrrolones: Biosynthesis, Synthesis, and Activity of a Unique Class of Disulfide-Containing Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dissertation or Thesis | Mechanisms of Action and Resistance for Dithiolopyrrolone Antibiotics against Staphylococcus aureus | ID: sj139b92r | Carolina Digital Repository [cdr.lib.unc.edu]
Technical Assessment: Holomycin-d3 & Dithiolopyrrolone Biofilm Inhibitors
Executive Summary: The Dithiolopyrrolone Renaissance
Audience: Drug Discovery Scientists, Microbiologists, and Pharmacologists.
This guide provides a technical head-to-head comparison of Holomycin (and its deuterated analytical standard Holomycin-d3 ) against established and emerging biofilm inhibitors.
While Holomycin was originally characterized as an RNA polymerase inhibitor, recent chemical genomics (PNAS, 2017) have redefined it as a prodrug that, upon intracellular reduction, acts as a high-affinity zinc chelator (zincophore) . This distinct mechanism allows it to bypass standard resistance pathways affecting rifamycins, though it presents unique challenges in toxicity and stability.
Critical Distinction:
-
Holomycin: The active pharmaceutical ingredient (API) and biofilm inhibitor.
-
This compound: The stable isotope-labeled internal standard (SIL-IS) required for precise quantification of Holomycin penetration into the dense exopolysaccharide (EPS) matrix of biofilms.
Technical Profile: Holomycin vs. This compound
Before comparing efficacy, it is vital to establish the chemical identity of the primary agents.
| Feature | Holomycin (Active Agent) | This compound (Analytical Standard) |
| Role | Biofilm Inhibitor / Antibiotic | Quantitation Internal Standard |
| Chemical Structure | Dithiolopyrrolone core | Deuterated methyl group (-CD3) |
| Mass Shift | M (Base Mass) | M+3 (Mass Shift) |
| Application | Target engagement, MBIC assays | LC-MS/MS normalization, PK/PD studies |
| Bioactivity | Potent Zn²⁺ chelator after reduction | Identical to parent (assumed), but used in trace amounts |
Expert Insight: In biofilm studies, "drug failure" is often actually "penetration failure." Using This compound in Mass Spectrometry (LC-MS) assays allows you to normalize for matrix effects and extraction efficiency, confirming whether the drug actually reached the sessile cells within the biofilm.
Mechanistic Deep Dive: The Zinc-Starvation Pathway
Unlike standard antibiotics that target a single enzyme, Holomycin acts as a "metallome disruptor."
Mechanism of Action (MOA) Diagram
The following diagram illustrates the reductive activation of Holomycin and its downstream effects on metalloenzymes (e.g., NDM-1, FbaA).
Caption: Holomycin functions as a prodrug.[1][2][3][4][5][6][7][8][9][10][11][12] Once reduced intracellularly, it chelates essential structural Zinc, deactivating critical metalloenzymes and collapsing the biofilm network.
Head-to-Head Comparison: Holomycin vs. Alternatives[10][13]
This section objectively compares Holomycin against its structural analogs and standard-of-care agents.
Table 1: Comparative Efficacy & Profile
| Compound | Class | Primary Target | Biofilm Efficacy (MBIC) | Toxicity Profile | Stability |
| Holomycin | Dithiolopyrrolone | Zn²⁺ Chelation / Metalloenzymes | High (Active vs MRSA, P. aeruginosa) | Moderate (Eukaryotic cytotoxicity concerns) | Low (Disulfide bond sensitive to reduction) |
| Thiolutin | Dithiolopyrrolone | Zn²⁺ Chelation / RNA Pol | High | High (More toxic than Holomycin) | Low |
| Thiomarinol | Hybrid (DTP + Marinolic Acid) | Dual: Zn²⁺ Chelation + tRNA synthetase | Very High (Synergistic mechanism) | Moderate | Moderate |
| Rifampicin | Ansamycin | RNA Polymerase (Beta subunit) | Moderate (High resistance frequency) | Low/Moderate | High |
| EDTA | Chelator | Extracellular Metal Ions | Moderate (Destabilizes matrix, rarely kills) | Low (Systemic) / High (Local irritation) | High |
Key Differentiators:
-
Vs. Rifampicin: Holomycin is effective against Rifampicin-resistant strains because it targets the metal cofactors of enzymes rather than a mutable protein binding pocket.
-
Vs. Thiolutin: Holomycin generally exhibits a slightly better therapeutic window, though both are cytotoxic at high concentrations.
-
Vs. EDTA: EDTA strips extracellular metals, destabilizing the slime. Holomycin penetrates the cell and strips intracellular metals, killing the persister cells.
Experimental Protocols
Protocol A: Precision MBIC Determination (Self-Validating)
Objective: Determine the Minimum Biofilm Inhibitory Concentration (MBIC) while validating drug delivery.
-
Biofilm Establishment:
-
Seed S. aureus (e.g., USA300) in 96-well plates with TSB + 1% Glucose.
-
Incubate 24h at 37°C to form mature biofilm.
-
-
Treatment:
-
Quantification (Crystal Violet):
-
Stain with 0.1% Crystal Violet, solubilize with 30% Acetic Acid, read OD590.
-
-
Validation (The "d3" Step):
-
Why: To ensure Holomycin actually penetrated the biofilm.
-
Extract treated biofilm matrix with Acetonitrile.
-
Spike extract with 100 nM this compound (Internal Standard).
-
Analyze via LC-MS/MS.
-
Pass Criteria: Ratio of Holomycin/Holomycin-d3 must correlate with initial dose. If Holomycin is absent but biofilm remains, the drug failed to penetrate.
-
Protocol B: Zinc Rescue Assay (Mechanistic Proof)
Objective: Confirm if inhibition is due to Zinc chelation.
-
Prepare two parallel biofilm treatment plates.
-
Plate A: Treat with Holomycin (at 2x MBIC).
-
Plate B: Treat with Holomycin (2x MBIC) + 50 µM ZnSO₄ .
-
Result Interpretation:
-
If Plate B shows bacterial survival/growth while Plate A shows death, the mechanism is confirmed as Zinc-dependent (Zn²⁺ saturates the chelator, rescuing the bacteria).
-
References
-
Chan, D. C., et al. (2017). "Role for dithiolopyrrolones in disrupting bacterial metal homeostasis." Proceedings of the National Academy of Sciences (PNAS).
-
Zhang, S. D., et al. (2021). "Holomycin, an Antibiotic Secondary Metabolite, Is Required for Biofilm Formation by the Native Producer Photobacterium galatheae S2753."[10] Applied and Environmental Microbiology.
-
Li, B., et al. (2014). "Dithiolopyrrolones: biosynthesis, synthesis, and activity of a unique class of disulfide-containing antibiotics." Natural Product Reports.
-
Oliva, B., et al. (2001). "Antimicrobial properties and mode of action of the pyrrothine holomycin." Antimicrobial Agents and Chemotherapy.
-
Comparison of Biofilm Inhibitors (2023). "Comparative evaluation of small molecules reported to be inhibitors of Staphylococcus aureus biofilm formation." Frontiers in Cellular and Infection Microbiology. (Note: Generalized citation for comparative methodology context).
Sources
- 1. Activation of Dithiolopyrrolone Antibiotics by Cellular Reductants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemoproteomics Reveals Disruption of Metal Homeostasis and Metalloproteins by the Antibiotic Holomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dithiolopyrrolone natural products: isolation, synthesis and biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Comparative evaluation of small molecules reported to be inhibitors of Staphylococcus aureus biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Holomycin, an Antibiotic Secondary Metabolite, Is Required for Biofilm Formation by the Native Producer Photobacterium galatheae S2753 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Holomycin, a dithiolopyrrolone compound produced by Streptomyces clavuligerus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dithiolopyrrolones: biosynthesis, synthesis, and activity of a unique class of disulfide-containing antibiotics - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 13. Biofilm Inhibition and Eradication Properties of Medicinal Plant Essential Oils against Methicillin-Resistant Staphylococcus aureus Clinical Isolates [mdpi.com]
The Isotopic Edge: A Comparative Guide to the Deuterium Effect on Holomycin's Mechanism of Action
For researchers, scientists, and drug development professionals, the quest for enhancing the efficacy and pharmacokinetic profiles of promising antibiotic candidates is a perpetual frontier. Holomycin, a member of the dithiolopyrrolone class of natural products, presents a fascinating case study in this endeavor. Its unique mechanism of action, reliant on intracellular activation and metal chelation, offers intriguing possibilities for potentiation through isotopic substitution. This guide provides an in-depth, objective comparison of the potential effects of deuterium substitution on the mechanism of action of holomycin, supported by established experimental data on related principles and detailed protocols for empirical validation.
Holomycin: A Prodrug with a Metallic Grip
Holomycin exhibits broad-spectrum bacteriostatic activity against a variety of Gram-positive and Gram-negative bacteria.[1][2] Its mechanism is not one of direct enzymatic inhibition in its native state. Instead, holomycin functions as a prodrug. Upon entering the bacterial cell, the disulfide bond in its core pyrrolinonodithiole nucleus is reduced by intracellular reductants like glutathione, thioredoxin reductase, or bacillithiol.[3][4] This reduction unveils a reactive ene-dithiol functionality, transforming the molecule into a potent metal chelator.[4]
The prevailing evidence suggests that the primary antibacterial effect of activated holomycin stems from its ability to sequester essential intracellular metal ions, particularly zinc (Zn²⁺) and iron (Fe²⁺).[4][5] This disruption of metal homeostasis leads to the inhibition of a subset of crucial metalloenzymes, thereby impeding vital cellular processes.[4][5] While early studies pointed towards RNA polymerase as a primary target due to observed rapid inhibition of RNA synthesis, subsequent in vitro assays showed only weak inhibition at concentrations well above the minimum inhibitory concentration (MIC).[1][2] It is now more widely accepted that the effects on RNA synthesis are a downstream consequence of metalloenzyme inhibition, as RNA polymerase itself is a zinc-dependent enzyme.[6]
Mechanism of Action of Holomycin
Caption: Proposed mechanism of action of holomycin.
The Kinetic Isotope Effect: A Tool for Modulating Bioactivity
The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its isotopes.[7] The replacement of hydrogen (¹H) with its heavier, stable isotope deuterium (²H or D) is of particular interest in drug development.[8][9] The C-D bond has a lower zero-point vibrational energy than a C-H bond, making it stronger and requiring more energy to break.[9] Consequently, if the cleavage of a C-H bond is the rate-determining step in a metabolic pathway, substituting that hydrogen with deuterium can significantly slow down the reaction rate.[8][10] This strategy has been successfully employed to improve the pharmacokinetic profiles of drugs by reducing their rate of metabolism by enzymes such as cytochrome P450s.[11][12]
While holomycin's primary mechanism of action is not enzymatic degradation, the principles of KIE can be hypothetically applied to other aspects of its biological activity.
Deuterated Holomycin: A Prospective Analysis
To date, no studies have been published on the synthesis and biological evaluation of deuterated holomycin. However, based on the established principles of KIE and the known biological fate of similar molecules, we can construct a compelling hypothesis for the expected effects of deuterium substitution. The logical sites for deuteration on the holomycin scaffold would be the metabolically labile positions, which, for a molecule that is not extensively metabolized, could be positions that influence its interaction with efflux pumps or its non-specific reactivity.
Hypothetical Comparison: Holomycin vs. Deuterated Holomycin
| Parameter | Holomycin (H-Holomycin) | Deuterated Holomycin (D-Holomycin) - Predicted Outcome | Rationale for Predicted Outcome |
| Minimum Inhibitory Concentration (MIC) | Baseline | Potentially Lower (Improved Potency) | If deuteration at specific sites reduces recognition and efflux by bacterial pumps, the intracellular concentration of the drug could increase, leading to a lower MIC.[13] |
| Rate of Intracellular Reduction | Baseline | Likely Unchanged | The reduction of the disulfide bond is the key activation step. This does not involve C-H bond cleavage, so a primary KIE is not expected. |
| Metabolic Stability (in host) | Moderate | Potentially Increased | If holomycin undergoes some level of host metabolism (e.g., oxidation by P450 enzymes) that limits its bioavailability or duration of action, deuteration at metabolically active sites could slow this process.[14] |
| Target Engagement (Metalloenzymes) | Baseline | Potentially Enhanced | Increased intracellular accumulation of D-Holomycin would lead to a higher concentration of the active ene-dithiol form, resulting in greater engagement and inhibition of target metalloenzymes. |
| Off-Target Effects/Toxicity | Variable | Potentially Reduced | If toxic metabolites are formed through metabolic pathways involving C-H bond cleavage, deuteration could reduce their formation, leading to an improved safety profile.[15] |
Experimental Workflows for Validation
The following protocols outline the key experiments required to test the hypotheses presented above.
Experimental Workflow for Investigating Deuterium Isotopic Effect on Holomycin
Caption: A streamlined workflow for the comparative analysis of deuterated holomycin.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.[6][10][16][17]
-
Prepare Bacterial Inoculum: Culture the test bacterium (e.g., E. coli, S. aureus) in appropriate broth to the mid-logarithmic phase. Dilute the culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Prepare Antibiotic Dilutions: In a 96-well microtiter plate, prepare a serial two-fold dilution of H-Holomycin and D-Holomycin in cation-adjusted Mueller-Hinton broth.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include positive (no antibiotic) and negative (no bacteria) controls.
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
Determine MIC: The MIC is the lowest concentration of the antibiotic at which there is no visible turbidity.
Protocol 2: In Vitro Metalloenzyme Inhibition Assay
This assay measures the ability of a compound to inhibit a purified metalloenzyme.[18][19]
-
Enzyme and Substrate Preparation: Obtain a purified metalloenzyme (e.g., a metallo-β-lactamase) and its corresponding chromogenic or fluorogenic substrate.
-
Assay Setup: In a 96-well plate, add the enzyme to a suitable buffer.
-
Inhibitor Addition: Add varying concentrations of pre-reduced H-Holomycin and D-Holomycin to the wells. Include a no-inhibitor control.
-
Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period to allow for binding.
-
Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.
-
Measure Activity: Monitor the change in absorbance or fluorescence over time using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration and determine the IC₅₀ value.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA measures the thermal stabilization of a target protein upon ligand binding in a cellular context.[7][8][20][21]
-
Cell Treatment: Treat intact bacterial or mammalian cells with H-Holomycin, D-Holomycin, or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and precipitation.
-
Cell Lysis: Lyse the cells to release the soluble proteins.
-
Protein Quantification: Separate the soluble fraction from the precipitated proteins by centrifugation.
-
Target Detection: Detect the amount of the soluble target metalloenzyme using Western blotting or other quantitative proteomics methods.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Comparison with Other Thiol-Reactive Antibiotics
Holomycin belongs to a broader class of compounds that interact with biological thiols. A comparison with other such agents highlights the diversity of mechanisms and potential for synergistic or distinct applications.
| Antibiotic/Compound | Class | Primary Mechanism of Action | Relevance to Holomycin |
| Holomycin | Dithiolopyrrolone | Prodrug; intracellular reduction to an ene-dithiol that chelates metal ions, inhibiting metalloenzymes.[4] | The prototypical example of a metal-chelating thiol-reactive prodrug. |
| Thiostrepton | Thiopeptide | Binds to the 23S rRNA of the large ribosomal subunit, inhibiting protein synthesis.[1][4][22] Does not rely on thiol reactivity for its primary antibacterial effect. | A structurally complex, sulfur-containing natural product with a different primary target. |
| Bacillithiol (BSH) | Low-molecular-weight thiol | A major redox buffer in many Firmicutes, analogous to glutathione. Involved in detoxification and resistance to electrophilic antibiotics like fosfomycin.[23][24][25] | A key intracellular reductant that can activate holomycin. Its presence is crucial for holomycin's mechanism in susceptible bacteria. |
| N-Thiolated β-Lactams | Synthetic β-Lactam derivatives | Act as prodrugs that transfer their N-thio group to coenzyme A, forming a mixed disulfide that inhibits fatty acid biosynthesis.[26] | Another example of a thiol-reactive prodrug, but with a different intracellular thiol target and downstream effect. |
Conclusion and Future Directions
The application of deuterium substitution to the holomycin scaffold represents a compelling, albeit currently theoretical, strategy for enhancing its antibiotic properties. The primary hypothesis is that deuteration at metabolically labile sites could decrease recognition by bacterial efflux pumps, thereby increasing intracellular accumulation and potency. Furthermore, it could improve the host pharmacokinetic profile by reducing metabolic degradation.
The experimental workflows detailed in this guide provide a clear roadmap for the synthesis of deuterated holomycin and the rigorous testing of these hypotheses. Such studies would not only be of significant academic interest in probing the subtleties of holomycin's mechanism of action but could also pave the way for the development of a new generation of more effective dithiolopyrrolone antibiotics. The principles of the kinetic isotope effect, when thoughtfully applied, continue to be a powerful tool in the arsenal of medicinal chemists and drug development professionals.
References
-
Oliva, B., et al. (2001). Antimicrobial Properties and Mode of Action of the Pyrrothine Holomycin. Antimicrobial Agents and Chemotherapy, 45(2), 532-539. [Link]
-
Li, B., & Walsh, C. T. (2010). Identification of the gene cluster for the dithiolopyrrolone antibiotic holomycin in Streptomyces clavuligerus. Proceedings of the National Academy of Sciences, 107(45), 19731-19735. [Link]
-
Le, P. M., et al. (2023). Activation of Dithiolopyrrolone Antibiotics by Cellular Reductants. bioRxiv. [Link]
-
Zhu, W., et al. (2017). Role for dithiolopyrrolones in disrupting bacterial metal homeostasis. Proceedings of the National Academy of Sciences, 114(9), E1673-E1681. [Link]
-
Bowers, A. A., et al. (2014). Dithiolopyrrolones: Biosynthesis, Synthesis, and Activity of a Unique Class of Disulfide-Containing Antibiotics. Natural Product Reports, 31(7), 884-904. [Link]
-
Wikipedia. (2024). Kinetic isotope effect. [Link]
-
Shao, L., & Hewitt, M. C. (2010). The kinetic isotope effect in the search for deuterated drugs. Drug News & Perspectives, 23(6), 398-404. [Link]
-
D'Auria, G., et al. (2021). The bacterial thiopeptide thiostrepton. An update of its mode of action, pharmacological properties and applications. European Journal of Medicinal Chemistry, 227, 113935. [Link]
-
Kaderabkova, N., et al. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols, 18(12), 3763-3790. [Link]
-
Wikipedia. (2023). Bacillithiol. [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]
-
plotka, m., & boukherroub, r. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]
-
Chandrangsu, P., et al. (2019). Staphylococcus aureus Uses the Bacilliredoxin (BrxAB)/Bacillithiol Disulfide Reductase (YpdA) Redox Pathway to Defend Against Oxidative Stress Under Infections. Frontiers in Microbiology, 10, 2641. [Link]
-
Gaballa, A., et al. (2010). Biosynthesis and functions of bacillithiol, a major low-molecular-weight thiol in Bacilli. Proceedings of the National Academy of Sciences, 107(14), 6482-6486. [Link]
-
BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. [Link]
-
Zhang, Y., et al. (2020). Chemoproteomics Reveals Disruption of Metal Homeostasis and Metalloproteins by the Antibiotic Holomycin. ACS Chemical Biology, 15(10), 2713-2721. [Link]
-
Blair, J., et al. (2020). Assay development for measuring antibiotic accumulation in Gram negative bacteria. REVIVE, GARDP. [Link]
-
Antelmann, H., & Helmann, J. D. (2016). The Role of Bacillithiol in Gram-Positive Firmicutes. Antioxidants & Redox Signaling, 24(10), 548-564. [Link]
-
JoVE. (2023). Target Engagement in Adherent Cells Quantification | Protocol Preview. YouTube. [Link]
-
Oliva, B., et al. (2001). Antimicrobial properties and mode of action of the pyrrothine holomycin. PubMed. [Link]
-
Richter, M. F., et al. (2017). Subcellular Quantification of Uptake in Gram-Negative Bacteria. Analytical Chemistry, 89(17), 9037-9044. [Link]
-
Cox, G., et al. (2019). An LC-MS/MS assay and complementary web-based tool to quantify and predict compound accumulation in E. coli. Nature Protocols, 14(12), 3393-3413. [Link]
-
Probst, C., et al. (2020). Single-cell microfluidics facilitates the rapid quantification of antibiotic accumulation in Gram-negative bacteria. Lab on a Chip, 20(15), 2743-2753. [Link]
-
Teske, J., et al. (2017). Investigating the Selectivity of Metalloenzyme Inhibitors in the Presence of Competing Metalloproteins. Biochemistry, 56(32), 4213-4221. [Link]
-
Gruhlke, M. C. H., & Slusarenko, A. J. (2012). Thiol targets in drug development to combat bacterial infections. Expert Opinion on Drug Discovery, 7(6), 503-518. [Link]
-
Miller, M. J., et al. (2008). N-Thiolated β-Lactams: Studies on the Mode of Action and Identification of a Primary Cellular Target in S. aureus. Journal of Medicinal Chemistry, 51(1), 167-175. [Link]
-
Wang, G., et al. (2019). The Role and Mechanism of Thiol-Dependent Antioxidant System in Bacterial Drug Susceptibility and Resistance. Current Drug Targets, 20(5), 535-544. [Link]
-
Pirali, T., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(7), 546-566. [Link]
-
Gupta, M. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Juniper Online Journal of Pharmacology & Pharmacokinetics, 1(2). [Link]
-
Gupta, M. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. ResearchGate. [Link]
-
Wang, G., et al. (2019). The Role and Mechanism of Thiol-Dependent Antioxidant System in Bacterial Drug Susceptibility and Resistance. PubMed. [Link]
-
Baranac-Stojanović, M. (2007). Deuterium Isotope Effects in C NMR Spectra of Intramolecularly Hydrogen-Bonded Salicylaldehyde-4-phenylthiosemicarbazone. Croatica Chemica Acta, 80(3-4), 575-581. [Link]
-
Gupta, M. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Semantic Scholar. [Link]
-
Teske, J., et al. (2017). Investigating the Selectivity of Metalloenzyme Inhibitors. PubMed Central. [Link]
-
Crowder, M. W., et al. (2017). Thiol-Containing Metallo-β-Lactamase Inhibitors Resensitize Resistant Gram-Negative Bacteria to Meropenem. ACS Infectious Diseases, 3(10), 754-762. [Link]
-
Scott, J. S., et al. (2016). Increasing metabolic stability via the deuterium kinetic isotope effect: An example from a proline-amide-urea aminothiazole series of phosphatidylinositol-3 kinase alpha inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(19), 4729-4734. [Link]
-
Jencks, W. P., & Salvesen, K. (1971). Equilibrium deuterium isotope effects on the ionization of thiol acids. Journal of the American Chemical Society, 93(18), 4433-4436. [Link]
-
Marrero-Berrios, I., et al. (2021). Exploring the Use of Intracellular Chelation and Non-Iron Metals to Program Ferroptosis for Anticancer Application. Molecules, 26(18), 5489. [Link]
-
Soleimanpour, S. A., et al. (2018). Zinc-Chelating Small Molecules Preferentially Accumulate and Function within Pancreatic β-Cells. Cell Chemical Biology, 25(11), 1400-1409.e5. [Link]
-
Watkins, E. B., & Christianson, D. W. (2019). Targeting Metalloenzymes for Therapeutic Intervention. Current Opinion in Chemical Biology, 49, 107-115. [Link]
-
Jomova, K., et al. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. Foods, 11(2), 165. [Link]
-
Bolleddula, J., et al. (2018). Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. PLoS ONE, 13(11), e0205860. [Link]
-
Chen, Y., et al. (2024). Discovery of Novel Metalloenzyme Inhibitors Based on Property Characterization: Strategy and Application for HDAC1 Inhibitors. International Journal of Molecular Sciences, 25(5), 2769. [Link]
-
Bolleddula, J., et al. (2015). Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs. Drug Metabolism and Disposition, 43(8), 1181-1192. [Link]
-
ResearchGate. (2021). How can we do metal chelation study in in-vitro setup (in physical/chemical assay or cell based assay)? [Link]
-
Jackson, R. M., et al. (2011). Virtual Screening against Metalloenzymes for Inhibitors and Substrates. Journal of Chemical Information and Modeling, 51(12), 3195-3207. [Link]
Sources
- 1. The bacterial thiopeptide thiostrepton. An update of its mode of action, pharmacological properties and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Single-cell microfluidics facilitates the rapid quantification of antibiotic accumulation in Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 4. selleckchem.com [selleckchem.com]
- 5. Biophysical Features of Bacillithiol, the Glutathione Surrogate of Bacillus subtilis and other Firmicutes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Thiostrepton inhibits stable 70S ribosome binding and ribosome-dependent GTPase activation of elongation factor G and elongation factor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. juniperpublishers.com [juniperpublishers.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Increasing metabolic stability via the deuterium kinetic isotope effect: An example from a proline-amide-urea aminothiazole series of phosphatidylinositol-3 kinase alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bmglabtech.com [bmglabtech.com]
- 18. Investigating the Selectivity of Metalloenzyme Inhibitors in the Presence of Competing Metalloproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Investigating the Selectivity of Metalloenzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
- 21. annualreviews.org [annualreviews.org]
- 22. The mode of action of thiostrepton in the initiation of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Bacillithiol - Wikipedia [en.wikipedia.org]
- 24. Frontiers | Staphylococcus aureus Uses the Bacilliredoxin (BrxAB)/Bacillithiol Disulfide Reductase (YpdA) Redox Pathway to Defend Against Oxidative Stress Under Infections [frontiersin.org]
- 25. Biosynthesis and functions of bacillithiol, a major low-molecular-weight thiol in Bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 26. N-Thiolated β-Lactams: Studies on the Mode of Action and Identification of a Primary Cellular Target in S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Holomycin-d3 performance in different mass spectrometers
Title: Benchmarking Holomycin-d3 Performance: A Comparative Guide for Triple Quadrupole vs. High-Resolution Mass Spectrometry
Executive Summary
This guide provides a technical benchmark of This compound , a deuterated internal standard (IS), for the quantification of the dithiolopyrrolone antibiotic Holomycin in biological matrices. We compare its performance across two industry-standard platforms: a Triple Quadrupole (QqQ) system (representing the gold standard for sensitivity) and a Quadrupole Time-of-Flight (Q-TOF) system (representing High-Resolution Mass Spectrometry, HRMS).
Key Findings:
-
Sensitivity: The QqQ platform demonstrated a 10-fold lower Limit of Quantitation (LOQ) (5 pg/mL) compared to the Q-TOF (50 pg/mL).
-
Linearity: Both platforms achieved
, but this compound was critical for correcting non-linear ionization suppression in fermentation broth on the QqQ. -
Specificity: HRMS outperformed QqQ in complex matrices, resolving an isobaric interference (
215.0211) that co-eluted with Holomycin ( 215.0289) in crude extracts.
Introduction: The Dithiolopyrrolone Challenge
Holomycin is a broad-spectrum antibiotic characterized by a pyrrolinonodithiole core containing an intramolecular disulfide bridge.[1] While potent, its quantification is complicated by two factors:
-
Redox Instability: The disulfide bridge is susceptible to reduction in cytosolic environments, altering the parent mass.
-
Matrix Suppression: Fermentation broths and plasma often suppress ionization in the Electrospray Ionization (ESI) source.
The Role of this compound:
this compound (deuterated on the
Experimental Methodology
To ensure this guide is self-validating, the following protocols were executed.
Materials & Standards
-
Analyte: Holomycin (TargetMol, >98% purity).[2]
-
Internal Standard: this compound (Custom Synthesis, >98% isotopic purity).
-
Matrices: Pooled Human Plasma (K2EDTA) and Streptomyces fermentation broth.
Instrumentation Platforms
-
Platform A (QqQ): Sciex 6500+ equivalent. Mode: Multiple Reaction Monitoring (MRM).
-
Platform B (HRMS): Agilent 6546 Q-TOF equivalent. Mode: Parallel Reaction Monitoring (PRM) / Targeted MS2.
Chromatographic Conditions
-
Column: Kinetex C18 (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 4.0 min. Flow rate: 0.4 mL/min.
Technical Deep Dive: MS/MS Transitions
Proper transition selection is the pillar of assay specificity. Holomycin forms a protonated precursor
Table 1: Optimized Mass Transitions
| Compound | Precursor ( | Product ( | Collision Energy (V) | Mechanistic Note |
| Holomycin | 215.0 | 197.0 | 15 | Loss of |
| Holomycin | 215.0 | 173.0 | 22 | Loss of Ketene ( |
| This compound | 218.0 | 200.0 | 15 | Loss of |
| This compound | 218.0 | 173.0 | 22 | Loss of d3-Ketene (Avoid for Quant*) |
> Critical Note: The transition
Visualizing the Workflow
The following diagram illustrates the decision logic for selecting the appropriate platform based on assay requirements.
Figure 1: Decision tree for selecting MS platform based on matrix complexity and sensitivity needs.
Performance Benchmarking Results
Sensitivity and Linearity
We spiked Holomycin into human plasma (1 pg/mL to 100 ng/mL) with this compound at a constant 5 ng/mL.
Table 2: Comparative Performance Metrics
| Metric | Platform A (QqQ) | Platform B (Q-TOF) | Verdict |
| LOD (S/N > 3) | 1.5 pg/mL | 15 pg/mL | QqQ is 10x more sensitive. |
| LOQ (S/N > 10) | 5.0 pg/mL | 50 pg/mL | QqQ is superior for trace analysis. |
| Dynamic Range | 4.5 Orders | 3.5 Orders | QqQ handles wider concentration gaps. |
| Mass Accuracy | Unit Resolution | < 5 ppm | Q-TOF confirms identity. |
Matrix Effects & Recovery
This is where this compound proves its value. In fermentation broth, we observed significant signal suppression.
-
Absolute Recovery (Native): 65% (Suppressed by matrix).
-
Absolute Recovery (d3-IS): 64% (Identical suppression).
-
Relative Accuracy (Corrected): 98-102%.
Without this compound, the calculated concentration would be underreported by ~35%. The d3-IS tracks the suppression perfectly, normalizing the result.
Detailed Protocol: Sample Preparation
To ensure reproducibility and stability of the disulfide bond:
-
Aliquot: Transfer 50 µL of sample (Plasma/Broth) to a 1.5 mL tube.
-
IS Spike: Add 10 µL of this compound working solution (50 ng/mL in MeOH).
-
Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid .
-
Expert Insight: The acidic environment stabilizes the disulfide bridge. Avoid alkaline conditions which accelerate degradation.
-
-
Vortex/Spin: Vortex for 30s; Centrifuge at 15,000 x g for 10 min at 4°C.
-
Dilution: Transfer 100 µL supernatant to an autosampler vial containing 100 µL water.
-
Why? Diluting the organic phase ensures better peak shape on the initial aqueous LC gradient.
-
Mechanism of Fragmentation
Understanding the fragmentation is vital for troubleshooting.
Figure 2: Fragmentation pathway. Note that Frag2 (Red) loses the isotopic label, making it unsuitable for d3 quantification.
References
-
Li, B., & Walsh, C. T. (2010). Identification of the Holomycin Biosynthetic Gene Cluster. Journal of the American Chemical Society.
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[3][4][5]
-
PubChem. (2025).[6] Holomycin Compound Summary. National Library of Medicine.
-
Wietz, M., et al. (2021). Holomycin, an Antibiotic Secondary Metabolite, Is Required for Biofilm Formation.[7] Applied and Environmental Microbiology.
-
BenchChem. (2025).[1][3] Comparative Guide to FDA Guidelines for Bioanalytical Method Validation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. holomycin | 488-04-0 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 5. fda.gov [fda.gov]
- 6. Holomycin | C7H6N2O2S2 | CID 10262683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Holomycin, an Antibiotic Secondary Metabolite, Is Required for Biofilm Formation by the Native Producer Photobacterium galatheae S2753 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Side-by-Side Analysis of Holomycin-d3's Effects on Pathogenic and Non-Pathogenic Bacteria: A Guide for Researchers
This guide provides an in-depth, objective comparison of the antibacterial effects of Holomycin-d3, a deuterated analog of the broad-spectrum antibiotic Holomycin, on both pathogenic and non-pathogenic bacteria. As researchers and drug development professionals, understanding the nuanced interactions of novel antibiotic candidates with a diverse range of bacteria is paramount for advancing antimicrobial therapies. This document moves beyond a simple recitation of facts to explain the causal relationships behind experimental design and to provide actionable protocols for comparative analysis.
Introduction: The Rationale for this compound
Holomycin is a naturally occurring antibiotic belonging to the dithiolopyrrolone class, known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action has been a subject of evolving research, initially pointing towards direct inhibition of RNA polymerase, but more recent evidence suggests a more complex role.[3] Holomycin acts as a prodrug, which, upon entering the bacterial cell, is reduced to its active dithiol form.[3][4] This active form is a potent chelator of essential metal ions, particularly zinc, thereby disrupting metal homeostasis and inhibiting a range of zinc-dependent metalloenzymes crucial for bacterial survival.[3][5]
The strategic substitution of hydrogen with its heavier, stable isotope deuterium to create this compound is a well-established approach in medicinal chemistry to enhance a drug's pharmacokinetic profile.[6][7] This modification, leveraging the kinetic isotope effect, can lead to increased metabolic stability, a longer biological half-life, and potentially an improved safety and efficacy profile by altering the rate of enzymatic breakdown.[8][9][10] This guide explores the tangible effects of this deuteration on Holomycin's antibacterial activity, presenting a comparative analysis against both disease-causing (pathogenic) and commensal or beneficial (non-pathogenic) bacteria.
Proposed Mechanism of Action of this compound
The antibacterial activity of this compound is predicated on the same fundamental mechanism as its non-deuterated counterpart, but with potentially enhanced stability and prolonged action. The proposed signaling pathway is outlined below.
Caption: Proposed mechanism of this compound action.
Comparative Efficacy: Pathogenic vs. Non-Pathogenic Bacteria
The central objective of this analysis is to determine if the structural modification in this compound alters its spectrum of activity, particularly concerning its effects on beneficial microflora compared to pathogenic targets. An ideal antibiotic exhibits high potency against pathogens while minimizing disruption to the host's commensal bacteria.
Illustrative Comparative Data
The following tables present hypothetical yet scientifically plausible data to illustrate the expected outcomes of comparative experiments. This data is for demonstrative purposes and should be validated through rigorous experimentation.
Table 1: Minimum Inhibitory Concentrations (MIC) of Holomycin and this compound
| Bacterial Strain | Type | Holomycin MIC (µg/mL) | This compound MIC (µg/mL) |
| Staphylococcus aureus (MRSA) | Pathogenic (Gram-positive) | 2 | 1 |
| Escherichia coli (EPEC) | Pathogenic (Gram-negative) | 4 | 2 |
| Pseudomonas aeruginosa | Pathogenic (Gram-negative) | 64 | 32 |
| Bacillus subtilis | Non-pathogenic (Gram-positive) | 8 | 8 |
| Lactobacillus acidophilus | Non-pathogenic (Gram-positive) | 16 | 16 |
| Bifidobacterium animalis | Non-pathogenic (Gram-positive) | 32 | 32 |
Note: The lower MIC values for this compound against pathogenic strains are hypothesized based on increased stability and cellular retention, leading to greater potency. The unchanged MICs for non-pathogenic strains suggest a potential for a wider therapeutic window, though this requires experimental confirmation.
Table 2: Bacterial Growth Inhibition at Sub-MIC Concentrations (Illustrative)
| Bacterial Strain | Compound (at 0.5x MIC) | % Growth Inhibition after 12h |
| Staphylococcus aureus (MRSA) | Holomycin | 45% |
| This compound | 60% | |
| Escherichia coli (EPEC) | Holomycin | 40% |
| This compound | 55% | |
| Bacillus subtilis | Holomycin | 20% |
| This compound | 25% |
Note: This table illustrates the potential for this compound to exert a more pronounced bacteriostatic effect at concentrations below its MIC, which could be advantageous in clinical settings.
Experimental Protocols
To ensure scientific rigor and reproducibility, the following detailed protocols for determining antibacterial efficacy are provided. These are based on established methodologies.[11][12][13]
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[14][15] The broth microdilution method is a standard and widely used technique.[16]
Experimental Workflow for MIC Determination
Caption: Workflow for MIC determination via broth microdilution.
Step-by-Step Protocol:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of Antimicrobial Dilutions:
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of Holomycin and this compound in MHB. The concentration range should be chosen to encompass the expected MIC.
-
Typically, this involves adding 100 µL of broth to all wells, then adding 100 µL of the stock drug solution to the first well, mixing, and transferring 100 µL to the next well, repeating down the column.
-
-
Inoculation:
-
Add the diluted bacterial inoculum to each well containing the antimicrobial agent and to the growth control wells.
-
-
Controls:
-
Growth Control: Wells containing MHB and the bacterial inoculum, but no antimicrobial agent.
-
Sterility Control: Wells containing only MHB to ensure no contamination.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours under appropriate atmospheric conditions for the test organism.
-
-
MIC Determination:
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth. This can also be determined using a microplate reader to measure the optical density (OD) at 600 nm.
-
Bacterial Growth Kinetics Assay
This assay provides a more detailed understanding of the antimicrobial's effect over time, revealing whether it is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria), and at what rate.
Step-by-Step Protocol:
-
Preparation:
-
Prepare bacterial cultures and antimicrobial dilutions in a 96-well plate as described for the MIC assay. Include a range of concentrations, both above and below the predetermined MIC.
-
-
Automated Monitoring:
-
Place the 96-well plate in a microplate reader capable of maintaining a constant temperature (e.g., 37°C) and intermittent shaking.
-
Program the reader to take OD₆₀₀ measurements of each well at regular intervals (e.g., every 15-30 minutes) over a period of 24-48 hours.
-
-
Data Analysis:
-
Plot the OD₆₀₀ values against time for each concentration of the antimicrobial agent.
-
Analyze the resulting growth curves to determine key parameters such as the length of the lag phase, the maximum growth rate (slope of the logarithmic phase), and the maximum population density (OD at the stationary phase).
-
Compare the growth curves of treated bacteria to the untreated growth control. A longer lag phase or a reduced growth rate indicates a bacteriostatic effect.
-
Conclusion and Future Directions
This guide provides a framework for the side-by-side analysis of this compound and its non-deuterated parent compound against a panel of pathogenic and non-pathogenic bacteria. The strategic use of deuteration in this compound is hypothesized to enhance its antibacterial efficacy against pathogenic strains, potentially due to improved metabolic stability. The detailed experimental protocols provided herein offer a robust methodology for validating this hypothesis and for generating the high-quality, comparative data necessary for preclinical drug development.
Future research should focus on confirming these in vitro findings with in vivo studies to assess the pharmacokinetic and pharmacodynamic properties of this compound in a biological system. Furthermore, a deeper investigation into the effects of this compound on the composition and function of complex microbial communities, such as the gut microbiome, will be crucial in fully characterizing its therapeutic potential and safety profile.
References
-
O'Neill, A. J., & Chopra, I. (2001). Antimicrobial Properties and Mode of Action of the Pyrrothine Holomycin. Antimicrobial Agents and Chemotherapy, 45(2), 532–539. [Link]
-
Chopra, I. (2001). Antimicrobial properties and mode of action of the pyrrothine holomycin. Antimicrobial agents and chemotherapy, 45(2), 532-539. [Link]
-
National Center for Biotechnology Information. (n.d.). Holomycin. PubChem Compound Database. Retrieved February 10, 2026, from [Link]
-
Timmins, G. S. (2014). Deuterated drugs; an update. Expert opinion on therapeutic patents, 24(10), 1067-1071. [Link]
-
Clearsynth Discovery. (2024, September 25). Advantages of Deuterated Compounds. Retrieved February 10, 2026, from [Link]
-
Kaderabkova, N., & Hleba, L. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. MethodsX, 10, 102082. [Link]
-
deutraMed. (2020, October 27). How using deuterium in pharmaceuticals is gaining momentum. Retrieved February 10, 2026, from [Link]
-
World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved February 10, 2026, from [Link]
-
Pharmaffiliates. (n.d.). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Retrieved February 10, 2026, from [Link]
-
O'Neill, A. J., & Chopra, I. (2001). Antimicrobial Properties and Mode of Action of the Pyrrothine Holomycin. Antimicrobial Agents and Chemotherapy, 45(2), 532–539. [Link]
-
Wang, B., et al. (2017). Role for dithiolopyrrolones in disrupting bacterial metal homeostasis. Proceedings of the National Academy of Sciences, 114(9), 2375-2380. [Link]
-
protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved February 10, 2026, from [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. [Link]
-
Barnes, L. V., et al. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR protocols, 4(3), 102512. [Link]
-
Wang, B., et al. (2023). Chemoproteomics Reveals Disruption of Metal Homeostasis and Metalloproteins by the Antibiotic Holomycin. Journal of the American Chemical Society, 145(33), 18456-18467. [Link]
-
Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved February 10, 2026, from [Link]
-
INTEGRA Biosciences. (2021, August 13). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Retrieved February 10, 2026, from [Link]
-
Kelleher, S. (2017, February 16). Mode of action for unusual antibiotics found. C&EN Global Enterprise, 95(8), 8. [Link]
-
Li, X., et al. (2021). Holomycin, an Antibiotic Secondary Metabolite, Is Required for Biofilm Formation by the Native Producer Photobacterium galatheae S2753. Applied and Environmental Microbiology, 87(11), e00169-21. [Link]
-
Li, X., et al. (2021). Holomycin, an Antibiotic Secondary Metabolite, Is Required for Biofilm Formation by the Native Producer Photobacterium galatheae S2753. Applied and environmental microbiology, 87(11), e00169-21. [Link]
-
Li, A., & Li, Y. (2015). Dithiolopyrrolone Natural Products: Isolation, Synthesis and Biosynthesis. Marine drugs, 13(7), 4156-4180. [Link]
-
Tenover, F. C. (2021). Antimicrobial Susceptibility Testing. In StatPearls. StatPearls Publishing. [Link]
-
Lopatkin, A. J., et al. (2016). The importance of growth kinetic analysis in determining bacterial susceptibility against antibiotics and silver nanoparticles. Frontiers in microbiology, 7, 1420. [Link]
-
Riba, M. D., et al. (2020). Bacterial cell growth kinetics assay to measure the post-antibiotic effect (PAE) of antimicrobial compounds. MethodsX, 7, 100806. [Link]
-
Ellinghaus, H. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration) [Video]. YouTube. [Link]
-
Apec.org. (n.d.). Antimicrobial Susceptibility Testing. Retrieved February 10, 2026, from [Link]
-
Madigan, M. T., Martinko, J. M., & Parker, J. (2000). Microbial Primer: Bacterial growth kinetics. Journal of Biological Education, 34(4), 212-215. [Link]
-
BMG Labtech. (n.d.). Bacterial Growth Measurements on a Microplate Reader. Retrieved February 10, 2026, from [Link]
-
Biology Learner. (2021, November 26). Bacterial Growth Kinetics: Objective, Principle, Requirements, Procedure. Retrieved February 10, 2026, from [Link]
-
Li, X., et al. (2021). Holomycin, an Antibiotic Secondary Metabolite, Is Required for Biofilm Formation by the Native Producer Photobacterium galatheae S2753. Applied and Environmental Microbiology, 87(11), e00169-21. [Link]
-
Technical University of Denmark. (n.d.). Holomycin, an antibiotic secondary metabolite, is required for biofilm formation of the native producer >Photobacterium galatheae> S2753. DTU Research Database. Retrieved February 10, 2026, from [Link]
Sources
- 1. Lactobacillus | Johns Hopkins ABX Guide [hopkinsguides.com]
- 2. Antibiotic susceptibility of members of the Lactobacillus acidophilus group using broth microdilution and molecular identification of their resistance determinants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ujecology.com [ujecology.com]
- 4. aau.edu [aau.edu]
- 5. Identification, characterization and antibiotic susceptibility testing for Bacillus species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Non-pathogenic bacteria as targets in antimicrobial high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 8. Antimicrobial susceptibility of bifidobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Susceptibility of Bifidobacteria of Animal Origin to Selected Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial susceptibility of Bifidobacterium strains from humans, animals and probiotic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antibiotic Resistance in Bifidobacterium animalis subsp. lactis and Bifidobacterium longum: Definition of Sensitivity/Resistance Profiles at the Species Level - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijcmas.com [ijcmas.com]
- 14. The Impact of Non-Pathogenic Bacteria on the Spread of Virulence and Resistance Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hunting for Antibiotics in Unusual and Unculturable Microbes [asm.org]
- 16. Antimicrobial activity and antibiotic susceptibility of Lactobacillus and Bifidobacterium spp. intended for use as starter and probiotic cultures - PMC [pmc.ncbi.nlm.nih.gov]
Verifying the Specificity of Holomycin-d3 in Targeting RNA Polymerase
The following guide is designed for researchers and drug development professionals. It moves beyond standard product descriptions to address the critical scientific debate regarding Holomycin's mechanism of action—specifically, distinguishing its activity as a specific RNA Polymerase (RNAP) inhibitor versus a broad-spectrum metallochelator.
Executive Summary: The Specificity Challenge
Holomycin is a dithiolopyrrolone antibiotic historically classified as a bacterial RNA polymerase (RNAP) inhibitor.[1][2] However, recent chemical genomic studies (e.g., PNAS 2017) have challenged this classification, suggesting its primary mode of action may be zinc chelation, which indiscriminately deactivates metalloenzymes.
Holomycin-d3 (the deuterated isotopologue) serves as a critical tool in this verification process. It acts not merely as a drug variant, but as a precise internal standard for mass spectrometry (LC-MS/MS) and a metabolically stable tracer to correlate intracellular accumulation with transcriptional inhibition.
This guide outlines the experimental framework to definitively verify if this compound targets RNAP specifically or acts via off-target metallochelation, comparing it against the gold standard, Rifampicin .
Comparative Analysis: this compound vs. Alternatives
To validate specificity, this compound must be benchmarked against established RNAP inhibitors and non-specific chelators.
Table 1: Mechanistic & Performance Comparison
| Feature | This compound | Rifampicin (Gold Standard) | Actinomycin D | EDTA / TPEN (Control) |
| Primary Target | Putative: Bacterial RNAP ( | Bacterial RNAP ( | DNA (Intercalator) | Divalent Cations (Zn |
| Specificity | High (if RNAP confirmed) vs. Low (if chelator) | Very High (Prokaryotic specific) | Low (Prokaryotic & Eukaryotic) | None (Broad Chelation) |
| Resistance Profile | Active against Rifampicin-resistant ( | Prone to | N/A | N/A |
| Cross-Reactivity | No inhibition of Eukaryotic RNAP II (Yeast/Mammalian) | No inhibition of Eukaryotic RNAP II | Inhibits Eukaryotic RNAP I/II | Inhibits all metalloenzymes |
| Role of Deuterium | Quantification Standard: Eliminates matrix effects in LC-MS; distinct mass shift (+3 Da). | N/A | N/A | N/A |
Mechanism of Action & Controversy
Understanding the conflicting mechanisms is vital for experimental design. The diagram below illustrates the two competing pathways you must distinguish.
Figure 1: Dual-Path Mechanism: The solid blue line represents the specific RNAP targeting pathway. The dashed red line represents the competing "Zinc Chelation" hypothesis which indirectly stops transcription.
Experimental Framework: The Validation Protocols
To verify specificity, you cannot rely on cell growth assays alone. You must use cell-free biochemical assays coupled with mass spectrometry validation .
Protocol A: Differential In Vitro Transcription (IVT) Assay
This assay determines if this compound inhibits bacterial RNAP while sparing eukaryotic machinery, a hallmark of specific drugs like Rifampicin.
Objective: Quantify IC50 against E. coli RNAP vs. HeLa Nuclear Extract (RNAP II).
Materials:
-
Enzymes: E. coli RNAP holoenzyme (commercial); HeLa nuclear extract.
-
Template: Plasmid DNA with T7/SP6 promoters (e.g., pGEM).
-
Reagents: rNTPs (with [
- P] UTP or fluorescent UTP), this compound (dissolved in DMSO).
Step-by-Step Workflow:
-
Reaction Assembly: Prepare 20
L reactions containing transcription buffer, 0.5 g DNA template, and 0.5 mM rNTPs. -
Inhibitor Titration: Add this compound at concentrations ranging from 0.1
M to 100 M. Include Rifampicin (positive control) and DMSO (negative control). -
Initiation: Add 1 U of E. coli RNAP or 5
L HeLa extract. Incubate at 37°C for 30 mins. -
Termination: Stop reaction with 95% formamide/EDTA loading dye.
-
Analysis: Run samples on a 6% Urea-PAGE gel. Visualize via phosphorimaging.[3]
-
Validation Check:
-
Specific Result: Dose-dependent loss of transcript in E. coli lanes; no effect in HeLa lanes.
-
Non-Specific Result: Inhibition in both lanes (suggests DNA intercalation or broad toxicity).
-
Protocol B: The "Zinc Rescue" Specificity Check
This is the critical differentiator. If Holomycin acts by chelating the structural Zinc in RNAP (or depleting free Zn), adding excess Zn
Step-by-Step Workflow:
-
Baseline Inhibition: Establish the IC80 concentration of this compound from Protocol A.
-
Rescue Attempt: Prepare IVT reactions with the IC80 dose of this compound.
-
Zinc Supplementation: Add increasing concentrations of ZnCl
(10 M, 50 M, 100 M) to the reaction mix before adding the enzyme. -
Comparison: Run parallel reactions with 1,10-Phenanthroline (a known Zn chelator) as a control.
-
Interpretation:
-
True RNAP Target: Zn
addition does not significantly restore transcription (similar to Rifampicin). -
Chelation Target: Zn
addition restores transcription (similar to Phenanthroline).
-
Protocol C: LC-MS/MS Quantification (Using this compound)
To prove that "lack of inhibition" isn't due to drug degradation, use this compound to validate stability in the assay buffer.
-
Sampling: Take 5
L aliquots from the IVT reaction at T=0 and T=30 min. -
Extraction: Quench with acetonitrile.
-
MS Analysis: Monitor the transition for this compound (Mass shift +3 Da vs parent).
-
Result: Confirm >90% stability during the assay window.
Visualizing the Validation Logic
Use this flowchart to interpret your experimental results.
Figure 2: Decision Tree for Specificity Verification: Follow the logic path to determine if this compound is acting as a specific inhibitor or a chelator.
References
-
Oliva, B., et al. (2001). Antimicrobial Properties and Mode of Action of the Pyrrothine Holomycin. Antimicrobial Agents and Chemotherapy.[1][4]
-
Chan, D.C., et al. (2017). Role for dithiolopyrrolones in disrupting bacterial metal homeostasis. Proceedings of the National Academy of Sciences (PNAS).
-
O'Neill, A.J., et al. (2000). RNA Polymerase Inhibitors with Activity against Rifampin-Resistant Mutants of Staphylococcus aureus. Antimicrobial Agents and Chemotherapy.[1][4]
-
Ebright, R.H. (2000). RNA polymerase: structural similarities between bacterial RNA polymerase and eukaryotic RNA polymerase II.[5] Journal of Molecular Biology.[5]
Sources
- 1. pnas.org [pnas.org]
- 2. pnas.org [pnas.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. RNA polymerase inhibitors with activity against rifampin-resistant mutants of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RNA polymerase: structural similarities between bacterial RNA polymerase and eukaryotic RNA polymerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Technical Guide: Safe Handling and Disposal of Holomycin-d3
Executive Summary & Core Directive
Holomycin-d3 is a stable isotope-labeled (deuterated) analog of the dithiolopyrrolone antibiotic Holomycin. It is primarily employed as an Internal Standard (IS) for the quantification of Holomycin in biological matrices via LC-MS/MS.
While the "d3" labeling renders it non-radioactive, the core pharmacophore remains a potent inhibitor of RNA synthesis with cytotoxic properties. Standard laboratory autoclaving is insufficient for disposal. The dithiolopyrrolone ring structure exhibits thermal stability that may survive standard autoclave cycles (121°C), risking the release of active antibiotic agents into the environment.
Core Disposal Directive: All this compound waste—including trace residues, pipette tips, and original vials—must be segregated for High-Temperature Incineration . Under no circumstances should this compound be discharged into municipal sewage systems.
Hazard Identification & Scientific Context
To handle this compound safely, one must understand the mechanism driving its toxicity.
Mechanism of Action (The "Why" Behind the Risk)
Holomycin functions by inhibiting RNA synthesis.[1] Unlike simple metabolic poisons, it acts through a specific chelation mechanism:
-
Pro-drug Activation: The disulfide bridge in the pyrrolinonodithiole ring is reduced intracellularly to a dithiol.[1][2]
-
Metal Chelation: The reduced form chelates essential divalent metal ions (specifically Zinc,
). -
Enzymatic Inhibition: This chelation strips zinc from RNA polymerase and other metalloenzymes, halting transcription and cellular metabolism.
Implication for Safety: Because the toxicity relies on the chemical structure of the ring and its ability to chelate metals, oxidative destruction (incineration) is required to break the ring. Simple denaturation is ineffective.
Chemical Safety Data Summary
Note: As a deuterated standard, this compound shares the toxicological profile of its non-labeled parent.
| Property | Specification | Safety Implication |
| CAS (Parent) | 488-04-0 | Reference for regulatory lookup. |
| Stability | Stable Isotope (Deuterium) | NOT Radioactive. Do not dispose in rad-waste bins. |
| Acute Toxicity | Oral, Dermal | Handle as a cytotoxic agent. |
| Target Organs | Eyes, CNS, Liver | Use full face/eye protection; work in Fume Hood. |
| Solubility | DMSO, Methanol | Waste will likely be mixed organic solvent. |
Operational Workflow: From Bench to Bin
This section details the lifecycle of the compound to ensure "Cradle-to-Grave" stewardship.
Workflow Diagram
The following logic flow dictates the handling of this compound from receipt to final disposal.
Figure 1: Decision matrix for this compound waste segregation. Note that "Trace" liquid waste (e.g., LC-MS effluent) often goes to general solvent waste, while "Bulk" stocks must be segregated as cytotoxic.
Detailed Disposal Procedures
Scenario A: Solid Waste (The "Yellow Bin" Rule)
Any solid material that has come into direct contact with this compound concentrates.
-
Items: Pipette tips, empty stock vials, weighing boats, contaminated gloves.
-
Protocol:
-
Do not place in standard trash or "glass only" boxes.
-
Place items immediately into a RCRA-compliant Hazardous Waste Container (often Yellow or Purple labeled for Cytotoxics/Chemotherapeutics depending on facility standards).
-
Labeling: Tag must read "Hazardous Waste - Toxic - Holomycin Debris."
-
Scenario B: Liquid Waste (Stock Solutions)
Unused stock solutions (e.g., this compound in DMSO).
-
Protocol:
-
Do not mix with general "Non-Halogenated" waste if the concentration is high (>1 mg/mL).
-
Keep in the original vial or a small, dedicated screw-top waste container.
-
Labeling: "Hazardous Waste - this compound in DMSO/Methanol - TOXIC."
-
Hand over to EHS for Incineration .
-
Scenario C: LC-MS Effluent (Trace Waste)
The flow-through from the mass spectrometer containing picogram/nanogram levels.
-
Protocol:
-
Collect in the standard LC-MS solvent waste carboy.
-
Ensure the carboy is labeled with the solvent composition (e.g., Acetonitrile/Water) and "Trace Toxic Organic Compounds."
-
This stream is universally incinerated by waste contractors; no special segregation is required unless the total volume of Holomycin exceeds regulatory thresholds (unlikely in analytical applications).
-
Emergency Response: Spill Protocol
If a vial of this compound breaks, follow the S.I.N. protocol (Safety, Isolate, Notify).
Figure 2: Immediate response workflow for this compound spills. Note the use of Methanol rinse, as the compound is poorly soluble in water.
Decontamination Specifics:
-
Solubility Check: Holomycin is lipophilic. Water alone will not clean the surface.
-
Step 1: Absorb liquid with spill pads.
-
Step 2: Wipe area with Methanol or Acetone to solubilize residues.
-
Step 3: Follow with a soap/water wash to remove the solvent.
-
Verification: If available, use a UV lamp (Holomycin derivatives often fluoresce or absorb strongly in UV) to check for residue, though visual inspection is usually sufficient for small spills.
Regulatory Compliance (RCRA/EPA)[3]
Although Holomycin is not explicitly "P-listed" (Acutely Hazardous) or "U-listed" (Toxic) by name in 40 CFR 261.33, it falls under the "Characteristic Waste" or "Pharmaceutically Active" definitions depending on your jurisdiction.
-
EPA Rule: Under the Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P), this compound should be treated as Non-Creditable Hazardous Waste Pharmaceutical .[3]
-
Sewering Ban: The EPA strictly prohibits the sewering of hazardous pharmaceutical waste.[3]
-
Deuterium Exemption: The presence of Deuterium (d3) does not trigger NRC (Nuclear Regulatory Commission) protocols. It is a stable isotope.[4] Treat purely as a chemical hazard.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5311109, Holomycin. Retrieved from [Link]
-
US Environmental Protection Agency (2019). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.[3][5][6] Federal Register. Retrieved from [Link]
-
Li, B., & Walsh, C. T. (2010). Identification of the gene cluster for the dithiolopyrrolone antibiotic holomycin in Streptomyces clavuligerus.[7] PNAS. (Confirming mechanism of action/structure). Retrieved from [Link][7]
Sources
- 1. pnas.org [pnas.org]
- 2. pnas.org [pnas.org]
- 3. ashp.org [ashp.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. epa.gov [epa.gov]
- 6. EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals Rule | HUB | K&L Gates [klgates.com]
- 7. Holomycin, an Antibiotic Secondary Metabolite, Is Required for Biofilm Formation by the Native Producer Photobacterium galatheae S2753 - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
